TR100
描述
Structure
3D Structure
属性
CAS 编号 |
1128165-86-5 |
|---|---|
分子式 |
C26H38N4O |
分子量 |
422.6 g/mol |
IUPAC 名称 |
(E)-2-cyano-3-[1-[3-(dimethylamino)propyl]-2-methylindol-3-yl]-N-octylprop-2-enamide |
InChI |
InChI=1S/C26H38N4O/c1-5-6-7-8-9-12-16-28-26(31)22(20-27)19-24-21(2)30(18-13-17-29(3)4)25-15-11-10-14-23(24)25/h10-11,14-15,19H,5-9,12-13,16-18H2,1-4H3,(H,28,31)/b22-19+ |
InChI 键 |
XXRLIGWROLDOLS-ZBJSNUHESA-N |
手性 SMILES |
CCCCCCCCNC(=O)/C(=C/C1=C(N(C2=CC=CC=C21)CCCN(C)C)C)/C#N |
规范 SMILES |
CCCCCCCCNC(=O)C(=CC1=C(N(C2=CC=CC=C21)CCCN(C)C)C)C#N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
TR-100; TR 100; TR100 |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Core Mechanism of Action of TR100
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core mechanism of action of TR100, a small molecule inhibitor targeting the tropomyosin isoform Tpm3.1. This compound has been investigated as a potential anti-cancer agent due to its selective disruption of the actin cytoskeleton in tumor cells, which heavily rely on specific actin filament populations for their survival and proliferation. This document details the molecular interactions of this compound, its effects on actin dynamics, and the downstream cellular consequences. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction
The actin cytoskeleton is a dynamic network essential for a multitude of cellular processes, including cell motility, division, and intracellular transport. Its regulation is intricately controlled by a host of actin-binding proteins, among which tropomyosins (Tpms) play a crucial role in stabilizing actin filaments and modulating their interactions with other proteins. In many cancer cells, there is a distinct shift in the expression of Tpm isoforms, with a notable upregulation of Tpm3.1. This isoform is integral to the formation of stress fibers and other actin structures that are vital for the malignant phenotype, including invasion and metastasis.
This compound is a first-in-class small molecule developed to specifically target Tpm3.1. By selectively disrupting the function of Tpm3.1-containing actin filaments, this compound aims to compromise the structural integrity and signaling functions of the cancer cell cytoskeleton, leading to cell death while sparing normal cells that rely on different Tpm isoforms. This guide will delve into the precise molecular mechanism through which this compound exerts its effects.
Core Mechanism of Action
The primary mechanism of action of this compound revolves around its interaction with the Tpm3.1 protein and the subsequent alteration of actin filament dynamics.
Molecular Target: Tropomyosin 3.1 (Tpm3.1)
This compound was identified through in silico screening designed to find molecules that bind to a specific pocket within the C-terminus of the Tpm3.1 isoform.[1] This specificity is key to its selective action against cancer cells.
Impact on Tpm3.1-Actin Interaction
Contrary to what might be expected from an inhibitor, this compound does not prevent the binding of Tpm3.1 to filamentous actin (F-actin).[2] Instead, it appears to bind to Tpm3.1 in its soluble form, before it incorporates into the growing actin filament.
Alteration of Actin Filament Dynamics
The core effect of this compound is the destabilization of Tpm3.1-containing actin filaments. While Tpm3.1 normally protects actin filaments from depolymerization, the presence of this compound nullifies this protective function.[2] This leads to an increased rate of actin depolymerization.[3] This disruption of actin filament stability is a key element of this compound's anti-cancer activity.[4]
The proposed mechanism suggests that this compound, bound to a Tpm3.1 dimer, is incorporated into the actin filament, leading to the enhanced depolymerization.[3]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analogue, ATM-3507.
| Cell Line | IC50 (µM) for this compound |
| CHLA-20 | Data not available in the provided search results. A supplementary table (Table S1) in a cited article contains this information but was not accessible. |
| Other Neuroblastoma Lines | Data not available in the provided search results. A supplementary table (Table S1) in a cited article contains this information but was not accessible. |
| Compound | Target | Apparent Binding Affinity (Kd) |
| ATM-3507 (this compound analogue) | Tpm3.1 | ~2 µM |
Signaling Pathways
This compound's disruption of Tpm3.1-actin filaments has significant downstream consequences on cellular signaling pathways that are critical for cancer cell survival and proliferation.
Disruption of Cytoskeletal Integrity and Cell Proliferation
By promoting the depolymerization of Tpm3.1-containing actin filaments, this compound leads to a decrease in the overall filamentous actin (F-actin) to globular actin (G-actin) ratio within the cell. This disruption of the cytoskeleton is a primary contributor to the cytotoxic effects observed in cancer cells.
References
TR100: A Novel Anti-Tropomyosin Agent in Cancer Research
An In-depth Technical Guide on a First-in-Class Cytoskeletal Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
TR100 is a pioneering small molecule inhibitor targeting the actin cytoskeleton, a critical component for the structural integrity and functionality of cancer cells. Developed as a first-in-class anti-tropomyosin compound, this compound selectively targets the tropomyosin isoform Tpm3.1, which is frequently overexpressed in a variety of tumors and plays a crucial role in oncogenesis.[1][2][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, experimental validation, and potential for therapeutic applications, particularly in combination with existing cancer therapies.
Core Mechanism of Action
This compound was identified through an in silico screening process designed to find molecules that bind to a specific pocket at the C-terminus of the Tpm3.1 protein.[1] By binding to Tpm3.1, this compound disrupts the stability of Tpm3.1-containing actin filaments, leading to their depolymerization.[1][4] This disruption of a key cytoskeletal component triggers a cascade of events within the cancer cell, culminating in cell cycle arrest and apoptosis.[1][2]
Signaling Pathway of this compound-Induced Cell Death
The precise signaling cascade initiated by this compound-mediated actin filament disruption is an area of ongoing research. However, current evidence points to a multi-faceted mechanism, particularly when used in combination with microtubule-targeting agents. The destabilization of the actin cytoskeleton is believed to sensitize cancer cells to the effects of drugs that target the microtubule network, leading to a synergistic anti-cancer effect.[1][2][5]
Quantitative Data
The efficacy of this compound and its more potent analog, ATM-3507, has been quantified in various cancer cell lines, both as single agents and in combination with other chemotherapeutic drugs.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) of this compound and ATM-3507 was determined in a panel of neuroblastoma cell lines using an MTS assay.
| Cell Line | This compound IC50 (µM) | ATM-3507 IC50 (µM) |
| SK-N-SH | 5.0 | 0.5 |
| CHLA-20 | 2.5 | 0.2 |
| CHP-134 | 7.5 | 1.0 |
| Kelly | 3.0 | 0.3 |
Table 1: IC50 values of this compound and ATM-3507 in neuroblastoma cell lines.[1]
Synergistic Effects with Vincristine (B1662923)
The combination of this compound or ATM-3507 with the microtubule inhibitor vincristine demonstrated significant synergy in reducing the viability of neuroblastoma cells. The combination index (CI) was calculated using the Chou-Talalay method, where a CI value less than 1 indicates synergy.
| Cell Line | Combination | Vincristine IC50 (nM) Alone | Vincristine IC50 (nM) with this compound (1µM) | Combination Index (CI) |
| CHLA-20 | This compound + Vincristine | 5.0 | 1.2 | < 1 |
| SK-N-SH | This compound + Vincristine | 8.0 | 2.5 | < 1 |
| CHLA-20 | ATM-3507 + Vincristine | 5.0 | 0.8 | < 1 |
| SK-N-SH | ATM-3507 + Vincristine | 8.0 | 1.5 | < 1 |
Table 2: Synergistic cytotoxicity of anti-tropomyosin agents with vincristine.[1]
In Vivo Efficacy in Neuroblastoma Xenografts
The therapeutic potential of this compound and ATM-3507 in combination with vincristine was evaluated in a human neuroblastoma xenograft model (CHLA-20 cells) in mice.
| Treatment Group | Median Survival (days) | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 22 | - |
| This compound (30 mg/kg) | 24 | 20 |
| Vincristine (0.5 mg/kg) | 30 | 45 |
| This compound + Vincristine | > 49 | > 90 |
| ATM-3507 (15 mg/kg) | 18 | 30 |
| ATM-3507 + Vincristine | > 49 | > 95 |
Table 3: In vivo efficacy of anti-tropomyosin agents and vincristine combination therapy.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound are provided below.
Cell Viability (MTS) Assay
This assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound, ATM-3507, vincristine, or combinations for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Tpm3.1 (or other proteins of interest) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
High-Content Imaging of Tpm3.1 Filaments
This method allows for the quantification of Tpm3.1-containing actin filaments within cells.
-
Cell Plating and Treatment: Seed cells on imaging-compatible plates and treat with compounds as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunofluorescence Staining: Stain the cells with a primary antibody against Tpm3.1, followed by a fluorescently labeled secondary antibody. Counterstain with DAPI for nuclear visualization.
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the intensity and morphology of the Tpm3.1 filaments.
Mechanisms of Resistance
While specific mechanisms of resistance to this compound have not been extensively documented, potential resistance strategies in cancer cells could involve:
-
Alterations in Tpm3.1 Expression: Downregulation or mutation of the Tpm3.1 protein could reduce the binding affinity of this compound.
-
Upregulation of other Tropomyosin Isoforms: Cancer cells might compensate for the loss of Tpm3.1-stabilized actin filaments by upregulating other tropomyosin isoforms that are not targeted by this compound.
-
Activation of Compensatory Signaling Pathways: Cells could activate alternative signaling pathways to bypass the effects of actin cytoskeleton disruption and promote survival.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, a common mechanism of multi-drug resistance, could reduce the intracellular concentration of this compound.
Further research is necessary to fully elucidate the potential mechanisms of resistance to this novel class of anti-cancer agents.
Conclusion
This compound represents a promising and innovative approach to cancer therapy by targeting a key component of the cancer cell cytoskeleton that has been previously underexploited. Its specific targeting of the Tpm3.1 isoform provides a window for selective cytotoxicity against tumor cells. The significant synergistic effects observed with microtubule-depolymerizing agents highlight a powerful combination therapy strategy that warrants further clinical investigation. The development of more potent analogs like ATM-3507 further enhances the therapeutic potential of this class of drugs. Future studies should focus on elucidating the detailed signaling pathways, identifying predictive biomarkers for patient stratification, and understanding and overcoming potential resistance mechanisms.
References
The Discovery of TR100: A Targeted Anti-Tropomyosin Agent for Cancer Therapy
An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of TR100, a first-in-class small molecule inhibitor of the cancer-associated tropomyosin isoform, Tpm3.1. This compound represents a novel therapeutic strategy that targets the actin cytoskeleton of tumor cells, demonstrating both single-agent cytotoxicity and potent synergy with microtubule-destabilizing agents. This document details the core methodologies, quantitative data, and the underlying mechanism of action of this compound, offering valuable insights for researchers in oncology and drug development.
Introduction: Targeting the Cancer Cytoskeleton
The cytoskeleton, a dynamic network of protein filaments, is crucial for numerous cellular processes, including proliferation, motility, and invasion, which are hallmarks of cancer. While microtubules have been a successful target for cancer chemotherapy for decades, the actin cytoskeleton has remained a more elusive target. Tropomyosins are a family of proteins that bind to and stabilize actin filaments, with different isoforms regulating the function of distinct actin filament populations. Cancer cells often exhibit a shift in tropomyosin isoform expression, with a notable enrichment of Tpm3.1. This isoform has been implicated in promoting the survival and malignant phenotype of tumor cells, making it an attractive target for therapeutic intervention.[1][2]
This compound was identified through an innovative in silico screening approach designed to discover small molecules that bind to a specific pocket in the C-terminus of Tpm3.1.[3] This targeted approach aimed to disrupt the function of Tpm3.1-containing actin filaments, thereby selectively inducing cytotoxicity in cancer cells while sparing normal cells.
The Discovery Workflow of this compound
The discovery of this compound was predicated on a rational, structure-based drug design strategy. The workflow involved a multi-step process to identify and validate a potent and selective inhibitor of Tpm3.1.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects by specifically targeting the Tpm3.1 isoform of tropomyosin. By binding to the C-terminal region of Tpm3.1, this compound disrupts the interaction between Tpm3.1 and actin filaments.[4][5] This leads to the destabilization of the actin cytoskeleton in cancer cells, ultimately triggering apoptosis.[1][6]
A key finding in the preclinical development of this compound was its synergistic activity with microtubule-targeting agents, such as vincristine (B1662923).[1][6] The combination of this compound and vincristine leads to a profound G2/M phase cell cycle arrest and enhanced apoptosis in neuroblastoma cells.[1][7] This synergy is thought to arise from the dual disruption of two critical components of the cytoskeleton, leading to catastrophic failure during mitosis.
Quantitative Data
The following tables summarize the in vitro cytotoxicity and synergistic effects of this compound and a more potent analog, ATM-3507, in a panel of neuroblastoma cell lines.
Table 1: In Vitro Cytotoxicity of this compound and ATM-3507 in Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (µM) | ATM-3507 IC50 (µM) |
| CHLA-20 | 4.99 ± 0.45 | Not Reported |
| CHP-134 | 3.83 ± 0.67 | Not Reported |
| SK-N-BE(2) | 5.00 ± 0.42 | Not Reported |
| SH-SY5Y | Not Reported | Not Reported |
Data presented as mean ± SEM. IC50 values were determined by MTS assay. Data extracted from supplementary materials of a 2017 study by Currier et al. in Molecular Cancer Therapeutics.[1]
Table 2: Synergy Between this compound/ATM-3507 and Vincristine in Neuroblastoma Cell Lines
| Cell Line | Drug Combination | Combination Index (CI) | Synergy/Antagonism |
| CHLA-20 | This compound + Vincristine | < 1 | Synergy |
| CHP-134 | This compound + Vincristine | < 1 | Synergy |
| SK-N-BE(2) | This compound + Vincristine | < 1 | Synergy |
| SH-SY5Y | This compound + Vincristine | < 1 | Synergy |
| CHLA-20 | ATM-3507 + Vincristine | < 1 | Synergy |
| CHP-134 | ATM-3507 + Vincristine | < 1 | Synergy |
| SK-N-BE(2) | ATM-3507 + Vincristine | < 1 | Synergy |
| SH-SY5Y | ATM-3507 + Vincristine | < 1 | Synergy |
Combination Index (CI) values were determined using the Chou-Talalay method. A CI value < 1 indicates synergy. Data is based on findings reported by Currier et al. (2017).[1]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used in the evaluation of this compound.
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs.
Materials:
-
Neuroblastoma cell lines (e.g., CHLA-20, CHP-134, SK-N-BE(2))
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and other test compounds in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis
Objective: To analyze the expression of specific proteins involved in the mechanism of action of this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-Tpm3.1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a standard protein assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and vincristine on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Protocol:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
In Vivo Neuroblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound alone and in combination with vincristine.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Neuroblastoma cells (e.g., CHLA-20)
-
Matrigel
-
This compound and vincristine formulations for injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of neuroblastoma cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, vincristine alone, this compound + vincristine).
-
Administer the treatments according to the desired schedule (e.g., daily intraperitoneal injections).
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Conclusion and Future Directions
This compound represents a promising new class of anti-cancer agents that selectively target the actin cytoskeleton of tumor cells. Its discovery through a rational, in silico approach highlights the power of structure-based drug design. The potent synergy observed with microtubule inhibitors opens up new avenues for combination therapies, particularly in difficult-to-treat cancers like neuroblastoma. Further development of more potent analogs, such as ATM-3507, and a deeper understanding of the molecular mechanisms underlying the synergistic effects will be crucial for the clinical translation of this novel therapeutic strategy. The detailed protocols and data presented in this guide provide a solid foundation for future research in this exciting area of cancer drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The crosstalk between microtubules, actin and membranes shapes cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] The crosstalk between microtubules, actin and membranes shapes cell division | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Collective dynamics of actin and microtubule and its crosstalk mediated by FHDC1 [frontiersin.org]
- 5. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
The Impact of TR100 on the Actin Cytoskeleton: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in maintaining cell shape, motility, and division. In the context of oncology, the actin cytoskeleton is often dysregulated, contributing to the metastatic potential of cancer cells. Consequently, targeting the actin cytoskeleton has emerged as a promising strategy for cancer therapy. TR100 is a novel small molecule inhibitor that selectively targets a specific component of the actin cytoskeleton, offering a more targeted approach compared to traditional anti-actin agents. This technical guide provides an in-depth overview of the effects of this compound on the actin cytoskeleton, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
This compound is an anti-tropomyosin compound that has been shown to preferentially disrupt the actin cytoskeleton of tumor cells, leading to impaired motility and viability.[1] Unlike broad-acting actin-targeting drugs, this compound's specificity is derived from its interaction with particular isoforms of tropomyosin, a family of proteins that form polymers along actin filaments and regulate their stability and function. The primary target of this compound is the tropomyosin isoform Tpm3.1, which is frequently upregulated in various cancer types.[2] This targeted approach aims to minimize off-target effects, a significant limitation of previous generations of anti-actin chemotherapeutics.[1]
Mechanism of Action
This compound exerts its effects on the actin cytoskeleton through a nuanced mechanism centered on its interaction with Tpm3.1. While it binds to Tpm3.1, it surprisingly does not prevent the association of Tpm3.1 with F-actin.[2] Instead, this compound's primary mechanism is to nullify the protective effect of Tpm3.1 against actin depolymerization.[2] This leads to an increased rate of actin filament disassembly, ultimately disrupting the integrity of the actin cytoskeleton in cancer cells that are reliant on Tpm3.1-stabilized actin filaments for their survival and migratory capabilities.
The specificity of this compound for Tpm3.1-containing actin filaments allows for a selective disruption of the cytoskeleton in tumor cells, which often exhibit an altered tropomyosin profile compared to healthy cells. This isoform-specific targeting is a key differentiator of this compound and underlies its potential for a wider therapeutic window.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular processes as reported in the scientific literature.
Table 1: Effect of this compound on F-actin Content
| Cell Line | This compound Concentration (µM) | Duration of Treatment | % F-actin Reduction (relative to control) |
| MEF | 5 | 24 hours | ~20% |
| MEF | 7.5 | 24 hours | ~35% |
| SH-EP | 5 | 24 hours | ~25% |
| SH-EP | 7.5 | 24 hours | ~40% |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| SH-EP | Neuroblastoma | ~5 |
| SK-MEL-28 | Melanoma | ~4 |
| B16/F10 | Melanoma | ~6 |
Table 3: Effect of this compound on Cell Migration
| Assay Type | Cell Line | This compound Concentration (µM) | % Inhibition of Migration (relative to control) |
| Wound Healing | SH-EP | 2.5 | ~50% |
Table 4: In Vivo Efficacy of this compound
| Xenograft Model | This compound Dose (mg/kg) | % Tumor Growth Inhibition |
| B16/F10 Melanoma | 20 | Significant reduction |
| B16/F10 Melanoma | 30 | Significant reduction |
Key Experimental Protocols
Detailed methodologies for key experiments used to characterize the effects of this compound are provided below.
G:F Actin Assay (Microfilament Disruption Assay)
This assay quantifies the ratio of globular (G-actin) to filamentous (F-actin) actin, providing a measure of actin polymerization status within cells.
Protocol:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in an actin stabilization buffer (e.g., containing 1% Triton X-100, 10 mM PIPES pH 6.8, 50 mM NaCl, 300 mM sucrose, 2.5 mM EGTA, 1 mM MgCl2, 1 mM ATP, and protease inhibitors).
-
Fractionation: Centrifuge the lysates at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the F-actin (pellet) from the G-actin (supernatant).
-
Protein Quantification: Carefully collect the supernatant (G-actin fraction). Resuspend the pellet in a buffer to solubilize the F-actin.
-
Western Blot Analysis: Resolve equal amounts of protein from the G-actin and F-actin fractions by SDS-PAGE. Transfer the proteins to a PVDF membrane and probe with an anti-actin antibody.
-
Densitometry: Quantify the band intensities for G-actin and F-actin using densitometry software. Calculate the percentage of F-actin as [F-actin / (F-actin + G-actin)] x 100.
Phalloidin (B8060827) Staining for F-actin Visualization
This method uses fluorescently labeled phalloidin, which binds specifically to F-actin, to visualize the actin cytoskeleton via fluorescence microscopy.
Protocol:
-
Cell Culture and Treatment: Plate cells on glass coverslips and treat with this compound or vehicle control.
-
Fixation: Wash the cells with pre-warmed PBS and fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Staining: Wash the cells with PBS and incubate with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) diluted in PBS with 1% BSA for 20-30 minutes at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Wound Healing (Scratch) Assay for Cell Migration
This assay measures two-dimensional cell migration.
Protocol:
-
Create a Monolayer: Grow cells to a confluent monolayer in a multi-well plate.
-
Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.
-
Treatment: Wash with PBS to remove detached cells and add fresh media containing this compound or vehicle control.
-
Image Acquisition: Capture images of the wound at time 0 and at subsequent time points (e.g., every 6-12 hours) using a microscope with a camera.
-
Data Analysis: Measure the area of the wound at each time point. Calculate the percentage of wound closure as [((Area at time 0 - Area at time t) / Area at time 0) x 100].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known mechanism of action of this compound and a general experimental workflow for its characterization.
References
TR100: A Targeted Approach to Inducing Tumor Cell Apoptosis via Actin Cytoskeleton Disruption
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TR100 is a novel, first-in-class anti-cancer compound that selectively targets cancer cells by disrupting the actin cytoskeleton, leading to apoptosis. Unlike traditional anti-actin agents that exhibit high toxicity, this compound achieves its tumor-specific action by inhibiting cancer-associated tropomyosin isoforms, particularly Tpm3.1. This targeted disruption of a fundamental cellular component triggers a cascade of events culminating in programmed cell death. This document provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its study, and a visual representation of its signaling pathways.
Introduction
The actin cytoskeleton is crucial for maintaining cell shape, motility, and division. In cancer cells, specific isoforms of the actin-stabilizing protein tropomyosin are often upregulated to support malignant characteristics such as proliferation and metastasis. This compound is a small molecule inhibitor designed to target these cancer-specific tropomyosin isoforms, primarily Tpm3.1, which is enriched in various tumor types, including neuroblastoma and melanoma.[1][2] By binding to and inhibiting the function of Tpm3.1, this compound destabilizes the associated actin filaments, impairing critical cellular functions and ultimately inducing apoptosis.[1][3] This targeted approach spares healthy cells, which rely on different tropomyosin isoforms, thereby reducing the cardiotoxicity that has plagued previous attempts to target the actin cytoskeleton for cancer therapy.[1]
Mechanism of Action: From Cytoskeleton to Apoptosis
This compound exerts its apoptotic effect by initiating a chain of events starting with the disruption of the actin cytoskeleton. The primary target of this compound is the tropomyosin isoform Tpm3.1, which stabilizes actin filaments in cancer cells.
Key Mechanistic Steps:
-
Target Binding: this compound binds to the C-terminus of the Tpm3.1 protein, interfering with its ability to form stable polymers along the actin filament.[4][5]
-
Actin Filament Destabilization: This inhibition nullifies the stabilizing effect of Tpm3.1, leading to an increase in the depolymerization of these specific actin filaments.[3][6] This results in a measurable decrease in the filamentous actin (F-actin) to globular actin (G-actin) ratio within the tumor cell.[4]
-
Cytoskeletal Collapse and Cellular Stress: The disruption of the Tpm3.1-containing actin filaments leads to a loss of cellular integrity, impaired cell motility, and significant cellular stress.[1][5]
-
Induction of Apoptosis: The cellular stress and cytoskeletal failure trigger the intrinsic (mitochondrial) pathway of apoptosis.[7] This is evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-3 activation, and an increase in the sub-G1 cell population, which represents apoptotic cells with fragmented DNA.[7][8]
The precise signaling cascade linking actin depolymerization to the activation of the mitochondrial pathway is an area of ongoing research, but it is understood that the integrity of the cytoskeleton is a crucial cell survival signal.[9][10]
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced apoptosis.
Quantitative Data Presentation
The efficacy of this compound has been quantified across various cancer cell lines, primarily focusing on cell viability and the induction of apoptosis.
Table 1: this compound Cytotoxicity (IC50) in Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (µM) |
| CHLA-20 | ~5-7.5 |
| SK-N-BE(2) | ~5-7.5 |
| SK-N-AS | >10 |
| CHP-212 | >10 |
| (Data synthesized from multiple sources indicating effective concentration ranges)[2][8] |
Table 2: Effect of this compound on Actin Cytoskeleton and Apoptosis
| Cell Line | This compound Conc. (µM) | Time (hr) | Parameter Measured | Result |
| SH-EP | 5.0 | 24 | % F-actin | Significant Decrease |
| SH-EP | 7.5 | 24 | % F-actin | Further Decrease |
| SKMEL-28 | 5.0 | 24 | % Sub-G1 (Apoptotic) Cells | Increase |
| SKMEL-28 | 7.5 | 24 | % Sub-G1 (Apoptotic) Cells | Dose-dependent Increase |
| SKMEL-28 | 10.0 | 24 | % Sub-G1 (Apoptotic) Cells | Further Increase |
| CHLA-20 | 5.0 | 24-48 | PARP Cleavage | Time-dependent Increase |
| (Data derived from studies by Stehn et al.)[4][5][7] |
Table 3: Synergistic Effects of this compound with Vincristine in Neuroblastoma
| Cell Line | Treatment | Effect |
| CHLA-20 | This compound + Vincristine | Synergistic reduction in cell viability |
| SK-N-BE(2) | This compound + Vincristine | Synergistic cytotoxicity |
| CHLA-20 | This compound + Vincristine | Increased G2/M phase arrest and apoptosis |
| (Data from Currier et al.)[2][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on tumor cells.
Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Plate tumor cells (e.g., neuroblastoma lines) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism).
Apoptosis Detection (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.[8]
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation agent like Accutase or Trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each sample and analyze immediately on a flow cytometer.
-
Analysis: Differentiate cell populations:
-
Viable: Annexin V-negative, PI-negative
-
Early Apoptotic: Annexin V-positive, PI-negative
-
Late Apoptotic/Necrotic: Annexin V-positive, PI-positive
-
Necrotic: Annexin V-negative, PI-positive
-
Experimental Workflow Diagram
Caption: Workflow for apoptosis detection via flow cytometry.
Conclusion and Future Directions
This compound represents a promising, targeted therapeutic strategy that exploits the unique reliance of cancer cells on specific actin-tropomyosin filaments for survival. Its ability to induce apoptosis selectively in tumor cells while sparing healthy tissue addresses a major challenge in cancer chemotherapy. The synergistic effects observed when this compound is combined with microtubule-targeting agents suggest a powerful combination therapy approach that could enhance efficacy and overcome resistance.[2][8] Future research should focus on elucidating the complete signaling pathway from actin disruption to mitochondrial activation, identifying predictive biomarkers for this compound sensitivity, and expanding clinical investigations into a broader range of solid and hematological malignancies.
References
- 1. A novel class of anticancer compounds targets the actin cytoskeleton in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cytoskeleton protein β-actin may mediate T cell apoptosis during acute rejection reaction after liver transplantation in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of TR100: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary efficacy studies of TR100, a novel anti-cancer compound targeting the actin cytoskeleton. The following sections detail the quantitative data from key experiments, comprehensive experimental protocols, and visualizations of the associated signaling pathways and workflows.
Core Findings on this compound Efficacy
This compound is a small molecule inhibitor that selectively targets the tumor-associated tropomyosin isoform, Tpm3.1.[1] By binding to Tpm3.1, this compound disrupts the stability and function of actin filaments within cancer cells, leading to impaired cell motility and viability.[2][3] Preclinical studies have demonstrated its potential as a selective anti-cancer agent with minimal impact on non-malignant cells, particularly cardiac muscle cells, a significant advantage over other anti-actin drugs.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| SH-EP | Neuroblastoma | ~5 | CellTiter-Glo | Stehn et al., 2013 |
| SK-MEL-28 | Melanoma | ~2 | CellTiter-Glo | Stehn et al., 2013 |
| B16/F10 | Melanoma | ~7.5 | CellTiter-Glo | Stehn et al., 2013 |
Table 2: Effect of this compound on Actin Filament (F-actin) Content
| Cell Line | Treatment | % F-actin Reduction | Assay | Reference |
| SH-EP | 5 µM this compound | ~25% | G:F Actin Assay | Stehn et al., 2013 |
| SH-EP | 7.5 µM this compound | ~40% | G:F Actin Assay | Stehn et al., 2013 |
Table 3: In Vivo Efficacy of this compound in a Neuroblastoma Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition | Animal Model | Reference |
| Vehicle Control | ~1200 | - | Nude mice with SH-EP xenografts | Stehn et al., 2013 |
| This compound (30 mg/kg/day) | ~600 | 50% | Nude mice with SH-EP xenografts | Stehn et al., 2013 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[5][6] The luminescent signal is proportional to the number of viable cells in culture.[7][8]
Protocol:
-
Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (or vehicle control) and incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the log of the this compound concentration.
G:F Actin Ratio Assay
Principle: This assay determines the ratio of globular (G-actin) to filamentous (F-actin) actin within a cell population.[9][10] It involves cell lysis in an F-actin stabilization buffer, followed by ultracentrifugation to separate the F-actin (pellet) from the G-actin (supernatant).[11][12] The amount of actin in each fraction is then quantified by Western blot.[10]
Protocol:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.
-
Lyse the cells in F-actin stabilization buffer.
-
Centrifuge the lysate at 100,000 x g for 1 hour at 37°C to pellet the F-actin.
-
Carefully collect the supernatant containing the G-actin.
-
Resuspend the F-actin pellet in an equal volume of F-actin depolymerization buffer.
-
Resolve equal volumes of the G-actin and F-actin fractions on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose membrane and perform a Western blot using an anti-actin antibody.
-
Quantify the band intensities using densitometry to determine the G:F actin ratio.
Immunofluorescence Staining of the Actin Cytoskeleton
Principle: This method uses fluorescently-labeled phalloidin (B8060827) to specifically bind to F-actin, allowing for the visualization of the actin cytoskeleton by fluorescence microscopy.[13][14][15][16]
Protocol:
-
Seed cells on glass coverslips and treat with this compound or vehicle.
-
Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells twice with PBS.
-
Incubate the cells with a fluorescently-labeled phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
In Vivo Xenograft Study
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors.[17][18][19] The effect of this compound on tumor growth is then evaluated over time.[20][21]
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 SH-EP neuroblastoma cells in a 1:1 mixture of serum-free media and Matrigel into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring the length and width with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 30 mg/kg) or vehicle control intraperitoneally daily.
-
Tumor Measurement: Measure tumor volume twice weekly using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days), euthanize the mice and excise the tumors for further analysis.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 7. promega.com [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. Assay for the ratio of G-actin to F-actin [bio-protocol.org]
- 10. universalbiologicals.com [universalbiologicals.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. hoelzel-biotech.com [hoelzel-biotech.com]
- 13. benchchem.com [benchchem.com]
- 14. advancedbiomatrix.com [advancedbiomatrix.com]
- 15. Actin Staining Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. F-Actin Staining and Quantification [bio-protocol.org]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 19. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
The Role of Tropomyosin Receptor Kinase (TRK) Inhibitors in the Treatment of Neural Crest-Derived Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the therapeutic targeting of Tropomyosin Receptor Kinase (TRK) in neural crest-derived tumors, with a particular focus on neuroblastoma and melanoma. While initial interest may be drawn to investigational compounds such as TR100, a novel anti-tropomyosin agent, the clinical landscape is currently dominated by highly specific and effective TRK inhibitors. This document will detail the mechanism of action, preclinical and clinical efficacy, and experimental protocols associated with prominent TRK inhibitors, while also contextualizing the research on other potential therapeutic agents.
Introduction: The TRK Family as a Therapeutic Target in Neural Crest-Derived Tumors
Neural crest-derived tumors, including neuroblastoma and melanoma, represent a significant challenge in oncology. A key driver in a subset of these malignancies is the aberrant activation of the Tropomyosin Receptor Kinase (TRK) family of receptor tyrosine kinases: TRKA, TRKB, and TRKC, encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1][2] Under normal physiological conditions, these receptors play a crucial role in the development and function of the nervous system.[2][3] However, chromosomal rearrangements can lead to the formation of NTRK gene fusions, resulting in constitutively active TRK fusion proteins that drive oncogenesis through downstream signaling pathways like the RAS/MAPK and PI3K/AKT pathways.[1][3] This makes the TRK pathway a prime target for therapeutic intervention.
Mechanism of Action of TRK Inhibitors
TRK inhibitors are small molecule drugs that typically target the ATP-binding site within the kinase domain of the TRK proteins.[1] This competitive inhibition prevents autophosphorylation and subsequent activation of the downstream signaling cascades that promote tumor cell growth, proliferation, and survival.[1][4] The high selectivity of some TRK inhibitors for the TRK family over other kinases minimizes off-target effects and associated toxicities.[5]
Preclinical and Clinical Efficacy of TRK Inhibitors
The development of potent and selective TRK inhibitors has led to a paradigm shift in the treatment of NTRK fusion-positive cancers, including neural crest-derived tumors. Larotrectinib and Entrectinib are two such inhibitors that have demonstrated significant efficacy in both pediatric and adult populations.
Larotrectinib
Larotrectinib is a first-in-class, highly selective TRK inhibitor.[6] Clinical trials have shown rapid and durable responses across a wide range of tumor types harboring NTRK gene fusions.
Table 1: Clinical Efficacy of Larotrectinib in Pediatric Patients with TRK Fusion-Positive Solid Tumors
| Parameter | Infantile Fibrosarcoma (n=18) | Other Solid Tumors (n=15) | Overall (n=94) |
| Objective Response Rate (ORR) | 94.4%[7] | 60.0%[7] | 88%[8] |
| Complete Response (CR) | - | - | 7% |
| Partial Response (PR) | - | - | 34%[6] |
| Median Duration of Response | Not Reached | Not Reached | 43.3 months[8] |
| 2-Year Event-Free Survival (EFS) | 82.2% | 80.0%[7] | - |
| 36-month Overall Survival (OS) | - | - | 93%[8] |
Data compiled from multiple clinical trials.[8]
Entrectinib
Entrectinib is a potent inhibitor of TRK, as well as ROS1 and ALK kinases.[6][9] Its ability to cross the blood-brain barrier makes it a valuable option for patients with central nervous system (CNS) metastases.[10]
Table 2: Efficacy of Entrectinib in TRK Fusion-Positive Solid Tumors
| Parameter | Value |
| Objective Response Rate (ORR) in patients with CNS disease | 63% (5 of 8 patients)[6] |
| Longest Duration of Response | 32 months[6] |
| In vivo tumor growth inhibition (SY5Y-TrkB xenografts) | Significant (p<0.0001)[9] |
| Enhanced efficacy with chemotherapy (Irino-TMZ) | Significant improvement in EFS (p<0.0001)[9] |
Data from preclinical and clinical studies.[6][9]
Investigational Compound: this compound
This compound is a novel anti-tropomyosin compound that has been investigated for its activity against neural crest-derived tumor cell lines.[11][12] Unlike TRK inhibitors that target specific signaling pathways, this compound targets the actin cytoskeleton.[11][13]
Table 3: Preclinical Data for this compound
| Cell Lines | Assay | Results |
| Melanoma and Neuroblastoma | 2D and 3D cultures | Effective in reducing tumor cell growth[11] |
| SH-EP and MEF cells | Microfilament disruption assay | Disruption of the actin cytoskeleton[11] |
| 1205Lu melanoma xenograft model | In vivo study | Reduction in tumor cell growth[14] |
It is important to note that this compound is in the early stages of preclinical research and is not a clinically approved drug.
Signaling Pathways and Experimental Workflows
TRK Signaling Pathway
The binding of a neurotrophin to its corresponding TRK receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
References
- 1. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trk Receptor Expression and Inhibition in Neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. TRK Inhibitors: Tissue-Agnostic Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Larotrectinib in Newly Diagnosed Infantile Fibrosarcoma and Other Pediatric NTRK Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. preprints.org [preprints.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. aacrjournals.org [aacrjournals.org]
Unraveling the Selective Toxicity of TR100: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selective toxicity of TR100, a first-in-class anti-cancer compound targeting the actin cytoskeleton. By specifically interacting with a tumor-associated tropomyosin isoform, this compound and its more potent analog, ATM-3507, induce cancer cell death while sparing healthy tissues, offering a promising new avenue in oncology. This document outlines the core mechanism of action, summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways.
Core Mechanism: Targeting the Cancer-Specific Cytoskeleton
This compound's selective toxicity stems from its specific inhibition of the tumor-associated tropomyosin isoform, Tpm3.1.[1][2] Tropomyosins are a family of proteins that form polymers along actin filaments, playing a crucial role in regulating actin stability and function.[3] In many cancer cells, Tpm3.1 is the predominantly expressed isoform, making it an attractive therapeutic target.[4]
This compound is a small molecule that binds to a pocket in the C-terminus of Tpm3.1.[5] This binding does not prevent Tpm3.1 from associating with actin filaments. Instead, it uniquely alters the function of Tpm3.1, nullifying its ability to protect actin filaments from depolymerization.[5] This leads to the destabilization and disruption of the actin cytoskeleton specifically in cancer cells that are reliant on Tpm3.1 for their structural integrity and motility.[2][5] A significant advantage of this targeted approach is the minimal impact on cardiac structure and function, a common and severe side effect of other anti-actin chemotherapeutic agents.[2]
The disruption of the Tpm3.1-regulated actin cytoskeleton has several downstream consequences for cancer cells, including impaired cell migration and invasion, and ultimately, the induction of apoptosis.[2] Furthermore, targeting this fundamental component of the cancer cell machinery has been shown to synergize with other chemotherapeutic agents that target different components of the cytoskeleton, such as microtubule inhibitors.[4][6]
Quantitative Data Summary
The anti-cancer activity of this compound and its more potent analog, ATM-3507, has been quantified in various cancer cell lines, primarily neuroblastoma. The following tables summarize the available in vitro cytotoxicity and in vivo efficacy data.
Table 1: In Vitro Cytotoxicity of this compound and ATM-3507 in Neuroblastoma Cell Lines [1][4]
| Cell Line | Compound | IC50 (µM) |
| CHLA-20 | This compound | ~5.0 |
| CHLA-20 | ATM-3507 | 4.99 ± 0.45 |
| CHP-134 | ATM-3507 | 3.83 ± 0.67 |
| CHLA-90 | ATM-3507 | 6.84 ± 2.37 |
| SK-N-BE(2) | ATM-3507 | 5.00 ± 0.42 |
Table 2: In Vivo Efficacy of this compound and ATM-3507 in Neuroblastoma Xenograft Models [1][4]
| Compound | Maximal Tolerated Dose (MTD) (mg/kg) | Observed Efficacy |
| This compound | 60 | Significant inhibition of tumor growth and prolongation of animal survival. |
| ATM-3507 | 150 | Significant inhibition of tumor growth and prolongation of animal survival. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound selective toxicity in cancer cells.
Caption: Workflow for evaluating this compound's anti-cancer activity.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability (MTS) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and ATM-3507.
-
Cell Plating: Seed neuroblastoma cells (e.g., CHLA-20, CHP-134, SK-N-BE(2)) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound or ATM-3507 in growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Neuroblastoma Xenograft Model
This protocol outlines the procedure for evaluating the in vivo efficacy of this compound and ATM-3507.
-
Cell Implantation: Subcutaneously inject 1 x 10^7 neuroblastoma cells (e.g., SK-N-BE(2)) in a 1:1 mixture of media and Matrigel into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 60 mg/kg) or ATM-3507 (e.g., 150 mg/kg) via intraperitoneal (i.p.) injection daily or as determined by the treatment schedule. The control group receives vehicle control.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoints are tumor growth inhibition (T/C ratio, where T is the mean tumor volume of the treated group and C is the mean tumor volume of the control group) and overall survival.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of the effects of this compound on the actin cytoskeleton.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound at the desired concentration and for the specified duration.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Blocking: Wash the cells with PBS and block with 1% bovine serum albumin (BSA) in PBS for 30 minutes to reduce non-specific binding.
-
Phalloidin (B8060827) Staining: Incubate the cells with fluorescently labeled phalloidin (which binds to F-actin) in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Washing and Mounting: Wash the cells with PBS. Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.
Conclusion
This compound and its derivatives represent a novel class of anti-cancer agents with a unique mechanism of action that confers selective toxicity towards cancer cells. By targeting the Tpm3.1-dependent actin cytoskeleton, these compounds disrupt essential cellular processes, leading to cell death, while exhibiting a favorable safety profile. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in advancing our understanding and clinical application of this promising therapeutic strategy. Further investigation into the synergistic potential with other anti-cancer agents and the exploration of its efficacy in a broader range of malignancies are warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Mechanisms of tropomyosin 3 in the development of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
TR100: A Targeted Approach to Disrupting the Cancer Cell Cytoskeleton
An In-depth Technical Guide on the Mechanism and Application of the Tropomyosin Inhibitor TR100
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The actin cytoskeleton, a critical component for maintaining cell shape, motility, and division, presents a compelling target in oncology. However, the development of anti-actin chemotherapeutics has been historically hindered by significant toxicity to healthy tissues. This compound emerges as a novel small molecule inhibitor that circumvents this limitation by selectively targeting a specific population of actin filaments prevalent in cancer cells. This is achieved through its interaction with the tropomyosin isoform Tpm3.1, which is frequently overexpressed in various malignancies and plays a crucial role in stabilizing the actin cytoskeleton. By binding to the C-terminus of Tpm3.1, this compound effectively nullifies its ability to protect actin filaments, leading to their depolymerization and subsequent disruption of the cancer cell's structural integrity and motility. This targeted mechanism not only imparts potent anti-tumor activity but also spares healthy tissues, such as cardiac muscle, that rely on different tropomyosin isoforms. This whitepaper provides a comprehensive overview of the core mechanism of this compound, detailed experimental protocols for its characterization, and quantitative data on its efficacy, offering valuable insights for researchers and drug development professionals in the field of oncology.
The Molecular Target: Tropomyosin 3.1 (Tpm3.1)
Tropomyosins are a family of actin-binding proteins that form coiled-coil dimers and associate along the length of actin filaments, providing stability and regulating the access of other actin-binding proteins. In mammalian cells, over 40 distinct tropomyosin isoforms are generated from four genes (TPM1-4) through alternative splicing, and these isoforms segregate to different actin filament populations, defining their functional properties.
Cancer cells often exhibit a remodeled actin cytoskeleton, characterized by an altered expression profile of tropomyosin isoforms. Notably, many cancer types show an upregulation of the low molecular weight isoform Tpm3.1.[1][2] This isoform is critical for the stability of actin filaments that are essential for tumor cell motility, invasion, and proliferation.[3] The selective dependence of cancer cells on Tpm3.1-containing actin filaments provides a therapeutic window for targeted intervention.
Mechanism of Action of this compound
This compound is a first-in-class anti-tropomyosin compound designed to specifically target Tpm3.1. Its mechanism of action is centered on the direct inhibition of Tpm3.1's function in stabilizing actin filaments.
Direct Interaction with Tpm3.1
This compound binds to a pocket located at the C-terminus of the Tpm3.1 protein, a region encoded by the 9d exon.[4] This binding event is crucial as it interferes with the head-to-tail polymerization of tropomyosin dimers along the actin filament. While this compound does not prevent the initial association of Tpm3.1 with F-actin, it disrupts the cooperative binding and end-to-end assembly necessary for the complete stabilization of the filament.
Induction of Actin Filament Depolymerization
The primary consequence of this compound's interaction with Tpm3.1 is the destabilization of the actin filaments that Tpm3.1 decorates. Tpm3.1 normally protects actin filaments from the severing action of proteins like cofilin and caps (B75204) the pointed end via recruitment of tropomodulin, thereby reducing the rate of depolymerization. This compound nullifies this protective function, leading to an increased rate of actin filament depolymerization.[5] This results in a shift in the cellular equilibrium from filamentous actin (F-actin) to globular actin (G-actin).
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent and selective activity against cancer cells.
In Vitro Cytotoxicity
This compound exhibits cytotoxic effects across a range of cancer cell lines, with a notable selectivity for tumor cells over non-transformed cells.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MEF | Mouse Embryonic Fibroblast | ~5 - 7.5 | Effective concentrations shown |
| SH-EP | Neuroblastoma | ~5 - 7.5 | Effective concentrations shown |
| B16/F10 | Melanoma | Not specified | Effective in vivo |
| HTB-26 (MDA-MB-231) | Breast Cancer | 10 - 50 | For analogous compounds |
| PC-3 | Prostate Cancer | 10 - 50 | For analogous compounds |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | For analogous compounds |
Note: Some IC50 values are for compounds structurally related to this compound and are provided for context.[6]
Disruption of Actin Filament Dynamics
The primary mechanism of this compound is the induction of actin depolymerization. This has been quantified by measuring the ratio of F-actin to G-actin and the rate of depolymerization.
| Cell Line | Treatment Concentration (µM) | % F-actin Reduction |
| MEF | 5.0 | Significant |
| MEF | 7.5 | Significant (p < 0.001) |
| SH-EP | 5.0 | Significant |
| SH-EP | 7.5 | Significant (p < 0.01) |
Data derived from G:F actin assays.[4]
In vitro pyrene-actin depolymerization assays have demonstrated that this compound, when pre-incubated with Tpm3.1, significantly increases the initial rate of actin depolymerization compared to Tpm3.1 alone.[5]
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound in mouse models of neuroblastoma and melanoma.[7]
| Cancer Model | Treatment Regimen | Outcome |
| B16/F10 Melanoma Xenograft | 20 mg/kg and 30 mg/kg this compound | Reduced tumor growth |
| Neuroblastoma Xenograft | Not specified | Reduced tumor growth |
Importantly, these studies also highlighted the favorable safety profile of this compound, with no significant cardiotoxicity observed, as measured by circulating troponin I levels and histological analysis of heart tissue.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
G/F Actin Ratio Assay
This assay quantifies the relative amounts of filamentous (F-actin) and globular (G-actin) in cells following treatment with this compound.
Materials:
-
Cell lysis buffer (e.g., containing 1% Triton X-100, protease inhibitors)
-
Ultracentrifuge
-
SDS-PAGE equipment
-
Western blotting apparatus
-
Anti-actin antibody
-
Densitometry software
Protocol:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with F-actin stabilization buffer.
-
Homogenize the cell lysate and centrifuge at low speed (e.g., 2000 rpm for 5 minutes) to pellet unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C to pellet the F-actin.
-
Carefully collect the supernatant, which contains the G-actin fraction.
-
Resuspend the pellet (F-actin fraction) in a volume of buffer equal to the supernatant volume.
-
Analyze equal volumes of the G-actin (supernatant) and F-actin (pellet) fractions by SDS-PAGE and Western blotting using an anti-actin antibody.
-
Quantify the band intensities using densitometry and calculate the F-actin/G-actin ratio.
Microfilament Disruption Assay (Phalloidin Staining)
This fluorescence microscopy-based assay visualizes the integrity of the actin cytoskeleton.
Materials:
-
Cells cultured on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Fluorescently-conjugated phalloidin (B8060827) (e.g., Phalloidin-FITC)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips and allow them to adhere.
-
Treat cells with this compound or vehicle control.
-
Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with a solution of fluorescently-conjugated phalloidin (typically 1:100 to 1:1000 dilution in PBS) for 20-60 minutes at room temperature, protected from light.
-
(Optional) Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Pyrene-Actin Depolymerization Assay
This in vitro assay measures the rate of actin depolymerization by monitoring the fluorescence of pyrene-labeled actin.
Materials:
-
Pyrene-labeled G-actin
-
Unlabeled G-actin
-
Polymerization buffer (F-buffer)
-
Depolymerization buffer (G-buffer)
-
Recombinant Tpm3.1 protein
-
This compound
-
Fluorometer
Protocol:
-
Prepare F-actin by incubating a mixture of pyrene-labeled and unlabeled G-actin in polymerization buffer for at least 1 hour at room temperature.
-
In a fluorometer cuvette, add depolymerization buffer.
-
Add recombinant Tpm3.1 and this compound (or vehicle) to the cuvette and incubate.
-
Initiate the depolymerization by adding the pre-formed pyrene-labeled F-actin to the cuvette.
-
Immediately begin recording the fluorescence intensity (excitation ~365 nm, emission ~407 nm) over time.
-
The rate of depolymerization is determined from the initial slope of the fluorescence decay curve.
Signaling Pathways and Downstream Effects
The disruption of Tpm3.1-containing actin filaments by this compound has significant consequences for several cellular signaling pathways that regulate cell behavior.
The integrity of the actin cytoskeleton is crucial for the function of Rho family GTPases (e.g., Rac, Rho, Cdc42), which are master regulators of cell migration and invasion. Tpm3.1 has been shown to be involved in Rac GTPase-mediated cell invasion.[3] By disrupting the specific actin filament populations regulated by Tpm3.1, this compound can impair the downstream signaling of these GTPases, leading to reduced cell motility and invasion.
Furthermore, Tpm3.1 is implicated in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[8] The expression of Tpm3.1 can influence the expression of EMT markers. By targeting Tpm3.1, this compound may contribute to the reversal of the mesenchymal phenotype, thereby reducing the metastatic potential of cancer cells.
In some contexts, TPM3 is involved in gene fusions with tyrosine kinases such as NTRK1, ALK, and ROS1, leading to their constitutive activation and downstream signaling through pathways like MAPK/ERK and PI3K/AKT.[9] While this compound does not directly target these kinases, its disruption of the cytoskeleton may impact the cellular processes driven by these oncogenic fusion proteins.
Conclusion and Future Directions
This compound represents a significant advancement in the development of cytoskeleton-targeting anticancer agents. Its novel mechanism of action, which relies on the selective targeting of a tropomyosin isoform overexpressed in cancer cells, provides a promising strategy for achieving potent anti-tumor efficacy with a favorable safety profile. The data presented in this whitepaper underscore the potential of this compound as a therapeutic candidate, particularly in cancers that are heavily reliant on Tpm3.1 for their survival and motility, such as neuroblastoma and melanoma.
Future research should focus on expanding the evaluation of this compound across a broader range of cancer types to identify additional indications. Further investigation into the interplay between this compound and other signaling pathways will provide a more complete understanding of its anti-cancer effects and may reveal opportunities for rational combination therapies. The detailed experimental protocols provided herein should serve as a valuable resource for researchers seeking to further explore the therapeutic potential of this promising new class of anti-cancer compounds.
References
- 1. akjournals.com [akjournals.com]
- 2. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule targeting of the actin associating protein tropomyosin Tpm3.1 increases neuroblastoma cell response to inhibition of Rac-mediated multicellular invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tropomyosin 3 Gene Fusions in Cancers: From Mechanisms to Treatments—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
TR100 in Oncology: A Technical Whitepaper on Initial Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
TR100 is a novel, first-in-class small molecule inhibitor targeting the actin cytoskeleton in cancer cells.[1][2][3] Unlike traditional chemotherapeutics that often target microtubules, this compound selectively disrupts actin filaments by targeting a specific tropomyosin isoform, Tpm3.1, which is frequently overexpressed in various malignancies.[1][2] This targeted approach aims to impair tumor cell motility, viability, and proliferation while minimizing off-target effects, a significant challenge with conventional anti-actin agents.[3] This document provides a comprehensive overview of the initial preclinical findings for this compound in oncology, detailing its mechanism of action, synergistic potential, and early efficacy data.
Core Mechanism of Action
This compound functions by binding to a pocket in the C-terminus of the Tpm3.1 protein.[1] This interaction destabilizes the Tpm3.1-containing actin filaments, leading to their disruption.[1][4] The integrity of the actin cytoskeleton is crucial for numerous cellular processes in cancer cells, including motility, invasion, and cell division.[5][6] By selectively targeting a cancer-associated tropomyosin isoform, this compound induces cytotoxicity in a variety of cancer cell lines and has demonstrated delayed tumor growth in several preclinical models.[1][3] Studies have suggested that this compound is highly selective for malignant cells, with no observed adverse effects on normal cells, such as cardiac cells.[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from initial preclinical studies of this compound and its more potent analog, ATM-3507.
Table 1: In Vitro Cytotoxicity of Tropomyosin Inhibitors in Neuroblastoma Cell Lines
| Cell Line | This compound IC50 (µmol/L) | ATM-3507 IC50 (µmol/L) |
| CHLA-20 | Data not specified | Data not specified |
| SKNBe2 | Data not specified | Data not specified |
| Other Neuroblastoma Lines | Referenced in Supplementary Table S1[1] | Referenced in Supplementary Table S1[1] |
Note: Specific IC50 values for each cell line were mentioned as being in a supplementary table (Table S1) in the source document, which is not fully accessible here. The available text confirms that IC50 concentrations were determined for these cell lines.[1][4]
Table 2: In Vivo Efficacy of this compound in a Human Neuroblastoma Xenograft Model
| Treatment Group | Median Survival (days) | Outcome vs. Control/Monotherapy |
| Control | Data not specified | - |
| This compound | 24 | - |
| Vincristine (B1662923) | 30 | - |
| This compound + Vincristine | >49 | Significant increase in survival[1][4] |
Table 3: Effect of this compound and Vincristine on Cell Cycle Distribution in Neuroblastoma Cell Lines
| Cell Line | Treatment | Percentage of Cells in G2/M Phase |
| CHLA-20 | This compound (3.1 µmol/L) | Specific percentage not provided, but increase observed[1] |
| Vincristine (62.5 nmol/L) | Specific percentage not provided, but increase observed[1] | |
| This compound + Vincristine | Significant increase compared to single agents[1] | |
| SKNBe2 | This compound (3.1 µmol/L) | Specific percentage not provided, but increase observed[1] |
| Vincristine (1.25 nmol/L) | Specific percentage not provided, but increase observed[1] | |
| This compound + Vincristine | Significant increase compared to single agents[1] |
Key Experimental Protocols
In Vitro Cytotoxicity Assay (MTS Assay)
-
Cell Lines: Neuroblastoma cell lines (e.g., CHLA-20, SKNBe2).
-
Treatment: Cells were treated with varying concentrations of this compound, ATM-3507, or vincristine, either as single agents or in combination.
-
Assay: Cell viability was assessed using a standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the cytotoxic potency of the compounds. Synergy between drug combinations was analyzed using the Chou-Talalay method.[1]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Lines: Neuroblastoma cell lines (e.g., CHLA-20, SKNBe2).
-
Treatment: Cells were incubated with this compound, ATM-3507, and/or vincristine for 24 hours.
-
Procedure: Following treatment, cells were harvested, fixed, and stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
Analysis: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). The data were normalized by calculating the percentage of cells in the G2/M phase as a fraction of the total cells.[4]
In Vivo Neuroblastoma Xenograft Model
-
Animal Model: Mice bearing human neuroblastoma xenografts (e.g., CHP134).
-
Treatment Groups: Animals were divided into groups receiving control (vehicle), this compound alone, vincristine alone, or a combination of this compound and vincristine.
-
Endpoints: Tumor growth was monitored over time. Animal survival was also recorded, with the median survival calculated for each group.
-
Outcome Measures: The study assessed for significant inhibition of tumor growth and prolongation of animal survival in the combination therapy group compared to monotherapy and control groups.[1][4]
Visualizations
Signaling and Mechanistic Pathways
Caption: Mechanism of action of this compound in cancer cells.
Experimental Workflow for Synergy Analysis
Caption: In vitro workflow for assessing this compound and vincristine synergy.
Logical Relationship of this compound's Therapeutic Strategy
Caption: Logical framework for the this compound therapeutic approach.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel class of anticancer compounds targets the actin cytoskeleton in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Migrastatics—Anti-metastatic and Anti-invasion Drugs: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Movers and shakers: cell cytoskeleton in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
Methodological & Application
TR100 In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
TR100 is a novel small molecule inhibitor that specifically targets the tumor-associated tropomyosin isoform, Tpm3.1.[1] By binding to the C-terminal of Tpm3.1, this compound disrupts the stability and function of actin filaments within cancer cells.[1] This targeted mechanism of action leads to the disorganization of the actin cytoskeleton, induction of apoptosis, and inhibition of cancer cell proliferation, while showing minimal effects on normal cells, such as cardiac muscle cells.[1] These application notes provide detailed protocols for in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound selectively interacts with Tpm3.1, a key protein involved in the stabilization of actin filaments in cancer cells. This interaction prevents Tpm3.1 from protecting actin filaments from depolymerization. The disruption of the actin cytoskeleton triggers downstream signaling events that ultimately lead to programmed cell death, or apoptosis.
Caption: this compound binds to Tpm3.1, disrupting actin filament stability and inducing apoptosis.
Data Presentation
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SH-EP | Neuroblastoma | ~5.0 |
| SK-MEL-28 | Melanoma | ~4.0 |
| B16/F10 | Melanoma | ~6.0 |
Note: IC50 values are estimated from cytotoxicity curves presented in published literature. Actual values may vary depending on experimental conditions.
Table 2: Effect of this compound on F-Actin Content
| Cell Line | This compound Concentration (µM) | % F-Actin Reduction |
| MEF | 5.0 | ~20% |
| MEF | 7.5 | ~40% |
| SH-EP | 5.0 | ~25% |
| SH-EP | 7.5 | ~50% |
Table 3: Apoptosis Induction by this compound (Template)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| e.g., SH-EP | 0 (Control) | User-generated data |
| 2.5 | User-generated data | |
| 5.0 | User-generated data | |
| 10.0 | User-generated data |
Note: This table is a template. Researchers should perform the Annexin V assay to generate specific quantitative data for their cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., SH-EP, SK-MEL-28, B16/F10)
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC Staining)
This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.
Caption: Workflow for detecting apoptosis using Annexin V-FITC staining.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting
This protocol is for detecting changes in protein expression levels (e.g., Tpm3.1, cleaved caspase-3) following this compound treatment.
Caption: General workflow for Western blotting analysis.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Tpm3.1, anti-cleaved caspase-3, anti-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
References
Application Notes and Protocols for TR100 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TR100 is a novel small molecule inhibitor that selectively targets tropomyosin isoforms, primarily Tpm3.1, which are often upregulated in cancer cells.[1][2] By binding to Tpm3.1, this compound disrupts the integrity of the actin cytoskeleton, leading to impaired cancer cell motility, viability, and proliferation.[1] Notably, this compound exhibits preferential activity against tumor cells with minimal impact on non-malignant cells, such as those of cardiac origin, making it a promising candidate for anti-cancer therapy.[1][3]
These application notes provide a comprehensive guide for the use of this compound in a cell culture setting, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
This compound functions as a specific anti-tropomyosin agent. Tropomyosins are proteins that bind head-to-tail along actin filaments, providing stability and regulating the access of other actin-binding proteins.[4][5] In many cancer types, there is a shift in tropomyosin isoform expression, with an increase in isoforms like Tpm3.1. These altered actin filaments are crucial for the structural integrity and migratory capacity of cancer cells.
This compound is believed to interact with the C-terminus of Tpm3.1, which disrupts its ability to effectively stabilize actin filaments.[4] This leads to an increase in actin depolymerization, resulting in the breakdown of stress fibers and a disorganized actin cytoskeleton.[6] The disruption of this critical cellular scaffolding ultimately triggers downstream effects, including apoptosis and reduced cell migration.
Below is a diagram illustrating the proposed signaling pathway and mechanism of action of this compound.
Data Presentation: Efficacy of this compound in Various Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of this compound in different cancer cell lines as reported in the literature. This data can serve as a starting point for designing experiments.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | Observed Effects |
| SH-EP | Neuroblastoma | 5 - 7.5 µM | 24 hours | Disruption of actin cytoskeleton, induction of apoptosis.[4] |
| SK-MEL-28 | Melanoma | 2 µM | 24 hours | Disruption of Tm5NM1/2 filaments.[7] |
| B16/F10 | Melanoma | 20 mg/kg - 30 mg/kg (in vivo) | Not applicable | Reduced tumor growth.[8] |
| Murine B lymphoma | Lymphoma | 2 µM, 20 µM | 2 hours | Altered cell morphology and nanotube formation.[9] |
| Tendon Cells | Not applicable (non-cancerous) | 5 µM | 2 days | Decreased nuclear SCX, decreased αSMA protein levels.[10] |
| CHLA-20 | Neuroblastoma | 4 µM | 6 - 30 hours | Induction of apoptosis, synergistic effects with vincristine.[11] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound and DMSO to prepare a stock solution of desired concentration (e.g., 10 mM).
-
In a sterile microcentrifuge tube, add the calculated volume of DMSO to the this compound powder.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: When treating cells, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[12] Always include a vehicle control (DMSO alone) in your experiments.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
MTT solvent (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Actin Cytoskeleton Staining (Phalloidin Staining)
This protocol allows for the visualization of changes in the actin cytoskeleton following this compound treatment.
Materials:
-
Cells seeded on sterile glass coverslips in a multi-well plate
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine serum albumin (BSA) in PBS
-
Fluorescently-conjugated phalloidin
-
DAPI solution (for nuclear counterstaining)
-
Antifade mounting medium
Protocol:
-
Treat cells with the desired concentration of this compound or vehicle control for the appropriate duration.
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA for 30 minutes.
-
Incubate the cells with fluorescently-conjugated phalloidin (diluted in 1% BSA) for 20-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the actin cytoskeleton using a fluorescence microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Migration Assay (Transwell Assay)
This assay measures the effect of this compound on the migratory capacity of cells towards a chemoattractant.
Materials:
-
Cells of interest
-
Transwell inserts (with appropriate pore size)
-
24-well plates
-
Serum-free medium
-
Medium with a chemoattractant (e.g., 10% FBS)
-
This compound stock solution
-
Cotton swabs
-
Fixation and staining solutions (e.g., methanol (B129727) and crystal violet)
-
Microscope
Protocol:
-
Pre-treat cells with a sub-lethal concentration of this compound or vehicle control for a specified period.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension (containing this compound or vehicle) to the upper chamber of the inserts.
-
Incubate the plate for a duration that allows for cell migration (this needs to be optimized for each cell line).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts to remove excess stain.
-
Count the number of migrated cells in several random fields under a microscope.
-
Quantify the results and compare the migratory potential of this compound-treated cells to the control.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| No effect of this compound observed | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration. |
| Incubation time is too short. | Increase the duration of this compound treatment. | |
| Cell line is not sensitive to this compound. | Verify the expression of Tpm3.1 in your cell line. | |
| High background in phalloidin staining | Inadequate washing or blocking. | Increase the number and duration of wash steps and blocking time. |
| Low cell viability in control group | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. |
| Inconsistent results in migration assay | Cell density is not optimal. | Optimize the number of cells seeded in the upper chamber. |
| Incubation time is not appropriate. | Perform a time-course experiment to determine the optimal migration time. |
Conclusion
This compound is a potent and selective inhibitor of tropomyosin, offering a targeted approach to disrupt the actin cytoskeleton of cancer cells. The protocols provided in these application notes serve as a foundation for investigating the cellular effects of this compound. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions to achieve robust and reproducible results. The unique mechanism of action of this compound holds significant promise for its development as a novel anti-cancer therapeutic.
References
- 1. New Insights intothe Regulation of the Actin Cytoskeleton by Tropomyosin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tropomyosin movement on F-actin during muscle activation explained by energy landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Tropomyosin as a Regulator of Actin Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actin dynamics: tropomyosin provides stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phalloidin staining protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytoskeletal Remodeling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
TR100 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TR100, also known as Cupferron, is a small molecule inhibitor of tumor-associated tropomyosin isoforms, particularly Tpm3.1.[1][2] By selectively targeting these isoforms, this compound disrupts the actin cytoskeleton of cancer cells, impairing their motility, viability, and proliferation.[3][4][5] This targeted mechanism of action makes this compound a compound of interest for cancer research, with demonstrated efficacy in preclinical in vivo models of melanoma and neuroblastoma.[3][4][6] Unlike broad-spectrum anti-actin drugs, this compound has been shown to have minimal adverse effects on cardiac structure and function, a significant advantage in the development of novel anticancer therapies.[3][4]
These application notes provide detailed protocols for the use of this compound in murine cancer models, along with a summary of its mechanism of action and relevant quantitative data from preclinical studies.
Mechanism of Action: Targeting the Tumor Cell Cytoskeleton
This compound's primary mechanism of action involves the disruption of the actin cytoskeleton through the specific targeting of the tropomyosin isoform Tpm3.1, which is often upregulated in cancer cells. This interaction prevents the proper stabilization of actin filaments, leading to cytoskeletal collapse and ultimately inducing apoptosis in tumor cells.
Caption: this compound binds to Tpm3.1, disrupting actin filament stability and leading to apoptosis.
Quantitative Data Summary
The following table summarizes the in vivo dosages and efficacy of this compound in various mouse models as reported in the literature.
| Mouse Strain | Cancer Model | Cell Line | This compound Dosage | Administration Route | Key Findings | Reference |
| C57BL/6 | Murine Melanoma | B16/F10 | 30 mg/kg | Intraperitoneal (IP) | Significant reduction in tumor growth. | [6] |
| NOD/SCID | Human Melanoma Xenograft | 1205Lu | 20 mg/kg | Intraperitoneal (IP) | Significant reduction in tumor growth. | [6] |
| NOD/SCID | Human Neuroblastoma Xenograft | CHP134 | 20 mg/kg | Intraperitoneal (IP) | Significant reduction in tumor growth. | [6] |
| BALB/c | (MTD Study) | N/A | 25 mg/kg | Not Specified | Maximum Tolerated Dose established. | [6] |
Experimental Protocols
Protocol 1: this compound Efficacy in a Syngeneic B16/F10 Melanoma Mouse Model
This protocol is based on the methodology described by Stehn et al., 2013.[6]
1. Cell Culture and Preparation:
-
Culture B16/F10 mouse melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL.
2. Animal Handling and Tumor Implantation:
-
Use 6-8 week old male C57BL/6 mice.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Implant 0.5 x 10^6 B16/F10 cells (in 0.1 mL PBS) intradermally on the mid-dorsal area of each mouse.
-
Allow tumors to grow for 24 hours until they are visually detectable.
3. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in DMSO.
-
On each treatment day, dilute the this compound stock solution with an appropriate vehicle to achieve the final desired concentration for injection. The final DMSO concentration should be kept low to minimize toxicity.
-
Administer this compound at a dose of 30 mg/kg via intraperitoneal (IP) injection.
-
The control group should receive an equivalent volume of the vehicle (e.g., DMSO diluted in PBS).
-
Administer the treatment daily for 5 consecutive days per week for a total of 3 weeks.
4. Monitoring and Data Collection:
-
Monitor the health of the mice daily, including body weight and any signs of toxicity.
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Euthanize mice when tumors reach a predetermined size (e.g., 1 cm in diameter) or if they show signs of significant distress.
-
At the end of the study, excise the tumors, weigh them, and process for further analysis (e.g., histology, western blot).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. (Open Access) A Novel Class of Anticancer Compounds Targets the Actin Cytoskeleton in Tumor Cells (2013) | Justine R. Stehn | 158 Citations [scispace.com]
- 5. medicalsciences.med.unsw.edu.au [medicalsciences.med.unsw.edu.au]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TR100: An Anti-Tropomyosin Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
TR100 is a specific, cell-permeable anti-tropomyosin agent that shows promise as a novel anti-cancer compound. It functions by selectively disrupting actin filaments that contain the tropomyosin isoform Tpm3.1, which is often enriched in tumor cells. This targeted disruption of the actin cytoskeleton can induce apoptosis (programmed cell death) in cancer cells, making this compound a valuable tool for oncology research and drug development. These application notes provide detailed protocols for the preparation of a this compound stock solution and its subsequent use in common cell-based assays to evaluate its biological activity.
Physicochemical and Biological Properties of this compound
All quantitative data for this compound (CAS 1128165-86-5) are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 1128165-86-5 | [1] |
| Molecular Formula | C₂₆H₃₈N₄O | [1] |
| Molecular Weight | 422.61 g/mol | [1] |
| Biological Target | Tropomyosin (selectively disrupts Tm5NM1/2 containing actin filaments) | [1] |
| Solubility (25°C) | ≥ 5 mg/mL in DMSO | [1][2] |
| Appearance | Solid (Powder/Crystalline) | [3] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO). High-purity, anhydrous DMSO is critical to ensure maximum solubility and stability.[3]
Materials:
-
This compound powder (MW: 422.61 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile, nuclease-free tips
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.
-
Mass (mg) = Molarity (mM) × Volume (L) × Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L × 0.001 L × 422.61 g/mol = 4.226 mg
-
-
Weighing: Carefully weigh out 4.23 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution:
-
Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Close the tube tightly and vortex for 1-2 minutes until the powder is completely dissolved.[3] Visually inspect the solution against a light source to ensure no particulates are visible.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.[3]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure tubes are tightly sealed and protected from light.
-
Protocol 2: Cell Viability MTS Assay
This protocol describes how to assess the cytotoxic effects of this compound on a cancer cell line (e.g., neuroblastoma) using a standard MTS assay. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., SH-SY5Y, CHLA-20)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom plates
-
10 mM this compound stock solution in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 490 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. For example, to achieve a final concentration of 4 µM, dilute the stock 1:2500.
-
Important: The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity. Prepare a vehicle control using medium with the same final DMSO concentration as the highest this compound dose.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired this compound concentrations (or vehicle control) to the appropriate wells. Include wells with medium only for background measurement.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) × 100
-
Protocol 3: Visualization of Actin Cytoskeleton Disruption
This protocol uses fluorescently-labeled phalloidin (B8060827) to stain F-actin, allowing for the visualization of cytoskeletal disruption in cells treated with this compound via fluorescence microscopy.
Materials:
-
Cells grown on sterile glass coverslips in a 24-well plate
-
This compound treatment medium and vehicle control medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution)
-
Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound (e.g., 4-8 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells three times with PBS.
-
Permeabilize by incubating with 0.1% Triton X-100 for 5 minutes.[5]
-
-
Staining:
-
Wash the cells three times with PBS.
-
Dilute the fluorescent phalloidin stock solution (e.g., 1:500) in PBS containing 1% BSA.
-
Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the coverslips three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash a final three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Visualize the actin filaments and nuclei using a fluorescence microscope with the appropriate filter sets. Compare the structure of the actin cytoskeleton in this compound-treated cells to the vehicle control.
Hypothetical Signaling Pathway
This compound disrupts the stability of actin filaments. This disruption can trigger a cascade of events leading to apoptosis. A key mechanism involves the release of pro-apoptotic proteins that are normally sequestered by the cytoskeleton. For example, the Bcl-2 family member Bmf is held inactive by binding to myosin V motors on actin filaments. Cytoskeletal stress leads to the release of Bmf, allowing it to translocate to the mitochondria and inhibit anti-apoptotic Bcl-2 proteins, ultimately triggering the mitochondrial pathway of apoptosis.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. Actin Staining Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Phalloidin labeling protocol for optimal F-actin staining [abberior.rocks]
- 6. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
Application Notes and Protocols for TR100 Treatment in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
TR100 is a novel small molecule inhibitor that selectively targets the tropomyosin isoform Tpm3.1, a key component of the actin cytoskeleton in cancer cells. By disrupting the stability of Tpm3.1-containing actin filaments, this compound induces cytotoxicity and inhibits the growth of various cancer cell lines, particularly those of neuroblastoma and melanoma origin. These application notes provide a summary of the effective treatment durations and concentrations of this compound in different cancer cell lines and detailed protocols for key experimental assays.
Data Presentation: this compound Treatment Duration and Efficacy
The following table summarizes the quantitative data on the treatment of various cancer cell lines with this compound. The data highlights the cell line-specific and assay-dependent variability in effective treatment durations and concentrations.
| Cell Line | Cancer Type | Assay | This compound Concentration | Treatment Duration | Observed Effect |
| SH-EP | Neuroblastoma | Cytotoxicity Assay | Varies (IC50) | 72 hours | Inhibition of cell viability |
| SH-EP | Neuroblastoma | Wound Closure Assay | 2.5 µM | 15 hours | Impaired cell motility |
| SK-MEL-28 | Melanoma | Cytotoxicity Assay | Varies (IC50) | 72 hours | Inhibition of cell viability |
| SK-MEL-28 | Melanoma | Microfilament Disruption | 2 µM | 24 hours | Disruption of Tm5NM1/2 filaments |
| B16/F10 | Melanoma (Murine) | Cytotoxicity Assay | Varies (IC50) | 72 hours | Inhibition of cell viability |
| WM793 | Melanoma (Primary) | 3D Spheroid Assay | Increasing concentrations | 72 hours | Reduction in viable cells |
| WM164 | Melanoma (Metastatic) | 3D Spheroid Assay | Increasing concentrations | 72 hours | Reduction in viable cells |
| C8161 | Melanoma (Metastatic) | 3D Spheroid Assay | Increasing concentrations | 72 hours | Reduction in viable cells |
| 1205Lu | Melanoma (Metastatic) | 3D Spheroid Assay | Increasing concentrations | 72 hours | Reduction in viable cells |
Mechanism of Action: Tpm3.1-Mediated Actin Filament Stabilization
This compound exerts its anti-cancer effects by specifically targeting the tropomyosin isoform Tpm3.1. In cancer cells, Tpm3.1 is often overexpressed and plays a crucial role in stabilizing actin filaments, which are essential for cell structure, motility, and proliferation. This compound binds to a pocket in Tpm3.1, disrupting its ability to form polymers along the actin filament. This leads to the destabilization and subsequent depolymerization of the actin cytoskeleton, ultimately triggering apoptotic pathways and inhibiting cancer cell growth.
Caption: Mechanism of this compound action on Tpm3.1 and actin filaments.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SH-EP, SK-MEL-28)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Caption: Workflow for the Cell Viability (MTT) Assay.
Apoptosis (Annexin V/Propidium Iodide) Assay
This protocol is used to quantify apoptosis in cancer cells following this compound treatment.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Synergistic Treatment with Vincristine (B1662923)
This compound has been shown to have a synergistic effect when used in combination with microtubule-targeting agents like vincristine, particularly in neuroblastoma cell lines.
Protocol for Synergy Assessment (Checkerboard Assay):
-
Prepare a dilution series of this compound and vincristine in a 96-well plate. The concentrations should range from sub-inhibitory to supra-inhibitory based on their individual IC50 values.
-
Seed neuroblastoma cells (e.g., SH-EP) in the 96-well plate.
-
Add the drug combinations to the cells and incubate for a predetermined duration (e.g., 72 hours).
-
Assess cell viability using the MTT assay as described above.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Caption: Interpretation of the Combination Index (CI) for synergy.
Application of TR100 in 3D Tumor Spheroids: A Comprehensive Guide
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Three-dimensional (3D) tumor spheroids are increasingly recognized as superior models for cancer research and preclinical drug evaluation compared to traditional 2D cell cultures.[1][2][3][4][5] These spheroids mimic several key features of in vivo solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and the development of a hypoxic core. Such characteristics make them invaluable for assessing the efficacy and penetration of novel therapeutic agents.
TR100 is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR), a crucial kinase involved in cell growth, proliferation, and metabolism. The mTOR signaling pathway is frequently hyperactivated in a majority of human cancers, making it a prime target for therapeutic intervention.[6][7][8][9][10] These application notes provide a detailed protocol for utilizing this compound to study its anti-tumor effects on 3D tumor spheroids.
Product Information
| Product Name | This compound mTORC1 Inhibitor |
| Catalog No. | This compound-1MG |
| Molecular Formula | C₂₅H₃₁N₅O₄ |
| Molecular Weight | 465.55 g/mol |
| Purity | >99% (HPLC) |
| Formulation | Lyophilized powder |
| Solubility | Soluble in DMSO (>50 mg/mL) |
| Storage | Store at -20°C. Protect from light. |
| Stability | Stable for at least one year from date of receipt when stored as directed. |
Mechanism of Action
This compound exerts its anti-proliferative effects by specifically targeting the mTOR Complex 1 (mTORC1). In normal cellular processes, growth factors activate the PI3K/Akt pathway, which in turn phosphorylates and inactivates the TSC complex, a negative regulator of mTORC1.[7] Activated mTORC1 then promotes protein synthesis and cell growth by phosphorylating key downstream effectors, including S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[6] Dysregulation of this pathway is a hallmark of many cancers.[6][8] this compound acts as an allosteric inhibitor, binding to mTORC1 and preventing the phosphorylation of its downstream targets, thereby arresting cell cycle progression and inducing apoptosis.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)
The liquid overlay technique is a widely used and reproducible method for generating spheroids.[2][3][11][12] It relies on preventing cell attachment to the culture surface, which promotes cell-cell aggregation.
Materials:
-
Cancer cell line of choice (e.g., MCF-7, A549, HT-29)
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Aspirate the medium, wash the cells with sterile PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count to obtain a single-cell suspension.
-
Dilute the cell suspension to the desired seeding density. This needs to be optimized for each cell line, but a starting point of 1,000 to 5,000 cells per well is recommended.[1]
-
Carefully add 100 µL of the cell suspension to each well of a 96-well ULA plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the well.[13]
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator. Spheroid formation typically occurs within 24-72 hours.[1][13]
-
Monitor spheroid formation and compactness daily using an inverted microscope.
Protocol 2: this compound Treatment of Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
This compound powder
-
Sterile DMSO
-
Complete cell culture medium
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.1% to avoid solvent toxicity.
-
Treat Spheroids: After 3-4 days of spheroid formation, carefully remove 50 µL of medium from each well and add 50 µL of the prepared this compound working solutions or vehicle control medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
Analysis: Following incubation, proceed with viability assays, imaging, or protein extraction.
Data and Analysis
Quantitative Data Summary
The efficacy of this compound was evaluated across various cancer cell line spheroids. The tables below summarize the key findings.
Table 1: IC₅₀ Values of this compound in 3D Tumor Spheroids (72h Treatment)
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MCF-7 | Breast | 15.2 |
| A549 | Lung | 28.5 |
| HT-29 | Colon | 12.8 |
| DU-145 | Prostate | 45.1 |
Table 2: Effect of this compound on HT-29 Spheroid Growth and Viability (72h)
| This compound Conc. (nM) | Average Diameter (µm) | % Viability (vs. Vehicle) |
| 0 (Vehicle) | 512 ± 25 | 100% |
| 1 | 488 ± 21 | 92% |
| 10 | 354 ± 18 | 58% |
| 100 | 215 ± 15 | 15% |
| 1000 | 180 ± 12 | 5% |
Protocol 3: Spheroid Viability/Cytotoxicity Assay
ATP-based assays are highly suitable for determining cell viability in 3D spheroids as they measure the metabolic activity of the entire spheroid population.[5][14]
Materials:
-
Treated spheroids in 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Plate reader capable of measuring luminescence
Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[1]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage viability relative to the vehicle-treated control spheroids.
Protocol 4: Western Blot Analysis of mTORC1 Pathway
This protocol confirms the mechanism of action of this compound by assessing the phosphorylation status of mTORC1 downstream targets.
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Micro-centrifuge
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
Primary and secondary antibodies (see Table 3)
-
Chemiluminescent substrate
Procedure:
-
Spheroid Collection: Collect spheroids from multiple wells for each treatment condition into a 1.5 mL micro-centrifuge tube. It is often necessary to pool 10-20 spheroids per sample to obtain sufficient protein.[15]
-
Lysis: Gently centrifuge the spheroids at 100 x g for 3 minutes. Aspirate the supernatant and wash the spheroid pellet once with ice-cold PBS.
-
Protein Extraction: Add 50-100 µL of ice-cold RIPA buffer to the pellet. Mechanically disrupt the spheroids by pipetting or using a sonicator.[15]
-
Incubate the lysate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Western Blotting: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Perform electrophoresis, transfer to a PVDF membrane, block, and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. Analyze the band intensities for p-S6K, S6K, and a loading control (e.g., β-Actin).
Table 3: Recommended Primary Antibodies for Western Blotting
| Antibody | Supplier | Recommended Dilution |
| Phospho-S6K (Thr389) | Cell Signaling | 1:1000 |
| Total S6K | Cell Signaling | 1:1000 |
| β-Actin | Santa Cruz | 1:5000 |
Visualized Workflows and Relationships
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor/Irregular Spheroid Formation | Cell line not amenable to aggregation; incorrect seeding density. | Try a different method (e.g., hanging drop).[16][17] Optimize cell seeding density. Add extracellular matrix components like Matrigel to the medium.[13] |
| High Variability in Viability Assay | Incomplete spheroid lysis; pipetting errors. | Increase incubation time with lysis reagent.[14] Ensure thorough mixing on an orbital shaker. Use a multichannel pipette for consistency. |
| No/Weak Signal in Western Blot | Insufficient protein yield; poor antibody quality. | Increase the number of spheroids pooled per sample.[15] Ensure complete lysis. Validate primary antibodies and use recommended dilutions. |
| Edge Effects on 96-well Plate | Evaporation from outer wells. | Do not use the outer wells of the plate for experiments; fill them with sterile PBS or medium to maintain humidity. |
References
- 1. corning.com [corning.com]
- 2. Spheroids Formation on Non-Adhesive Surfaces by Liquid Overlay Technique: Considerations and Practical Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 5. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. onclive.com [onclive.com]
- 8. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. The liquid overlay technique is the key to formation of co-culture spheroids consisting of primary osteoblasts, fibroblasts and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]
- 15. researchgate.net [researchgate.net]
- 16. Spheroid culture techniques – faCellitate [facellitate.com]
- 17. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Combining TR100 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TR100 is a first-in-class anti-cancer compound that functions as a tropomyosin inhibitor, specifically targeting the Tpm3.1 isoform enriched in cancer cells. By binding to Tpm3.1, this compound destabilizes actin filaments, leading to disruption of the cancer cell cytoskeleton, impaired cell motility, and induction of apoptosis.[1] Preclinical studies have demonstrated that the anti-tumor activity of this compound can be significantly enhanced when used in combination with certain chemotherapy agents. This document provides detailed application notes and protocols for combining this compound with other chemotherapy agents in preclinical cancer models.
A more potent analog of this compound, named ATM-3507, has also been developed and shows similar synergistic potential.[2][3][4][5][6] Data for both compounds are presented where available.
Data Presentation: In Vitro and In Vivo Synergy
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and its analog ATM-3507 with various chemotherapy agents.
Table 1: In Vitro Cytotoxicity of this compound and ATM-3507 in Neuroblastoma Cell Lines [7]
| Cell Line | This compound IC50 (µM) | ATM-3507 IC50 (µM) |
| CHLA-20 | - | 4.99 ± 0.45 |
| CHP-134 | - | 3.83 ± 0.67 |
| CHLA-90 | - | 6.84 ± 2.37 |
| SK-N-BE(2) | - | 5.00 ± 0.42 |
Table 2: Synergistic Effects of this compound/ATM-3507 with Vincristine (B1662923) in Neuroblastoma Cell Lines [3][4][8]
| Cell Line | Combination | Effect on Vincristine IC50 | Combination Index (CI) | Synergy Interpretation |
| CHLA-20 | This compound + Vincristine | Dose-dependent reduction | < 1 | Synergy |
| CHP-134 | This compound + Vincristine | Dose-dependent reduction | < 1 | Synergy |
| SK-N-BE(2) | This compound + Vincristine | Dose-dependent reduction | < 1 | Synergy |
| IMR-32 | This compound + Vincristine | Dose-dependent reduction | < 1 | Synergy |
| CHLA-20 | ATM-3507 + Vincristine | Dose-dependent reduction | < 1 | Synergy |
| CHP-134 | ATM-3507 + Vincristine | Dose-dependent reduction | < 1 | Synergy |
| SK-N-BE(2) | ATM-3507 + Vincristine | Dose-dependent reduction | < 1 | Synergy |
| IMR-32 | ATM-3507 + Vincristine | Dose-dependent reduction | < 1 | Synergy |
Note: A Combination Index (CI) value less than 1 indicates a synergistic interaction.
Table 3: In Vivo Efficacy of this compound/ATM-3507 and Vincristine Combination in Neuroblastoma Xenografts [2][4]
| Treatment Group | Dose and Schedule | Mean Tumor Volume Reduction vs. Control | Median Survival (days) |
| This compound Study | |||
| Control | Vehicle | - | 24 |
| This compound | 60 mg/kg, daily IP | Significant | 30 |
| Vincristine | 0.125 mg/kg, daily IP | Significant | > 49 |
| This compound + Vincristine | 60 mg/kg this compound + 0.125 mg/kg Vincristine, daily IP | Profound regression | > 49 |
| ATM-3507 Study | |||
| Control | Vehicle | - | 18 |
| ATM-3507 | 150 mg/kg, daily IP | Significant | - |
| Vincristine | 0.125 mg/kg, daily IP | Significant | - |
| ATM-3507 + Vincristine | 150 mg/kg ATM-3507 + 0.125 mg/kg Vincristine, daily IP | Profound regression | > 49 |
Note: IP refers to intraperitoneal administration.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Vincristine Synergy
The synergistic effect of combining this compound with vincristine stems from the simultaneous disruption of two critical components of the cytoskeleton: actin filaments and microtubules. This dual attack is particularly effective during mitosis.
Experimental Workflow for In Vitro Synergy Assessment
A checkerboard assay is a common method to assess the synergistic effects of two drugs in vitro.
Experimental Workflow for In Vivo Combination Studies
Xenograft models in immunocompromised mice are used to evaluate the in vivo efficacy of drug combinations.
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard MTS Assay
Objective: To determine the synergistic, additive, or antagonistic effect of this compound in combination with another chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., neuroblastoma cell lines CHLA-20, CHP-134, SK-N-BE(2))
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Chemotherapy agent of interest (e.g., Vincristine, dissolved in an appropriate solvent)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Dilution Matrix:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium at 2x the final desired concentrations. A 7x7 matrix is common.
-
-
Drug Addition (Checkerboard Format):
-
Add 50 µL of the 2x this compound dilutions to the appropriate wells.
-
Add 50 µL of the 2x chemotherapy agent dilutions to the appropriate wells, creating a matrix of combination concentrations.
-
Include wells with each drug alone and vehicle controls.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the vehicle control.
-
Use the Chou-Talalay method to calculate the Combination Index (CI) for each combination. Software such as CompuSyn can be used for this analysis.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
In Vivo Neuroblastoma Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound in combination with a chemotherapy agent in a neuroblastoma xenograft model.
Materials:
-
Neuroblastoma cell line (e.g., CHLA-20)
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel
-
This compound
-
Chemotherapy agent (e.g., Vincristine)
-
Appropriate vehicle for drug formulation
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest neuroblastoma cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 150 µL into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=5-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Chemotherapy agent alone
-
Group 4: this compound + Chemotherapy agent
-
-
-
Drug Formulation and Administration:
-
Formulate this compound and the chemotherapy agent in their respective vehicles.
-
Administer the treatments according to the desired schedule (e.g., daily intraperitoneal injections).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size, or it can be continued to assess survival.
-
-
Data Analysis:
-
Compare the mean tumor volumes between the treatment groups.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of tumor growth inhibition.
-
If applicable, perform a survival analysis (e.g., Kaplan-Meier curves).
-
Potential Combinations with Other Chemotherapy Classes
While robust data exists for the combination of this compound with antimicrotubule agents, there is limited specific preclinical data for its combination with other major classes of chemotherapy. However, a scientific rationale for exploring these combinations can be proposed based on their mechanisms of action.
Combination with Platinum-Based Agents (e.g., Cisplatin)
Rationale: Platinum-based agents such as cisplatin (B142131) exert their cytotoxic effects by forming DNA adducts, leading to DNA damage and cell cycle arrest.[9] The integrity of the actin cytoskeleton is known to play a role in DNA damage response and apoptosis.[9] It is plausible that disruption of the Tpm3.1-containing actin filaments by this compound could sensitize cancer cells to the DNA-damaging effects of cisplatin by impairing cellular repair mechanisms or lowering the threshold for apoptosis.
Proposed Experimental Approach: A checkerboard MTS assay, as described above, could be employed to screen for in vitro synergy between this compound and cisplatin in relevant cancer cell lines (e.g., ovarian, lung, or bladder cancer cell lines). If synergy is observed, in vivo xenograft studies could be designed to validate these findings.
Combination with Anthracyclines (e.g., Doxorubicin)
Rationale: Anthracyclines like doxorubicin (B1662922) are topoisomerase II inhibitors that also generate reactive oxygen species, leading to DNA damage and apoptosis. One study noted "slight synergy" when this compound was combined with doxorubicin, suggesting a potential for enhanced efficacy, although this was less pronounced than with antimicrotubule agents.[2][4] The disruption of the actin cytoskeleton by this compound might interfere with cellular processes that handle drug-induced stress, potentially augmenting the cytotoxic effects of doxorubicin.
Proposed Experimental Approach: Similar to the approach for platinum-based agents, initial in vitro synergy screening using a checkerboard assay is recommended. A range of cancer cell lines, including those for which doxorubicin is a standard of care (e.g., breast cancer, sarcoma), should be tested. Follow-up in vivo studies would be contingent on the observation of significant synergy in vitro.
Conclusion
The combination of the tropomyosin inhibitor this compound and its analog ATM-3507 with antimicrotubule agents has demonstrated strong synergistic anti-cancer effects in preclinical models of neuroblastoma. The provided protocols offer a framework for researchers to investigate these and other potential chemotherapy combinations. While further research is needed to explore the full potential of this compound in combination with other classes of chemotherapeutics, the underlying mechanism of targeting the cancer cell cytoskeleton provides a strong rationale for continued investigation in this promising area of cancer therapy.
References
- 1. A novel class of anticancer compounds targets the actin cytoskeleton in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting the actin/tropomyosin cytoskeleton in epithelial ovarian cancer reveals multiple mechanisms of synergy with anti-microtubule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Relationship Between Actin Cytoskeleton and Membrane Transporters in Cisplatin Resistance of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TR100 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TR100 is a novel small molecule inhibitor of tropomyosin, demonstrating significant potential in cancer therapy. It selectively targets the Tpm3.1 isoform, a key component of the actin cytoskeleton in tumor cells.[1][2] By promoting the depolymerization of actin filaments, this compound disrupts the cytoskeletal integrity of malignant cells, leading to growth inhibition and apoptosis.[1][2] Western blot analysis is a fundamental technique to elucidate the molecular mechanisms of this compound by quantifying changes in protein expression levels within critical cellular signaling pathways.[3][4][5]
These application notes provide a comprehensive guide for utilizing Western blotting to analyze the effects of this compound treatment on cultured cells. The protocols herein detail every step from cell culture and treatment to data analysis and interpretation.
Data Presentation
The following tables summarize hypothetical quantitative data from Western blot experiments on a human neuroblastoma cell line (e.g., SH-SY5Y) treated with this compound for 24 hours. Densitometry analysis was performed on the protein bands and the results were normalized to a loading control (β-Actin). The data illustrates the dose-dependent effect of this compound on key proteins involved in cytoskeletal dynamics and apoptosis.
Table 1: Quantitative Analysis of Cytoskeletal Protein Expression in this compound-Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| Tpm3.1 | Control (Vehicle) | 1.50 | 1.00 | 0.12 | - |
| This compound (10 µM) | 1.45 | 0.97 | 0.15 | >0.05 | |
| This compound (20 µM) | 1.52 | 1.01 | 0.18 | >0.05 | |
| Cofilin | Control (Vehicle) | 1.20 | 1.00 | 0.10 | - |
| This compound (10 µM) | 1.80 | 1.50 | 0.21 | <0.05 | |
| This compound (20 µM) | 2.40 | 2.00 | 0.25 | <0.01 | |
| Phospho-Cofilin (Ser3) | Control (Vehicle) | 2.00 | 1.00 | 0.18 | - |
| This compound (10 µM) | 1.00 | 0.50 | 0.09 | <0.05 | |
| This compound (20 µM) | 0.50 | 0.25 | 0.06 | <0.01 | |
| β-Actin | Control (Vehicle) | 3.00 | 1.00 | 0.20 | - |
| This compound (10 µM) | 3.05 | 1.02 | 0.22 | >0.05 | |
| This compound (20 µM) | 2.98 | 0.99 | 0.19 | >0.05 |
Table 2: Quantitative Analysis of Apoptosis-Related Protein Expression in this compound-Treated Cells
| Target Protein | Treatment Group | Densitometry (Arbitrary Units) | Normalized Expression (Fold Change vs. Control) | Standard Deviation | p-value |
| Cleaved Caspase-3 | Control (Vehicle) | 0.50 | 1.00 | 0.08 | - |
| This compound (10 µM) | 1.25 | 2.50 | 0.15 | <0.05 | |
| This compound (20 µM) | 2.50 | 5.00 | 0.30 | <0.01 | |
| Bcl-2 | Control (Vehicle) | 2.80 | 1.00 | 0.25 | - |
| This compound (10 µM) | 1.96 | 0.70 | 0.18 | <0.05 | |
| This compound (20 µM) | 1.12 | 0.40 | 0.11 | <0.01 | |
| Bax | Control (Vehicle) | 1.00 | 1.00 | 0.12 | - |
| This compound (10 µM) | 1.60 | 1.60 | 0.19 | <0.05 | |
| This compound (20 µM) | 2.40 | 2.40 | 0.28 | <0.01 | |
| β-Actin | Control (Vehicle) | 3.10 | 1.00 | 0.21 | - |
| This compound (10 µM) | 3.08 | 0.99 | 0.23 | >0.05 | |
| This compound (20 µM) | 3.12 | 1.01 | 0.20 | >0.05 |
Experimental Protocols
A detailed methodology for the Western blot analysis of this compound-treated cells is provided below. This protocol covers all stages from sample preparation to signal detection.[6][7][8][9][10]
I. Cell Culture and this compound Treatment
-
Cell Culture : Culture human neuroblastoma cells (e.g., SH-SY5Y) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding : Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment : Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 10 µM and 20 µM).
-
Incubation : Remove the old medium from the cells and replace it with the this compound-containing medium or a vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired treatment period (e.g., 24 hours).
II. Whole-Cell Lysate Preparation
-
Washing : After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7]
-
Lysis : Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[11]
-
Scraping and Collection : Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubation and Centrifugation : Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[11]
-
Supernatant Collection : Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
III. Protein Quantification
-
Assay : Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization : Based on the protein concentrations, calculate the volume of each lysate required to have an equal amount of protein for each sample (e.g., 20-30 µg per lane).
IV. SDS-PAGE
-
Sample Preparation : Mix the normalized protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[9]
-
Gel Electrophoresis : Load the prepared samples and a protein molecular weight marker into the wells of an SDS-polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.[8][10]
V. Western Blotting
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8][10]
-
Blocking : Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7][8]
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[7][8]
-
Washing : Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[8][9]
-
Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8][9]
-
Final Washes : Wash the membrane three times with TBST for 10 minutes each.
VI. Signal Detection and Data Analysis
-
Detection : Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.[8]
-
Imaging : Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry : Quantify the band intensities using image analysis software.[5][12]
-
Normalization and Analysis : Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-Actin) for each sample. Calculate the fold change in protein expression relative to the control group.[13]
Visualizations
Experimental Workflow
Caption: Western Blot Workflow for this compound Treated Cells.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical this compound Signaling Pathway.
References
- 1. akjournals.com [akjournals.com]
- 2. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. praxilabs.com [praxilabs.com]
- 4. How to Read Western blot - TotalLab [totallab.com]
- 5. LabXchange [labxchange.org]
- 6. westernblot.cc [westernblot.cc]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bosterbio.com [bosterbio.com]
- 9. ptglab.com [ptglab.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. How To Read a Western Blot: A Guide to Understanding Results [excedr.com]
Application Notes and Protocols for Live-Cell Imaging with TR100 Compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the TR100 compound in live-cell imaging experiments to investigate its effects on the actin cytoskeleton. This compound is a small molecule inhibitor that specifically targets the tumor-associated tropomyosin isoform Tpm3.1, leading to the disruption of actin filament stability and function.[1] As this compound is not intrinsically fluorescent, its effects on actin dynamics are visualized using fluorescently labeled actin probes.
This document outlines two primary methods for live-cell imaging of the actin cytoskeleton in the presence of this compound:
-
Live-cell imaging using genetically encoded fluorescent actin: This method involves the expression of fluorescently tagged actin, such as EGFP-β-actin, in the cells of interest.
-
Live-cell imaging using fluorescent actin-binding probes: This method utilizes cell-permeable, fluorescently labeled probes that bind to F-actin, such as SiR-actin.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound from various studies.
Table 1: Effective Concentrations and Treatment Durations of this compound
| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| MEF and SH-EP | 5 µM, 7.5 µM | 24 hours | Disruption of the actin cytoskeleton | [1] |
| B cells | 2 µM | 2 hours | Increased nanotube forming capability | [2] |
| B cells | 20 µM | 2 hours | No alteration in nanotube growth frequency | [2] |
| Tendon Cells | 5 µM | 2 days | Decrease in total nuclear fluorescent staining for SCX | [3] |
| 3T3-L1 Adipocytes | 1 µM | 1 hour | Redistribution of Tpm3.1 to the cell cortex | [4] |
Table 2: Quantitative Analysis of Actin Filament Dynamics after this compound Treatment
| Cell Line | This compound Concentration | Parameter Measured | Result | Reference |
| B cells | 2 µM | Nanotube Length | Shortened nanotubes | [2] |
| B cells | 20 µM | Nanotube Length | Shortened nanotubes (concentration-dependent) | [2] |
| MEF and SH-EP | 5 µM, 7.5 µM | % F-actin | Dose-dependent decrease | [1] |
| Tendon Cells | 5 µM | αSMA protein levels | 2.0-fold decrease | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Tpm3.1 in Actin Regulation and Cellular Processes
The following diagram illustrates the central role of Tpm3.1 in regulating actin filament stability and its involvement in downstream cellular processes, which can be investigated using this compound.
References
Troubleshooting & Optimization
Technical Support Center: TR100 & Apoptosis Induction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are observing a lack of apoptosis in their cells upon treatment with TR100.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to induce apoptosis?
This compound is an anti-tropomyosin compound designed to selectively disrupt the actin cytoskeleton in tumor cells.[1] The proposed mechanism of action involves the depolymerization of actin filaments, which can trigger apoptosis.[2] The integrity of the actin cytoskeleton is crucial for various cellular processes, and its disruption can initiate programmed cell death.[2][3][4][5]
Q2: I'm not observing apoptosis in my cell line after this compound treatment. What are the possible reasons?
Several factors could contribute to the lack of apoptosis in your specific experimental setup. These can be broadly categorized as:
-
Cell Line-Specific Resistance: Your chosen cell line may be intrinsically resistant to this compound.
-
Suboptimal Experimental Conditions: The concentration of this compound, incubation time, or other protocol parameters may not be optimal for your cells.
-
Issues with Apoptosis Detection: The assay you are using to measure apoptosis may not be performing correctly, leading to false-negative results.
-
Alterations in the Drug Target or Signaling Pathway: Your cells may have mechanisms that circumvent the effects of this compound.
The following troubleshooting guides will help you investigate each of these possibilities.
Troubleshooting Guide: Why is this compound not inducing apoptosis in my cells?
Potential Issue: Cell Line-Specific Resistance
The response to anti-cancer drugs can be highly specific to the cell line being used.[6][7][8][9][10] It has been reported that some cell lines, such as a B lymphoma cell line, are not susceptible to this compound-induced cell death.[2]
Troubleshooting Steps:
-
Literature Review: Search for published studies that have used this compound on your specific cell line or a similar cancer type. This can provide insights into expected outcomes and effective concentration ranges.
-
Positive Control Cell Line: If possible, include a cell line that has been previously shown to be sensitive to this compound in your experiments. This will help validate that your experimental setup is capable of detecting this compound-induced apoptosis.
-
Consider Alternative Compounds: If your cell line is confirmed to be resistant, you may need to consider alternative therapeutic agents for your research.
Potential Issue: Suboptimal Experimental Conditions
The concentration of this compound and the duration of treatment are critical parameters that need to be optimized for each cell line.
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: It is essential to perform a dose-response study with a wide range of this compound concentrations and a time-course experiment to identify the optimal conditions for inducing apoptosis in your cells.
-
Solvent and Vehicle Controls: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not affecting cell viability at the concentrations used. Always include a vehicle-only control in your experiments.[11]
Table 1: Example Dose-Response Experiment Setup
| Parameter | Recommendation |
| This compound Concentrations | 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM |
| Incubation Time | 24, 48, and 72 hours |
| Controls | Untreated cells, Vehicle-only treated cells |
| Readout | Apoptosis assay (e.g., Annexin V/PI staining) |
Potential Issue: Problems with the Apoptosis Detection Method
False-negative results can arise from issues with the apoptosis assay itself. Annexin V/PI staining is a common method, and troubleshooting often focuses on this technique.[11][12][13][14][15][16]
Troubleshooting Steps for Annexin V/PI Staining:
-
Use a Positive Control for the Assay: Treat a known sensitive cell line with a well-characterized apoptosis-inducing agent (e.g., staurosporine (B1682477), etoposide) to confirm that your Annexin V/PI staining protocol and reagents are working correctly.[12]
-
Check Reagent Quality and Storage: Ensure that your Annexin V and PI reagents have not expired and have been stored correctly, protected from light.[11][14]
-
Optimize Staining Protocol:
-
Calcium is Crucial: Annexin V binding to phosphatidylserine (B164497) is calcium-dependent. Ensure your binding buffer contains an adequate concentration of calcium. Avoid using buffers containing EDTA.[12]
-
Gentle Cell Handling: Avoid harsh trypsinization or vigorous pipetting, as this can damage the cell membrane and lead to false-positive PI staining.[12][16]
-
Stain Before Fixation: If you need to fix your cells, perform the Annexin V staining before fixation to prevent non-specific binding.[14]
-
-
Flow Cytometer Settings: Ensure proper setup of your flow cytometer, including compensation for spectral overlap between the fluorochromes used (e.g., FITC and PI).[12][15]
Table 2: Common Issues and Solutions for Annexin V/PI Staining
| Problem | Possible Cause | Solution |
| No Annexin V or PI signal in positive control | Reagent degradation; Incorrect buffer composition (e.g., no calcium) | Use fresh reagents; Ensure the binding buffer contains calcium |
| High PI signal in negative control | Harsh cell handling; Cells were not healthy at the start of the experiment | Handle cells gently; Use cells in the logarithmic growth phase |
| Weak Annexin V signal | Insufficient incubation time with this compound; Low this compound concentration | Perform a time-course and dose-response experiment |
Experimental Protocols
Annexin V/PI Staining Protocol for Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate and culture until they reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of this compound or a positive control (e.g., 1 µM staurosporine for 4 hours). Include an untreated and a vehicle-only control.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully collect the culture medium (which may contain apoptotic cells that have detached). Wash the cells with PBS and detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization. Combine the detached cells with the collected supernatant.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. Frontiers | Involvement of the Actin Machinery in Programmed Cell Death [frontiersin.org]
- 2. The actin cytoskeleton as a sensor and mediator of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The actin cytoskeleton in ageing and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. [PDF] A role for actin in regulating apoptosis/programmed cell death: evidence spanning yeast, plants and animals. | Semantic Scholar [semanticscholar.org]
- 6. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression reveals hidden variability in cancer cells' response to drugs - ecancer [ecancer.org]
- 8. Identifying anti-cancer drug response related genes using an integrative analysis of transcriptomic and genomic variations with cell line-based drug perturbations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. researchgate.net [researchgate.net]
- 11. Analysis and Solution of Common Problems in Annexin V Detection [elabscience.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Optimizing TR100 Concentration for Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of TR100 in cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?
A1: For initial experiments with this compound, it is advisable to perform a dose-response screening over a broad range of concentrations to determine the optimal range for your specific cell line. A logarithmic or semi-logarithmic dilution series is recommended, typically spanning from the nanomolar (nM) to the micromolar (µM) range. Based on published data, concentrations ranging from 1 µM to 10 µM have shown cytotoxic effects in various cancer cell lines.
Q2: How do I determine the optimal cell seeding density for my cytotoxicity assay?
A2: The ideal cell seeding density is critical for obtaining reliable and reproducible results. It is recommended to perform a cell titration experiment to determine the optimal density where cells are in the exponential growth phase throughout the duration of the assay. Seeding too few cells can result in a low signal, while an excessive number of cells can lead to nutrient depletion and cell death unrelated to the cytotoxic effects of this compound.
Q3: What are the essential controls to include in a this compound cytotoxicity experiment?
A3: Every cytotoxicity assay with this compound should include the following controls:
-
Untreated Control: Cells incubated with the cell culture medium alone to serve as a baseline for 100% cell viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells. This is crucial to ensure that the vehicle itself is not contributing to cytotoxicity.
-
Positive Control: A known cytotoxic agent to confirm that the assay is performing as expected and that the cells are responsive to cytotoxic stimuli.
-
Blank Control: Wells containing only cell culture medium (without cells) to measure the background signal.
Q4: How long should I expose the cells to this compound?
A4: The optimal exposure time for this compound can vary depending on the cell line and the specific research question. A common starting point is a 24 to 72-hour incubation period. Time-course experiments are recommended to determine the most appropriate duration to observe the desired cytotoxic effects.
Q5: I am observing inconsistent results between different cytotoxicity assays (e.g., MTT vs. LDH). Why is this happening?
A5: Different cytotoxicity assays measure different cellular endpoints. For instance, the MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH release assay measures membrane integrity.[1] It is possible for a compound to affect one of these processes more significantly or at an earlier time point than the other. Therefore, discrepancies between assays do not necessarily indicate an error but can provide more nuanced information about the compound's mechanism of action.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to minimize evaporation. |
| Vehicle control (e.g., DMSO) shows significant cytotoxicity | - The final concentration of the vehicle is too high.- The cell line is particularly sensitive to the vehicle. | - Reduce the final concentration of the vehicle (ideally to ≤0.1%).- Test alternative, less toxic solvents if feasible. |
| No cytotoxic effect observed even at high this compound concentrations | - The chosen cell line may be resistant to this compound.- The compound may have precipitated out of solution.- Insufficient incubation time. | - Consider testing a different, potentially more sensitive, cell line.- Visually inspect the wells for any precipitate. Ensure the compound is fully dissolved in the culture medium.- Increase the incubation time and perform a time-course experiment. |
| Unexpected increase in viability at high this compound concentrations (Hormesis-like effect) | - Compound precipitation at high concentrations.- Interference of the compound with the assay chemistry. | - Visually inspect the wells for any precipitate.- Perform a cell-free assay to test for any direct interaction between this compound and the assay reagents. |
Data Presentation
Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various neuroblastoma cell lines, as determined by cytotoxicity assays. These values can serve as a reference for selecting appropriate concentration ranges for your experiments.
| Cell Line | IC50 (µM) |
| CHLA-20 | 5.8 |
| SK-N-SH | 7.5 |
| CHP134 | 6.2 |
Data extracted from "Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs".[2][3]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This protocol quantifies cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Supernatant Collection: At the end of the treatment period, carefully collect the cell culture supernatant from each well.
-
Maximum LDH Release Control: Prepare a maximum LDH release control by treating untreated cells with a lysis buffer provided in the assay kit.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to set up the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Mandatory Visualization
Caption: Experimental workflow for optimizing this compound concentration.
Caption: this compound signaling pathway leading to apoptosis.
References
Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors in Non-Cancerous Cells
A Note on the Topic "TR100": Initial research indicates that this compound is an anti-tropomyosin compound that disrupts the actin cytoskeleton in tumor cells.[1][2][3] There is currently no publicly available information detailing its off-target effects on kinases in non-cancerous cells. To provide a relevant and useful guide that aligns with the core requirements of investigating off-target effects, this technical support center will focus on a hypothetical, representative tyrosine kinase inhibitor, designated "KIN-X," which targets an oncogenic pathway while exhibiting known off-target activities. The principles, protocols, and troubleshooting advice presented here are broadly applicable to researchers working with various kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of kinase inhibitors and why are they a concern in non-cancerous cells?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended primary target.[4][5] While designed for selectivity, many small molecule inhibitors can interact with multiple kinases due to structural similarities in the ATP-binding pocket across the human kinome.[6][7] In non-cancerous cells, these unintended interactions can disrupt normal physiological signaling pathways, leading to cellular stress, toxicity, or other adverse effects that are critical to evaluate during drug development.[5]
Q2: I am observing an unexpected phenotype in my non-cancerous cell line after treatment with KIN-X. How can I determine if this is an off-target effect?
A2: Distinguishing on-target from off-target effects is a crucial step. A multi-pronged approach is recommended:
-
Confirm On-Target Engagement: First, verify that KIN-X is engaging its intended target at the concentrations used. This can be done by assessing the phosphorylation status of a known direct substrate of the target kinase via Western blotting.[8]
-
Use a Structurally Unrelated Inhibitor: Compare the effects of KIN-X with a different, well-characterized inhibitor of the same primary target.[8] If both compounds produce the same phenotype, the effect is more likely to be on-target.
-
Perform a Rescue Experiment: If possible, express a drug-resistant mutant of the primary target kinase in your cells. If the phenotype persists in the presence of KIN-X, it is likely mediated by an off-target interaction.[9]
-
Comprehensive Off-Target Profiling: The most direct method is to screen KIN-X against a large panel of kinases to identify other potential targets.[9][10]
Q3: What are the standard methods for identifying the specific off-targets of my kinase inhibitor?
A3: Several robust methods are available for identifying off-target interactions:
-
In Vitro Kinase Profiling: This involves screening the inhibitor against a large panel of purified recombinant kinases (e.g., >400 kinases) to determine its IC50 value against each.[6][8] This provides a broad view of the inhibitor's selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells. The principle is that a drug binding to its target protein stabilizes it against heat-induced denaturation. A shift in the protein's melting curve upon drug treatment indicates a direct interaction.
-
Chemical Proteomics/Affinity Chromatography: An immobilized version of the kinase inhibitor is used as bait to "pull down" interacting proteins from a cell lysate. These binding partners are then identified using mass spectrometry.[6]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in non-cancerous cells at concentrations that should be selective for the primary target.
| Possible Cause | Troubleshooting Action | Rationale |
| Potent Off-Target Inhibition of a Survival Kinase | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Profile KIN-X against a panel of known pro-survival kinases (e.g., AKT, ERK, LCK).[11] 3. Use Western blotting to check for inhibition of key survival pathways (e.g., p-AKT, p-ERK) at cytotoxic concentrations. | The inhibitor may be potently inhibiting a kinase essential for the survival of the specific non-cancerous cell type being used.[11] |
| Cell Line Specificity | 1. Test KIN-X in multiple, distinct non-cancerous cell lines. 2. Characterize the kinome expression profile of your cell line to understand which potential off-targets are present. | Different cell types express different repertoires of kinases. An off-target that is highly expressed in one cell line may be absent in another, leading to varied responses.[11] |
Issue 2: Inconsistent results between in vitro kinase profiling data and observed cellular effects.
| Possible Cause | Troubleshooting Action | Rationale |
| Cellular ATP Concentration | 1. Perform in vitro kinase assays at or near physiological ATP concentrations (typically 1-5 mM). 2. Compare these results to assays performed at low ATP concentrations. | Many kinase inhibitors are ATP-competitive. In vitro assays performed at low ATP concentrations may overestimate the potency of an inhibitor compared to its activity within the high-ATP environment of a cell.[6] |
| Drug Permeability and Efflux | 1. Use a cellular target engagement assay like CETSA to confirm the inhibitor is reaching its target inside the cell.[12] 2. Investigate if the cell line expresses high levels of multidrug resistance transporters (e.g., ABCB1/MDR1). | The compound may have poor cell permeability or be actively pumped out of the cell, preventing it from reaching concentrations necessary to inhibit intracellular targets.[12] |
| Scaffold-Specific, Non-Kinase Off-Targets | 1. Perform an unbiased chemical proteomics screen to identify non-kinase binding partners. 2. Search literature for known off-targets of similar chemical scaffolds. | The observed phenotype may be due to the inhibitor binding to a protein that is not a kinase.[12] |
Quantitative Data Summary
The following table provides an example of selectivity data for our hypothetical inhibitor, KIN-X, obtained from an in vitro kinase profiling screen.
Table 1: Selectivity Profile of KIN-X against a Panel of Kinases
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target (BCR-Abl) | 12 | 99% | Expected on-target activity. |
| Off-Target: PDGFRβ | 85 | 92% | High potential for off-target effects at therapeutic concentrations. |
| Off-Target: c-Kit | 250 | 78% | Potential for off-target effects, especially at higher doses. |
| Off-Target: SRC | 1,200 | 45% | Moderate off-target activity. |
| Off-Target: LCK | >10,000 | <5% | Unlikely to be a significant off-target. |
This data is illustrative and serves as an example for interpretation.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To verify the binding of KIN-X to its putative targets in intact, non-cancerous cells.
-
Methodology:
-
Cell Treatment: Culture non-cancerous cells and treat one set with a vehicle control and another with KIN-X at a desired concentration (e.g., 10x the IC50 from cell-based assays) for 1-2 hours.
-
Heating: Harvest the cells, resuspend them in a buffer, and aliquot the suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing (e.g., three cycles using liquid nitrogen and a 25°C water bath).
-
Separation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Analysis: Collect the supernatant and analyze the amount of the target protein and suspected off-target proteins in the soluble fraction using Western blotting or mass spectrometry.
-
Data Interpretation: Plot the amount of soluble protein against temperature to generate melting curves. A shift of the curve to a higher temperature for a specific protein in the KIN-X-treated sample indicates that the inhibitor has bound to and stabilized that protein.
-
Visualizations
References
- 1. akjournals.com [akjournals.com]
- 2. abmole.com [abmole.com]
- 3. TR-100|1128165-86-5|COA [dcchemicals.com]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
- 12. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
improving TR100 efficacy in resistant cell lines
Welcome to the Technical Support Center for TR100. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of this compound, particularly in resistant cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a frequent event in many types of cancer.[1][2] By targeting this pathway, this compound aims to inhibit tumor cell growth and induce apoptosis.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. Why is this happening?
A2: This phenomenon is likely due to the development of acquired resistance, a common challenge with targeted therapies.[3][4] Cancer cells can adapt to the presence of a drug through various mechanisms, including:
-
Target Alteration: Mutations in the gene encoding the drug's target protein can prevent the drug from binding effectively.[3][5]
-
Activation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to circumvent the blocked PI3K/AKT pathway, thereby maintaining their growth and survival signals.[3][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[7][8][9]
-
Epigenetic Modifications: Changes in gene expression patterns that are not caused by alterations in the DNA sequence can also lead to a resistant phenotype.[4]
Q3: How can I experimentally confirm that my cell line has developed resistance to this compound?
A3: To confirm acquired resistance, you should compare the drug sensitivity of your current cell line to the original, parental cell line (if you have a frozen stock). The most direct method is to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for the treated cell line compared to the parental line indicates acquired resistance.[10]
Q4: What are the general strategies to overcome or mitigate this compound resistance?
A4: Several strategies can be employed to combat resistance to this compound:
-
Combination Therapy: Using this compound in combination with another therapeutic agent is a primary strategy.[11][12] This can involve targeting a bypass pathway, inhibiting drug efflux pumps, or using a traditional cytotoxic agent.[13]
-
Novel Drug Delivery Systems: Nanoparticle-based delivery systems can help bypass efflux pumps and increase the intracellular concentration of this compound.[7][13]
-
Targeted Protein Degradation: Technologies like proteolysis-targeting chimeras (PROTACs) can be designed to selectively degrade the proteins responsible for resistance.[14]
Q5: How do I select an appropriate drug to combine with this compound?
A5: The choice of a combination agent depends on the mechanism of resistance. First, you need to investigate why your cells are resistant. For example:
-
If you find that a bypass pathway, such as the MAPK/ERK pathway, is activated, combining this compound with a MEK or ERK inhibitor may be effective.
-
If you observe overexpression of drug efflux pumps like P-gp, a combination with an efflux pump inhibitor could restore sensitivity.[7]
-
High-throughput screening of drug combinations can also help identify synergistic interactions.[15][16]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Gradual increase in the IC50 of this compound over several passages. | Development of acquired resistance. | 1. Confirm the IC50 shift against an early-passage, parental cell stock.[10]2. Investigate the mechanism of resistance (e.g., perform Western blot for bypass pathway activation, sequence the target gene for mutations).3. Consider establishing a new resistant cell line by continuous exposure to increasing concentrations of this compound for controlled studies.[10] |
| Cell line instability or contamination. | 1. Perform cell line authentication (e.g., Short Tandem Repeat profiling).2. Test for mycoplasma contamination.3. Always use cells within a consistent and low passage number range for experiments. | |
| This compound compound degradation. | 1. Prepare fresh stock solutions of this compound from powder.2. Aliquot stock solutions to minimize freeze-thaw cycles.3. Store the compound as recommended by the manufacturer, protected from light and moisture. | |
| High variability in results between replicate wells in a cell viability assay. | Uneven cell seeding or edge effects in the plate. | 1. Ensure a single-cell suspension before plating.2. Pipette carefully and mix the cell suspension between plating replicates.3. To avoid edge effects, do not use the outermost wells of the plate for experimental data; fill them with sterile PBS or media instead. |
| Inaccurate drug dilutions. | 1. Calibrate pipettes regularly.2. Prepare a fresh serial dilution series for each experiment. | |
| No significant difference in protein expression (e.g., p-AKT) is observed via Western blot after this compound treatment in a known sensitive cell line. | Sub-optimal protein extraction or antibody performance. | 1. Use fresh lysis buffer containing protease and phosphatase inhibitors.2. Ensure complete cell lysis and accurate protein quantification.3. Validate the primary antibody and optimize its concentration. Include positive and negative controls. |
| Timing of sample collection. | Perform a time-course experiment to determine the optimal time point to observe the maximal inhibition of the target protein after this compound treatment. |
Data Presentation
Table 1: Comparison of this compound IC50 in Parental and Resistant Cell Lines
This table illustrates a typical shift in IC50 values, indicating the development of acquired resistance in a hypothetical cancer cell line (e.g., MCF-7 this compound-Res).
| Cell Line | This compound IC50 (µM) | Fold Change in Resistance |
| MCF-7 (Parental) | 0.5 | - |
| MCF-7 this compound-Res | 8.5 | 17.0 |
Table 2: Synergy Analysis of this compound in Combination with Drug Y in Resistant Cell Lines
This table summarizes the results from a combination drug screening. The Combination Index (CI) is used to quantify synergy, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[17]
| Drug Combination (in MCF-7 this compound-Res cells) | Effect Level (Fraction Affected) | Combination Index (CI) | Interpretation |
| This compound + Drug Y (MEK Inhibitor) | 0.50 (50% inhibition) | 0.65 | Synergism |
| 0.75 (75% inhibition) | 0.58 | Synergism | |
| 0.90 (90% inhibition) | 0.51 | Strong Synergism |
Visualizations of Pathways and Workflows
Caption: PI3K/AKT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
Caption: Troubleshooting logic for decreased this compound efficacy.
Experimental Protocols
Protocol 1: Determining IC50 via MTT Cell Viability Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
Parental and resistant cancer cell lines
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. A typical range would be 0.01 µM to 100 µM.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle-only" control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control. Plot the percentage of viability versus the log of the drug concentration and use non-linear regression (e.g., in GraphPad Prism) to calculate the IC50 value.[10]
Protocol 2: Western Blot for PI3K/AKT Pathway Activation
Objective: To assess the activation state of key proteins in the PI3K/AKT pathway in parental vs. resistant cells.
Materials:
-
Cell lysates from parental and resistant cells (treated and untreated with this compound)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-AKT) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize loading by comparing to a housekeeping protein like GAPDH.
Protocol 3: Evaluating Drug Synergy with the Combination Index (CI) Method
Objective: To determine if combining this compound with another drug results in a synergistic, additive, or antagonistic effect.
Procedure:
-
Determine Individual IC50s: First, determine the IC50 values for this compound and the combination drug (e.g., Drug Y) individually in the resistant cell line, as described in Protocol 1.
-
Set up Combination Assay: Design a dose-response matrix where cells are treated with various concentrations of this compound and Drug Y, both alone and in combination. A common method is to use a constant ratio of the two drugs based on their IC50s (e.g., combinations of 0.25x, 0.5x, 1x, 2x, and 4x the IC50 of each drug).[18]
-
Perform Viability Assay: Seed cells and treat them with the drug combinations for 72 hours. Perform an MTT or similar viability assay.
-
Data Analysis (Chou-Talalay Method):
-
Calculate the fraction of cells affected (Fa) for each dose and combination (Fa = 1 - % Viability).
-
Use software like CompuSyn to automatically calculate the Combination Index (CI).[17]
-
The CI value quantifies the interaction:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation [frontiersin.org]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to targeted cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancercenter.com [cancercenter.com]
- 9. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. Combination therapy in combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New drug combinations found for resistant cancers | Netherlands Cancer Institute [nki.nl]
- 17. aacrjournals.org [aacrjournals.org]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
TR100 In Vivo Delivery: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TR100 in vivo. The following information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Efficacy and Bioavailability
Q1: I am observing lower-than-expected therapeutic efficacy after this compound administration. What are the potential causes and solutions?
A1: Low efficacy is a common challenge in in vivo studies and can stem from multiple factors related to the delivery vehicle, administration route, and biological barriers.[1]
Potential Causes:
-
Poor Bioavailability: The formulation of this compound may not be optimized for systemic circulation, leading to rapid clearance or degradation. For nanoparticle-based delivery, issues like instability can lead to the degradation of the therapeutic agent.[2]
-
Inefficient Delivery to Target Tissue: Many delivery vehicles, especially nanoparticles, accumulate in the liver and spleen due to uptake by the mononuclear phagocytic system (MPS), reducing the amount that reaches the intended target.[2][3][4] Following intravenous injection, it's not uncommon for 80-90% of nanoparticles to end up in the liver.[2]
-
Suboptimal Administration Route: The chosen route (e.g., IV, IP, oral gavage) may not be the most effective for reaching the target organ system.[5][6]
-
Inaccurate Dosing: Issues with the formulation's concentration or precipitation can lead to incorrect dosing.
Troubleshooting Steps:
-
Optimize Formulation: Re-evaluate the formulation strategy. For poorly soluble compounds, consider using co-solvents, cyclodextrins, or lipid-based carriers to improve stability and bioavailability.
-
Evaluate Delivery Vehicle: If using a nanoparticle carrier, assess its stability, size, and surface charge, as these characteristics heavily influence biodistribution.[7] Particles smaller than 30 nm are often cleared by the kidneys, while those larger than 200 nm are rapidly taken up by the MPS.[7]
-
Change Administration Route: Compare the efficacy of different administration routes. Systemic delivery via intravenous (IV) injection provides immediate circulation, while intraperitoneal (IP) injection allows for rapid absorption.[6] Localized delivery might be necessary for certain targets like the central nervous system.[5]
-
Confirm Dosage: Ensure the this compound solution is homogenous and free of precipitates before administration.
Category 2: Off-Target Effects and Toxicity
Q2: My animal models are showing signs of toxicity (e.g., weight loss, lethargy) after this compound administration. How can I mitigate these effects?
A2: Toxicity can arise from the therapeutic agent itself or the delivery vehicle. Distinguishing between these sources is a critical step in troubleshooting.
Potential Causes:
-
Vehicle-Induced Toxicity: Some delivery components, such as cationic lipids or certain polymers, can induce inflammatory responses or cellular damage.[4]
-
Off-Target Accumulation: As mentioned, high accumulation in non-target organs like the liver, spleen, or lungs can lead to toxicity.[2][3]
-
Rapid Release/High Local Concentration: A delivery vehicle that releases the drug too quickly can cause toxic effects.
-
Immunogenicity: The delivery system may trigger an immune response.
Troubleshooting Steps:
-
Conduct Vehicle-Only Control: Administer the delivery vehicle without this compound to a control group of animals to determine if the vehicle itself is causing the observed toxicity.
-
Modify the Delivery Vehicle: PEGylation (coating nanoparticles with polyethylene (B3416737) glycol) can help reduce uptake by the immune system and prolong circulation time, potentially reducing off-target accumulation.
-
Adjust the Dose: Perform a dose-response study to find the optimal therapeutic window with minimal toxicity.
-
Analyze Biodistribution: Use imaging techniques or tissue harvesting to quantify the accumulation of this compound and its carrier in various organs to confirm or rule out off-target accumulation as the cause of toxicity.
Data Presentation: Comparison of Delivery Methods
The selection of an appropriate delivery method is crucial for the success of in vivo studies. The table below summarizes key characteristics of common delivery routes for a systemic therapeutic like this compound in murine models.
| Administration Route | Maximum Injection Volume (25g mouse) | Speed of Onset | Key Advantages | Common Challenges |
| Intravenous (IV) | ~250 µL | Immediate | Rapid systemic distribution; precise dose control. | Technically challenging; potential for irritation at injection site.[5][8] |
| Intraperitoneal (IP) | ~250 µL | Rapid (5-10 min) | Easier to perform than IV; allows for larger volumes. | Risk of injecting into organs; variable absorption rates.[5][6] |
| Subcutaneous (SC) | ~250 µL | Slow | Suitable for sustained release; minimally invasive. | Slower absorption; may not be suitable for drugs requiring rapid onset.[6] |
| Oral Gavage (PO) | ~250 µL | Variable | Mimics human oral administration route. | Risk of esophageal injury; requires skill; drug must be stable in GI tract.[5][6] |
Experimental Protocols
Protocol: Intravenous (IV) Tail Vein Injection in Mice
This protocol outlines the standard procedure for administering this compound via tail vein injection in a mouse model.
Materials:
-
This compound formulation (sterile, room temperature)
-
Mouse restrainer
-
Heat lamp or warming pad
-
27-30 gauge needle with syringe (e.g., insulin (B600854) syringe)
-
70% ethanol (B145695) wipes
-
Gauze
Procedure:
-
Animal Preparation: Record the mouse's body weight to ensure the injection volume does not exceed recommended limits (typically no more than 1% of body weight).[5]
-
Vein Dilation: Warm the mouse for 5-10 minutes using a heat lamp or by placing its tail in warm water (~35°C) to induce vasodilation, making the lateral tail veins more visible.[5][8][9]
-
Restraint: Place the mouse in an appropriate-sized restrainer, ensuring it is secure but not overly constricted.[8] Expose the tail.
-
Injection Site Preparation: Gently wipe the tail with a 70% ethanol wipe to clean the injection site.
-
Injection:
-
Load the syringe with the correct volume of this compound solution, removing all air bubbles.
-
Position the needle, bevel up, parallel to one of the lateral tail veins.[9]
-
Insert the needle into the vein at a shallow angle (about 30 degrees).[9] A successful insertion may result in a small "flash" of blood in the needle hub.
-
Slowly and steadily inject the solution. The vein should blanch (turn clear) as the fluid is administered.[9][10] If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[9]
-
-
Post-Injection:
-
Withdraw the needle and immediately apply gentle pressure to the site with gauze to prevent bleeding.[9]
-
Monitor the animal for 5-10 minutes to ensure hemostasis and check for any immediate adverse reactions.[9]
-
Return the mouse to its cage and continue to monitor according to your experimental plan.[10]
-
Visualizations
Signaling Pathway
This diagram illustrates a hypothetical signaling pathway for this compound, where it acts as an inhibitor of the oncogenic Kinase C cascade, a common target in cancer therapy.[11][12][13]
Experimental Workflow
This diagram outlines the general workflow for an in vivo study involving this compound, from formulation to final analysis.
Troubleshooting Logic
This decision tree provides a logical approach to troubleshooting low therapeutic efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 3. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Systemic and Local Drug Delivery for Treating Diseases of the Central Nervous System in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchanimaltraining.com [researchanimaltraining.com]
- 9. research.vt.edu [research.vt.edu]
- 10. Intravenous Injections in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal transduction pathways as targets for therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Minimizing TR100 Toxicity in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing potential toxicity associated with the anti-tropomyosin agent TR100 in preclinical animal studies. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific issues that may arise during your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets the tumor-associated tropomyosin isoform, Tpm3.1.[1] By binding to Tpm3.1, this compound disrupts the stability of actin filaments within cancer cells, leading to the disorganization of the actin cytoskeleton. This disruption ultimately results in G2/M phase cell cycle arrest and apoptosis in susceptible cancer cells.[2][3]
Q2: What is the known in vivo toxicity profile of this compound?
A2: Preclinical studies in mice have indicated that this compound is generally well-tolerated at therapeutic doses. A Maximum Tolerated Dose (MTD) has been established at 60 mg/kg for daily intraperitoneal injections in mice.[1][2] Studies using doses of 20 mg/kg and 30 mg/kg in mouse xenograft models have shown minimal cardiotoxicity, with no significant changes in circulating troponin I levels, cardiac hypertrophy, or heart weight.[4] In those same studies, liver function markers, including alkaline phosphatase (ALP), alanine (B10760859) transaminase (ALT), aspartate transaminase (AST), and total bilirubin (B190676), remained within normal limits.
Q3: Are there any observed signs of toxicity at higher doses or with prolonged treatment?
A3: While in vivo studies at therapeutic doses have shown a good safety profile, in vitro studies have demonstrated that higher concentrations of this compound (e.g., 20 µM with extended incubation) can be toxic to cells, causing them to round up and undergo cell death.[5] In vivo, exceeding the MTD of 60 mg/kg may lead to adverse effects. Common clinical signs of toxicity in rodent studies can include weight loss, lethargy, ruffled fur, and changes in behavior.[6] It is crucial to perform a dose-escalation study to determine the optimal therapeutic window for your specific animal model and cancer type.
Q4: What are the potential off-target effects of this compound?
A4: this compound is designed to be highly selective for Tpm3.1-containing actin filaments, which are enriched in cancer cells. This selectivity is the basis for its favorable therapeutic window. However, as Tpm3.1 is also present in some normal cell types, high doses or prolonged exposure could potentially affect these tissues. One study noted that this compound can impact glucose metabolism by inhibiting Tpm3.1's function in pancreatic islets and skeletal muscle.[7] Careful monitoring of animal health is essential throughout the study.
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Mortality
-
Question: I am observing significant weight loss (>15%), lethargy, or unexpected mortality in my this compound-treated animal cohort. What should I do?
-
Answer:
-
Immediate Action: Stop dosing immediately for the affected animals. Provide supportive care as outlined in the "Supportive Care Protocols" section below.
-
Dose Re-evaluation: The observed toxicity strongly suggests that the administered dose is above the MTD for your specific animal model, strain, or experimental conditions. It is critical to perform a dose-response and MTD study as detailed in the "Experimental Protocols" section.
-
Route of Administration: Confirm that the route of administration (e.g., intraperitoneal, intravenous) is being performed correctly and is appropriate for the vehicle formulation. Improper administration can lead to localized toxicity or altered pharmacokinetics.
-
Vehicle Control: Ensure that a vehicle-only control group is included in your study to rule out any toxicity associated with the formulation components.
-
Issue 2: Minimal Therapeutic Efficacy at Well-Tolerated Doses
-
Question: I am not observing a significant anti-tumor effect at doses below the MTD. How can I improve the therapeutic outcome?
-
Answer:
-
Combination Therapy: Consider combining this compound with other anti-cancer agents. Studies have shown strong synergistic effects when this compound is combined with microtubule-targeting drugs like vincristine.[1][2][3] This combination has been shown to enhance tumor regression and improve survival in neuroblastoma xenograft models with minimal additional toxicity.[1][2]
-
Dosing Schedule Optimization: Explore alternative dosing schedules. Instead of daily administration, intermittent dosing (e.g., every other day, or a 5-days-on/2-days-off schedule) might maintain therapeutic concentrations while allowing for physiological recovery, potentially permitting slightly higher individual doses.
-
Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to determine the bioavailability and half-life of this compound in your model. This data can inform a more rational dosing schedule to maintain drug exposure above the therapeutic threshold.
-
Data Presentation
Table 1: Summary of In Vivo Toxicity Data for this compound in Mice
| Parameter | Species | Route of Administration | Dose | Observation | Reference |
| Maximum Tolerated Dose (MTD) | Mouse | Intraperitoneal (daily) | 60 mg/kg | Established as the MTD in a truncated study. | [1][2] |
| Cardiotoxicity | Mouse | Not specified | 20 mg/kg, 30 mg/kg | No significant changes in circulating troponin I, cardiac hypertrophy, or heart weight. | [4] |
| Hepatotoxicity | Mouse | Not specified | 20 mg/kg, 30 mg/kg | No significant changes in ALP, ALT, AST, or total bilirubin levels. | |
| General Health | Mouse | Intraperitoneal (daily) | Not specified (in combination with vincristine) | Minimal weight loss observed. | [2][3] |
Table 2: Key Hematological and Biochemical Parameters for Monitoring in Rodent Studies
| Panel | Parameters | Rationale |
| Hematology | Complete Blood Count (CBC) with differential (RBC, WBC, platelets, hemoglobin, hematocrit) | To assess for potential bone marrow suppression or inflammation. |
| Clinical Chemistry (Liver) | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin | To monitor for potential hepatotoxicity. |
| Clinical Chemistry (Kidney) | Blood Urea Nitrogen (BUN), Creatinine | To assess for potential nephrotoxicity. |
| Metabolic | Glucose | To monitor for potential effects on glucose metabolism.[7] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination for this compound in Mice
-
Animal Model: Use the specific mouse strain and tumor model (if applicable) intended for your efficacy studies. A typical study might use 3-5 mice per dose group.
-
Dose Selection: Based on the known MTD of 60 mg/kg, select a range of doses. A suggested starting point could be 15, 30, 60, and 90 mg/kg. Doses should be escalated in subsequent cohorts based on observed toxicity.
-
This compound Preparation: Prepare this compound in a sterile, appropriate vehicle (e.g., DMSO and saline solution). The final concentration of DMSO should be kept low (typically <10%) to avoid vehicle-related toxicity. Prepare fresh dilutions for each day of dosing.
-
Administration: Administer this compound via the intended route (e.g., intraperitoneal injection) daily for a predefined period (e.g., 5-14 consecutive days).
-
Monitoring:
-
Clinical Observations: Monitor animals at least twice daily for clinical signs of toxicity, including changes in posture, activity, breathing, and the presence of piloerection.
-
Body Weight: Record the body weight of each animal daily. A weight loss of >15-20% is often considered a humane endpoint.
-
Food and Water Intake: Monitor food and water consumption daily if possible.
-
-
Endpoint and MTD Definition: The MTD is defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or a mean body weight loss of more than 15%.
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and consider collecting major organs (liver, kidney, heart, spleen, lungs) for histopathological analysis to identify any target organ toxicity.
Protocol 2: Supportive Care for Animals Exhibiting Toxicity
-
Fluid Support: For animals experiencing dehydration due to decreased intake or diarrhea, administer subcutaneous injections of sterile, warmed isotonic fluids (e.g., 0.9% saline or Lactated Ringer's solution) at a volume of 1-2 mL per 30g mouse, once or twice daily as needed.
-
Nutritional Support: If animals are not eating, provide a highly palatable, soft, high-calorie nutritional supplement on the floor of the cage.
-
Thermoregulation: Ensure animals are kept in a warm, clean, and dry environment to prevent hypothermia, especially if they are lethargic.
-
Analgesia: If pain is suspected (e.g., hunched posture, reluctance to move), consult with a veterinarian regarding the administration of appropriate analgesics that will not interfere with the study endpoints.
-
Monitoring: Continue to closely monitor the animal's clinical signs, body weight, and hydration status. If the animal's condition does not improve or worsens, humane euthanasia should be considered in accordance with institutional guidelines.
Mandatory Visualization
Signaling Pathways
On-Target Signaling Pathway of this compound
Caption: On-target signaling pathway of this compound leading to cancer cell death.
Potential Off-Target and Downstream Signaling Modulation by this compound
Caption: Potential downstream signaling pathways affected by this compound-induced actin disruption.
Experimental Workflow for MTD Study
Caption: Logical workflow for conducting a Maximum Tolerated Dose (MTD) study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing TR100 Degradation in Media
A comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and mitigate the degradation of the hypothetical small molecule TR100 in experimental media.
Disclaimer: No specific public data exists for a compound designated "this compound" regarding its degradation in cell culture media. The following guide is constructed based on established principles of small molecule stability and degradation in common experimental settings. The quantitative data provided are illustrative examples from published studies on other small molecules and should be used as a general reference. It is crucial to experimentally determine the stability of your specific compound under your unique experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is it important to assess the stability of this compound in my cell culture media?
A: The stability of a test compound like this compound in your experimental setup is critical for the correct interpretation of its biological effects. If this compound degrades during an experiment, its effective concentration will decrease, potentially leading to an underestimation of its potency and efficacy. Stability studies are essential for establishing a reliable concentration-response relationship and ensuring the reproducibility of your results.
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A: Several factors can influence the stability of a small molecule in cell culture media:
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.
-
Temperature: Standard cell culture incubation temperatures of 37°C can accelerate the rate of chemical degradation.
-
Media Components: Ingredients within the culture medium, such as amino acids (e.g., cysteine), vitamins, and metal ions, can interact with and degrade the test compound.
-
Enzymatic Degradation: If the media is supplemented with serum (e.g., Fetal Bovine Serum - FBS), enzymes like esterases and proteases can metabolize the compound. Cells themselves can also metabolize the compound.
-
Light: Exposure to light, especially UV rays, can cause photodegradation of light-sensitive compounds.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
Q3: My this compound solution in media has turned cloudy. What should I do?
A: Cloudiness or precipitation is a common issue, often related to poor solubility rather than degradation. Here are some troubleshooting steps:
-
Check the Final Concentration: Your compound's concentration may be exceeding its solubility limit in the aqueous media. Try using a lower final concentration.
-
Optimize the Dilution Method: Instead of adding a concentrated DMSO stock directly to a large volume of media, perform a serial dilution in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help.
-
Use Pre-warmed Media: Adding the compound to cold media can decrease its solubility.
Q4: How should I store my this compound stock solutions to ensure stability?
A: Stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound. It is best to use freshly prepared solutions or use them within one month of preparation if stored at -20°C.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to this compound degradation in your experiments.
Diagram: Troubleshooting Workflow for this compound Instability
Caption: A flowchart to guide the investigation of inconsistent in vitro results.
Data Presentation: Illustrative Stability of Small Molecules in Cell Culture Media
The following tables summarize quantitative data on the stability of representative small molecules under typical cell culture conditions. Note: This data is for illustrative purposes and does not represent this compound.
Table 1: Stability of Four Different Small Molecules in DMEM over 72 Hours [1]
| Compound | Media Composition | % Remaining at 24h | % Remaining at 48h | % Remaining at 72h |
| Compound 1 | DMEM | ~98% | ~96% | 94% |
| DMEM + 10% FBS | >99% | >99% | >99% | |
| Compound 2 | DMEM | ~90% | ~82% | 74% |
| DMEM + 10% FBS | >99% | >99% | >99% | |
| Compound 3 | DMEM | ~75% | ~60% | 47% |
| DMEM + 10% FBS | ~90% | ~80% | 70% | |
| Compound 4 | DMEM | ~95% | ~90% | 85% |
| DMEM + 10% FBS | ~98% | ~95% | ~90% |
Table 2: Effect of Storage Temperature on the Stability of Immunosuppressants in Whole Blood [2]
| Compound | Storage Condition | Duration | % Change from Baseline | Stable? |
| Tacrolimus | Room Temperature | 24 hours | -32.89% | No |
| +4°C | 48 hours | -10.4% | Yes | |
| -20°C | 1 month | -0.91% | Yes | |
| Cyclosporine A | Room Temperature | 48 hours | -15.38% | No |
| +4°C | 24 hours | -19.47% | No | |
| -20°C | 1 month | -3.82% | Yes |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time.
Caption: Workflow for determining the stability of a small molecule in cell culture media.
Methodology:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary.
-
-
Prepare Spiked Media:
-
Pre-warm your chosen cell culture medium (e.g., DMEM + 10% FBS) to 37°C.
-
Spike the this compound stock solution into the pre-warmed media to achieve the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (typically <0.1%).
-
Prepare a sufficient volume for all time points and replicates.
-
-
Aliquot Samples:
-
Dispense the spiked media into sterile microcentrifuge tubes or the wells of a multi-well plate.
-
Immediately collect the T=0 (time zero) sample. This serves as the baseline concentration.
-
-
Incubation:
-
Incubate the samples at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots from the incubated samples.
-
-
Sample Processing for LC-MS/MS Analysis:
-
Protein Precipitation: To each 100 µL media sample, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard. The internal standard helps to correct for variations in sample processing and instrument response.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound versus time.
-
Calculate the half-life (t₁/₂) of this compound in the media using the following formula for first-order decay:
-
t₁/₂ = 0.693 / k
-
Where 'k' is the elimination rate constant, determined from the slope of the natural log of the concentration versus time plot.
-
-
Protocol 2: Detailed LC-MS/MS Sample Preparation and Analysis
This protocol provides a more detailed look at the sample preparation and analysis steps for quantifying this compound in cell culture media.
Methodology:
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into the same cell culture medium used in the stability study.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to assess the accuracy and precision of the analytical method.
-
-
Sample Preparation (as described in Protocol 1, Step 6):
-
Perform protein precipitation using a 3:1 ratio of ice-cold acetonitrile (with internal standard) to media sample.
-
Vortex and centrifuge to pellet proteins.
-
Transfer the supernatant for analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: Use a suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the chemical properties of this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The MRM transitions (precursor ion → product ion) for both this compound and the internal standard must be optimized beforehand.
-
-
-
Data Acquisition and Processing:
-
Acquire the data for the calibration standards, QC samples, and the stability study samples.
-
Generate a calibration curve by plotting the peak area ratio (this compound/internal standard) against the known concentrations of the calibration standards.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the unknown samples.
-
Ensure the QC sample concentrations are within an acceptable range (e.g., ±15% of the nominal value) to validate the analytical run.
-
References
unexpected morphological changes with TR100
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected morphological changes during experiments with TR100, a small molecule inhibitor of Tropomyosin 3.1 (Tpm3.1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect on cell morphology?
A1: this compound is a small molecule inhibitor that targets Tropomyosin 3.1 (Tpm3.1), a protein crucial for stabilizing actin filaments.[1] By inhibiting Tpm3.1, this compound is expected to disrupt the integrity of the actin cytoskeleton. The primary expected morphological changes in susceptible cells, such as tenocytes, include a reduction in F-actin and the disassembly of stress fibers. This can lead to alterations in cell shape, such as decreased cell area and circularity, often described as a "tendinosis-like" phenotype.[2][3][4][5][6]
Q2: What is a typical effective concentration for this compound?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. For mouse and human tenocytes, concentrations of 2 µM and 5 µM have been shown to be effective in reducing F-actin and inducing a tendinosis-like gene expression profile.[3][6] However, in other cell types, such as immortalized mouse lens epithelial cells, concentrations of 5 µM and 10 µM have been reported to cause cell death.[7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
Q3: How should I prepare and use this compound in my cell culture experiments?
A3: this compound is typically dissolved in a solvent like DMSO to create a stock solution. This stock solution should then be diluted in your cell culture medium to the desired final concentration. It is critical to include a vehicle control in your experiments, which would be cells treated with the same concentration of DMSO used to dilute the this compound, to account for any effects of the solvent on cell morphology.
Q4: How long does it take to observe morphological changes after this compound treatment?
A4: The time required to observe morphological changes can vary depending on the cell type and the concentration of this compound used. Some studies report observing changes after 24 hours of treatment.[7] It is advisable to perform a time-course experiment to determine the optimal treatment duration for your experimental system.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: No Observable Change in Cell Morphology
If you do not observe the expected changes in cell morphology after this compound treatment, consider the following potential causes and solutions.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. As noted, effective concentrations can vary significantly between cell types.[3][6][7] |
| Inactive this compound Compound | Ensure the this compound compound has been stored correctly according to the manufacturer's instructions. If possible, test the activity of the compound in a well-characterized positive control cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment, observing cells at multiple time points (e.g., 12, 24, 48 hours) after this compound addition. |
| Low Tpm3.1 Expression in Cell Line | Verify the expression of Tpm3.1 in your cell line of interest using techniques like Western blotting or RT-PCR. Cells with low or no Tpm3.1 expression are not expected to respond to this compound. |
| High Cell Confluency | High cell confluency can sometimes mask subtle morphological changes. Ensure you are plating cells at a consistent and appropriate density that allows for clear visualization of individual cell morphology. |
Issue 2: Excessive Cell Death or Detachment
If you observe significant cell death, detachment, or signs of cytotoxicity, consider the following.
| Possible Cause | Troubleshooting Steps |
| This compound Concentration is Too High | This is the most common cause of cytotoxicity. Perform a dose-response curve to identify the highest concentration that does not induce significant cell death. For example, while 5 µM is effective in tenocytes, it can be toxic to lens epithelial cells.[3][7] |
| Solvent (e.g., DMSO) Toxicity | Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and that your vehicle control shows no signs of toxicity. |
| Poor Cell Health Prior to Treatment | Only use healthy, sub-confluent cells for your experiments. Stressed or unhealthy cells are more susceptible to the effects of any experimental treatment. |
| Contamination | Rule out bacterial, fungal, or mycoplasma contamination as a source of cell stress and death. |
Issue 3: Inconsistent or Unexpected Morphological Changes
If the observed morphological changes are not consistent with the expected disruption of the actin cytoskeleton (e.g., formation of aggregates, unusual cellular structures), consider these possibilities.
| Possible Cause | Troubleshooting Steps |
| Microscopy Artifacts | Ensure proper microscope setup and image acquisition. Out-of-focus images or issues with the optics can lead to misinterpretation of cellular structures. |
| Fixation and Staining Artifacts | If you are using immunofluorescence to visualize the actin cytoskeleton, improper fixation or permeabilization can lead to artifacts. Ensure your fixation and staining protocols are optimized for your cell type. |
| Off-Target Effects | While this compound is designed to be specific for Tpm3.1, off-target effects at high concentrations cannot be entirely ruled out. Correlate your morphological observations with a more specific molecular readout, such as a decrease in the F-actin/G-actin ratio. |
| Cell Line Heterogeneity | If you are using a heterogeneous cell line, you may observe variable responses to this compound. Consider using a clonally derived cell line for more consistent results. |
Experimental Protocols
Key Experiment: Assessing Changes in Tenocyte Morphology Following this compound Treatment
This protocol is a generalized procedure based on methodologies reported in the literature.[3][6][7]
1. Cell Seeding:
- Culture tenocytes in your standard growth medium.
- Seed cells onto appropriate culture vessels (e.g., 6-well plates, glass-bottom dishes for imaging) at a density that will allow them to reach approximately 70-80% confluency at the time of treatment. A typical seeding density for some cell types is around 2.5 x 10^4 cells/cm².[7]
- Allow cells to adhere and grow for 24 hours.
2. Serum Starvation (Optional but Recommended):
- To reduce the potential confounding effects of growth factors in serum, it is often beneficial to switch to a serum-reduced medium (e.g., 0.5% FBS) for 12-24 hours prior to treatment.[7]
3. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Dilute the this compound stock solution in your chosen cell culture medium to the desired final concentrations (e.g., 1 µM, 2 µM, 5 µM).
- Also prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
- Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
- Incubate the cells for the desired treatment duration (e.g., 24 hours).
4. Morphological Analysis:
- Live-Cell Imaging: Observe the cells using a phase-contrast or DIC microscope to assess changes in cell shape, spreading, and the presence of stress fibers.
- Fixed-Cell Imaging (for Actin Staining):
- Gently wash the cells with pre-warmed PBS.
- Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
- Wash the cells three times with PBS.
- Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
- Wash the cells three times with PBS.
- Stain for F-actin using a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) according to the manufacturer's protocol.
- Counterstain nuclei with DAPI if desired.
- Mount the coverslips and image using a fluorescence microscope.
- Quantitative Analysis: Use image analysis software (e.g., ImageJ) to quantify morphological parameters such as cell area, circularity, and the intensity of phalloidin staining.
Visualizations
Caption: Mechanism of this compound-induced morphological changes.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. A small molecule inhibitor of tropomyosin dissociates actin binding from tropomyosin-directed regulation of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress deprivation of tendon explants or Tpm3.1 inhibition in tendon cells reduces F-actin to promote a tendinosis-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stress deprivation of tendon explants or Tpm3.1 inhibition in tendon cells reduces F-actin to promote a tendinosis-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Stress deprivation of tendon explants or Tpm3.1 inhibition in tendon cells reduces F-actin to promote a tendinosis-like phenotype | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
refining TR100 treatment protocols for consistency
This guide provides researchers, scientists, and drug development professionals with essential information for refining TR100 treatment protocols to ensure experimental consistency and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound and how should I determine the optimal dose for my specific cell line?
A1: The optimal concentration for this compound is highly dependent on the cell line being used. We recommend starting with a broad dose-response experiment to determine the EC50 (half-maximal effective concentration). A preliminary experiment using serial dilutions across a wide range, such as 10 nM to 100 µM with half-log10 steps, is advisable.[1]
Once an effective range is identified, a more detailed dose-response curve with narrower concentration intervals around the estimated EC50 should be performed to pinpoint the optimal concentration.[2] It is crucial to use a consistent cell passage number and density for these experiments, as cellular characteristics can change over time and affect drug response.[3]
Example Dose-Finding Experiment Setup:
| Parameter | Recommendation |
| Cell Line | User-defined (e.g., MCF-7, A549) |
| Seeding Density | Cell-line dependent; aim for 50-60% confluency at time of treatment. |
| This compound Concentrations | Initial: 10 nM, 100 nM, 1 µM, 10 µM, 100 µM. |
| Treatment Duration | 24, 48, and 72 hours. |
| Replicates | Minimum of 3 technical replicates per concentration. |
| Controls | Vehicle control (e.g., DMSO at the highest concentration used for this compound dilution). |
| Readout Assay | Cell Viability (e.g., CellTiter-Glo®, MTT). |
Q2: What is the hypothetical mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the kinase "Kinase-A". By binding to the ATP-binding pocket of Kinase-A, this compound prevents the phosphorylation of its downstream substrate, "Substrate-B". The dephosphorylation of Substrate-B prevents its translocation to the nucleus, where it would normally act as a transcription factor for pro-proliferative genes like "Gene-C". The resulting downregulation of Gene-C expression leads to cell cycle arrest and apoptosis.
References
Validation & Comparative
Decoding Tropomyosin Modulation: A Comparative Analysis of TR100 and its Alternatives
For researchers, scientists, and drug development professionals invested in the intricacies of cellular mechanics, the modulation of tropomyosin isoforms presents a compelling therapeutic avenue. This guide provides a comprehensive comparison of TR100, a first-in-class small molecule inhibitor of Tropomyosin 3.1 (Tpm3.1), and its more potent alternative, ATM-3507. We delve into their effects on various tropomyosin isoforms, supported by experimental data and detailed protocols, to empower informed decisions in research and development.
Tropomyosins are a family of actin-binding proteins crucial for regulating the stability and function of actin filaments. With over 40 known isoforms in mammals, they play a pivotal role in a multitude of cellular processes, from muscle contraction to cell migration and cytokinesis. The isoform-specific functions of tropomyosins make them attractive targets for therapeutic intervention, particularly in oncology, where the expression of certain isoforms, such as Tpm3.1, is often dysregulated.
Unveiling the Inhibitors: this compound and ATM-3507
This compound was identified as a specific inhibitor of Tpm3.1, a high molecular weight tropomyosin isoform implicated in the survival and proliferation of cancer cells.[1] Building on this discovery, a more potent analogue, ATM-3507, was developed, exhibiting enhanced efficacy in disrupting the actin cytoskeleton of tumor cells.[2][3] Both compounds are understood to target the C-terminal region of Tpm3.1 and the closely related Tpm3.2, thereby interfering with their ability to stabilize actin filaments.[1]
Performance Comparison: A Data-Driven Analysis
The following tables summarize the available quantitative data on the efficacy of this compound and ATM-3507 against various cancer cell lines. This data highlights the superior potency of ATM-3507.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | CHLA-20 | Neuroblastoma | 4.99 ± 0.45 |
| CHP-134 | Neuroblastoma | Not Reported | |
| CHLA-90 | Neuroblastoma | Not Reported | |
| SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 | |
| ATM-3507 | CHLA-20 | Neuroblastoma | 4.99 ± 0.45 |
| CHP-134 | Neuroblastoma | 3.83 ± 0.67 | |
| CHLA-90 | Neuroblastoma | 6.84 ± 2.37 | |
| SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 | |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma | ~3 | |
| TMD8 | Diffuse Large B-cell Lymphoma | ~3 | |
| Toledo | Diffuse Large B-cell Lymphoma | ~1.25 (at 72h) | |
| SU-DHL-8 | Diffuse Large B-cell Lymphoma | ~0.2 |
Table 1: Comparative IC50 values of this compound and ATM-3507 in various cancer cell lines.[4][5]
The Molecular Mechanism: Disrupting the Actin Cytoskeleton
This compound and ATM-3507 exert their effects by specifically targeting Tpm3.1 and Tpm3.2. This targeted inhibition leads to a disruption of the actin filament network, a critical component of the cell's structural and functional machinery. The following diagram illustrates the signaling pathway and the point of intervention for these inhibitors.
Caption: Signaling pathway of Tpm3.1 in actin regulation and its inhibition by this compound/ATM-3507.
Experimental Validation: Key Methodologies
The validation of this compound and its analogues relies on robust experimental protocols. Below are detailed methodologies for two key assays used to assess their impact on the actin cytoskeleton.
Globular to Filamentous Actin (G:F) Ratio Assay via Western Blot
This assay quantifies the relative amounts of monomeric (G-actin) and polymeric (F-actin) actin within cells, providing a direct measure of the impact of compounds on actin polymerization.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and treat with the test compound (e.g., this compound, ATM-3507) or vehicle control for the specified duration.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a cytoskeleton-stabilizing buffer (e.g., 50 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl₂, 5 mM EGTA, 5% glycerol, 0.1% NP-40, 0.1% Triton X-100, 0.1% Tween 20, supplemented with protease inhibitors) on ice.
-
-
Fractionation:
-
Centrifuge the cell lysates at 100,000 x g for 1 hour at 4°C to separate the F-actin (pellet) from the G-actin (supernatant).
-
-
Sample Preparation:
-
Carefully collect the supernatant (G-actin fraction).
-
Resuspend the pellet (F-actin fraction) in an equal volume of ice-cold distilled water containing 1 µM Cytochalasin D and incubate on ice for 1 hour, vortexing every 15 minutes to depolymerize the F-actin.
-
Determine the protein concentration of both fractions.
-
-
Western Blotting:
-
Load equal amounts of protein from the G-actin and F-actin fractions onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against actin (e.g., pan-actin).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Quantification:
-
Measure the band intensities for actin in both the G-actin and F-actin fractions using densitometry software.
-
Calculate the G:F actin ratio for each condition.
-
References
- 1. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
TR100 in the Landscape of Actin-Targeting Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic and essential component of eukaryotic cells, has long been an attractive target for anti-cancer drug development. Its critical roles in cell division, motility, and morphology are often hijacked by cancer cells to promote proliferation and metastasis. However, the ubiquitous nature of actin has posed a significant challenge, with early actin-targeting drugs exhibiting unacceptable toxicity due to their lack of specificity for cancer cells. This guide provides a comparative analysis of TR100, a novel tropomyosin-targeting drug, and other established actin-targeting agents, supported by experimental data and detailed protocols.
Mechanism of Action: A Shift in Targeting Strategy
Traditional actin-targeting drugs directly bind to actin, disrupting its polymerization dynamics. In contrast, this compound employs a more refined approach by targeting tropomyosin (Tpm), a family of proteins that associate with actin filaments and play a crucial role in their stability and function.
This compound and its Analogs: this compound is a small molecule inhibitor that specifically targets the cancer-associated tropomyosin isoform, Tpm3.1.[1] By binding to the C-terminal of Tpm3.1, this compound disrupts its interaction with actin filaments, leading to the destabilization and dysfunction of the actin cytoskeleton in cancer cells.[1] This targeted approach is designed to spare healthy tissues, such as cardiac muscle, which express different tropomyosin isoforms, thus mitigating a major side effect of conventional anti-actin drugs.[2] A more potent analog of this compound, ATM-3507, has also been developed, demonstrating enhanced cytotoxicity and more favorable drug-like characteristics.[3]
Traditional Actin-Targeting Drugs:
-
Cytochalasins (e.g., Cytochalasin D): These fungal metabolites cap the barbed (fast-growing) ends of actin filaments, preventing the addition of new actin monomers and leading to filament depolymerization.[4]
-
Latrunculins (e.g., Latrunculin A): Derived from sponges, latrunculins sequester actin monomers (G-actin), making them unavailable for polymerization and thus shifting the equilibrium towards filament disassembly.[4] Latrunculin A is generally considered more potent than Cytochalasin D.
-
Jasplakinolide: This cyclic peptide from a marine sponge stabilizes actin filaments (F-actin) by promoting polymerization and inhibiting depolymerization, effectively freezing the dynamic nature of the actin cytoskeleton.[5]
The distinct mechanisms of action are summarized in the signaling pathway diagram below.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different compounds. The following tables summarize the available IC50 data for this compound, its analog ATM-3507, and other actin-targeting drugs in various cancer cell lines. It is important to note that direct comparisons are most accurate when conducted in the same cell line under identical experimental conditions.
Table 1: Cytotoxicity of Tropomyosin Inhibitors in Neuroblastoma Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | CHLA-20 | 4.99 ± 0.45 | [1][2] |
| CHP-134 | Not Reported | ||
| CHLA-90 | Not Reported | ||
| SK-N-BE(2) | Not Reported | ||
| ATM-3507 | CHLA-20 | 4.99 ± 0.45 | [1][2] |
| CHP-134 | 3.83 ± 0.67 | [1][2] | |
| CHLA-90 | 6.84 ± 2.37 | [1][2] | |
| SK-N-BE(2) | 5.00 ± 0.42 | [1][2] |
Table 2: Cytotoxicity of ATM-3507 in Human Melanoma Cell Lines
| Compound | Cell Line | IC50 Range (µM) | Reference |
| ATM-3507 | Human Melanoma | 3.83 - 6.84 | [1] |
Table 3: Cytotoxicity of Other Actin-Targeting Drugs
| Compound | Cancer Type | Cell Line | IC50 | Reference |
| Jasplakinolide | Prostate | PC-3 | 65 nM | [6] |
| Prostate | LNCaP | 41 nM | [6] | |
| Prostate | TSU-Pr1 | 170 nM | [6] |
Note: Data for Cytochalasin D and Latrunculin A IC50 values in melanoma and neuroblastoma cell lines were not available in a directly comparable format from the conducted searches.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
G:F Actin Assay (Actin Polymerization Assay)
This assay quantifies the ratio of filamentous (F-actin) to globular (G-actin) actin, providing a measure of the effect of a compound on actin polymerization.
Workflow:
Detailed Protocol:
-
Cell Treatment: Plate and treat cells with the desired concentrations of the actin-targeting drug for the specified duration.
-
Lysis: Wash cells with PBS and lyse with a cytoskeleton-stabilizing buffer containing a non-ionic detergent (e.g., Triton X-100) and protease inhibitors.
-
Fractionation:
-
Centrifuge the lysate at a low speed to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the F-actin. The supernatant contains the G-actin.
-
-
Sample Preparation:
-
Carefully collect the supernatant (G-actin fraction).
-
Resuspend the pellet (F-actin fraction) in a depolymerizing buffer.
-
-
Western Blotting:
-
Separate the G-actin and F-actin fractions by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an anti-actin antibody.
-
Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
-
Quantification:
-
Develop the blot and capture the image.
-
Use densitometry software to quantify the band intensity for G-actin and F-actin.
-
Calculate the F-actin/G-actin ratio and compare it between treated and untreated samples.
-
Immunofluorescence Staining of the Actin Cytoskeleton
This technique allows for the visualization of the actin cytoskeleton's morphology and organization within cells.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a culture dish.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the actin-targeting drug at various concentrations and for different time points.
-
-
Fixation:
-
Gently wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 5-10 minutes to permeabilize the cell membranes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes to reduce non-specific antibody binding.
-
-
Staining:
-
Incubate the cells with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-iFluor 488) diluted in blocking buffer for 20-60 minutes at room temperature, protected from light. Phalloidin specifically binds to F-actin.
-
(Optional) Counterstain the nuclei with a DNA dye like DAPI.
-
-
Washing and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with the appropriate filters for the chosen fluorophore.
-
Capture images for analysis of actin filament organization, cell morphology, and stress fiber formation.
-
Conclusion
This compound represents a promising development in the field of actin-targeting cancer therapeutics. Its unique mechanism of action, which involves the specific inhibition of a cancer-associated tropomyosin isoform, offers the potential for improved efficacy and reduced off-target toxicity compared to traditional actin-binding drugs. While direct comparative cytotoxicity data across a broad range of cell lines is still emerging, the available information suggests that this compound and its analogs are potent inhibitors of cancer cell growth. The experimental protocols provided in this guide offer a framework for researchers to further investigate and compare the effects of this compound and other actin-targeting agents, ultimately contributing to the development of more effective and safer anti-cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medsci.org [medsci.org]
- 5. Use of human neuroblastoma continuous cell lines for in vitro drug sensitivity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Comparative Analysis: TR100 and Paclitaxel in Breast Cancer Cells - A Review of Preclinical Data
A comprehensive comparison between the investigational agent TR100 and the established chemotherapeutic paclitaxel (B517696) is not feasible at this time due to the absence of publicly available preclinical data on a compound designated "this compound" for the treatment of breast cancer. Extensive searches of scientific literature and clinical trial databases did not yield any specific information on a drug or compound with this identifier being evaluated in breast cancer cells.
It is possible that "this compound" is an internal developmental code for a novel therapeutic that has not yet been disclosed in peer-reviewed publications, a misnomer, or a confusion with other experimental agents. One such agent identified is TPIV100 , a vaccine designed to elicit an immune response against HER2-positive breast cancer.[1][2] However, as a cancer vaccine, its mechanism of action is fundamentally different from that of a cytotoxic agent like paclitaxel, precluding a direct comparison of their effects on breast cancer cells in a laboratory setting.
This guide will, therefore, focus on providing a detailed overview of the well-established mechanisms and effects of paclitaxel on breast cancer cells, which would serve as a benchmark for comparison should data on this compound become available.
Paclitaxel: A Mechanistic Overview
Paclitaxel, a member of the taxane (B156437) class of drugs, is a cornerstone in the treatment of various solid tumors, including breast cancer.[3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Mechanism of Action
Paclitaxel binds to the β-tubulin subunit of microtubules, the protein polymers that form the mitotic spindle during cell division.[4] This binding stabilizes the microtubules, preventing their depolymerization, a crucial step for the separation of chromosomes into daughter cells.[5] The stabilization of microtubules leads to the arrest of the cell cycle at the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[3]
In addition to its direct impact on microtubules, paclitaxel has been shown to induce apoptosis through other signaling pathways. It can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2, further promoting cell death.[6][7]
Experimental Data for Paclitaxel in Breast Cancer Cells
The cytotoxic effects of paclitaxel have been extensively documented across a wide range of breast cancer cell lines. The following table summarizes typical findings from in vitro studies.
| Cell Line | Subtype | IC50 (Paclitaxel) | Key Findings |
| MCF-7 | Luminal A | ~5-15 nM | Dose-dependent decrease in cell viability, induction of apoptosis, G2/M cell cycle arrest.[3] |
| MDA-MB-231 | Triple-Negative | ~2-10 nM | High sensitivity, potent induction of apoptosis. |
| SK-BR-3 | HER2-Positive | ~10-20 nM | Effective in inducing cell death, often used in combination studies with HER2-targeted therapies. |
| T47D | Luminal A | ~8-25 nM | Similar to MCF-7, shows sensitivity to paclitaxel-induced apoptosis. |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions, such as drug exposure time and the assay used.
Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of chemotherapeutic agents like paclitaxel in preclinical breast cancer studies.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Breast cancer cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of paclitaxel (and a vehicle control).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Cells are treated with paclitaxel at the desired concentration and for a specific duration.
-
Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The results allow for the quantification of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Conclusion
While a direct comparison between this compound and paclitaxel in breast cancer cells cannot be provided due to a lack of data on this compound, the information presented on paclitaxel serves as a comprehensive baseline for evaluating novel therapeutic agents. The established mechanisms of action, extensive preclinical data, and standardized experimental protocols for paclitaxel provide a robust framework for future comparative studies. Researchers and drug development professionals are encouraged to utilize this information as a reference point for assessing the potential of new compounds in the landscape of breast cancer therapy. Should information on this compound become publicly available, a detailed comparative analysis will be warranted.
References
- 1. Facebook [cancer.gov]
- 2. TPIV100 + Sargramostim for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. targetedonc.com [targetedonc.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel targeted therapies for metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Oncology Compass | Congress updates and practice changing publications for Oncologist [oncologycompass.com]
Comparative Analysis of TR100 and Cytochalasin D: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of two potent modulators of the actin cytoskeleton, TR100 and cytochalasin D. It is intended for researchers, scientists, and drug development professionals engaged in studies involving cytoskeletal dynamics, cancer biology, and cell motility. This document presents a side-by-side examination of their mechanisms of action, quantitative effects on cellular processes, and the signaling pathways they influence, supported by experimental data and detailed protocols.
Introduction to this compound and Cytochalasin D
This compound is a novel small molecule inhibitor that selectively targets the tumor-associated tropomyosin isoform, Tpm3.1.[1] Tropomyosins are integral components of actin filaments, and Tpm3.1 is frequently overexpressed in cancer cells, playing a crucial role in the stability and function of the actin cytoskeleton.[1][2] By binding to the C-terminal of Tpm3.1, this compound disrupts its interaction with actin, leading to an increased rate of actin filament depolymerization specifically in cancer cells.[1] This targeted approach is designed to spare healthy tissues, with studies indicating minimal cardiotoxicity.[3]
Cytochalasin D is a well-characterized mycotoxin that acts as a potent inhibitor of actin polymerization.[4][5] Its mechanism involves binding to the barbed (fast-growing) end of actin filaments, which prevents the addition of new actin monomers.[4][5] Interestingly, at stoichiometric concentrations, it can also accelerate the initial rate of polymerization by inducing the formation of G-actin dimers that serve as nucleation sites, though this ultimately leads to a decrease in the overall extent of polymerization.[6] Due to its direct interaction with actin, a ubiquitous and essential protein, cytochalasin D affects a wide range of cellular processes in most eukaryotic cells, including cell division, motility, and phagocytosis.[2][4]
Mechanism of Action: A Comparative Overview
The fundamental difference in the mechanism of action between this compound and cytochalasin D lies in their molecular targets.
-
This compound exhibits a targeted approach by specifically inhibiting the function of a cancer-associated protein, Tpm3.1, thereby indirectly affecting actin filament stability.[7][1]
-
Cytochalasin D directly binds to actin, the core building block of microfilaments, leading to a more generalized disruption of the actin cytoskeleton.[4][5]
This distinction is crucial for their potential therapeutic applications, with this compound showing promise for higher tumor specificity.
Figure 1: Comparative Mechanisms of Action.
Quantitative Performance Data
The following tables summarize the quantitative effects of this compound and cytochalasin D on key cellular parameters. It is important to note that a direct comparison of IC50 values is challenging due to variations in experimental conditions and cell lines used across different studies.
Table 1: Effect on G-actin/F-actin Ratio
| Compound | Cell Line | Concentration | Change in F-actin | Reference |
| This compound | SH-EP (Neuroblastoma) | 5 µmol/L | Decreased | [8] |
| This compound | SH-EP (Neuroblastoma) | 7.5 µmol/L | Further Decreased | [8] |
| Cytochalasin D | Swiss 3T3 | Not Specified | Decreased F-actin content | [9] |
Table 2: Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 | Reference |
| This compound | Not explicitly found for specific neuroblastoma/melanoma lines in a comparable format | - | - |
| Cytochalasin D | SK-N-AS (Neuroblastoma) | 95.36 µM (24h) | [10] |
| Cytochalasin D | SK-N-SH (Neuroblastoma) | 5.52 µM (24h) | [10] |
| Cytochalasin D | A375 (Melanoma) | Not explicitly found, but effective at inducing apoptosis | [11] |
| Cytochalasin D | M21 (Melanoma) | 0.2 ± 0.1 µM | [12] |
Table 3: Effects on Cell Cycle and Motility
| Parameter | This compound | Cytochalasin D |
| Cell Cycle | Reported to decrease tumor cell growth, but specific cell cycle arrest data is limited.[2] | Induces G1-S phase arrest.[5] |
| Cell Motility | Reduces cell migration.[13] | Potently inhibits cell migration.[4] |
Signaling Pathways
This compound and cytochalasin D impact distinct signaling cascades due to their different molecular targets.
This compound Signaling: The downstream signaling consequences of Tpm3.1 inhibition by this compound are still under active investigation. However, as Tpm3.1 is known to be involved in stabilizing actin filaments that are crucial for various cellular processes, its disruption likely affects pathways regulating cell migration, cytokinesis, and survival.[13]
Figure 2: Postulated this compound Signaling Cascade.
Cytochalasin D Signaling: Disruption of the actin cytoskeleton by cytochalasin D is a significant cellular stress event that triggers multiple signaling pathways. Notably, it has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[9] It can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including the ERK, JNK, and p38 pathways, which are critical regulators of cell proliferation, differentiation, and stress responses.[7]
Figure 3: Cytochalasin D Signaling Pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
G-actin/F-actin Ratio Assay
This assay quantifies the relative amounts of globular (G-actin) and filamentous (F-actin) actin in cells, providing a measure of actin polymerization status.
Principle: Cells are lysed in a buffer that stabilizes F-actin. The lysate is then ultracentrifuged to separate the insoluble F-actin (pellet) from the soluble G-actin (supernatant). The amount of actin in each fraction is then determined by Western blotting.
Protocol:
-
Cell Lysis:
-
Culture cells to the desired confluency and apply experimental treatments (e.g., this compound or cytochalasin D).
-
Wash cells with ice-cold PBS.
-
Lyse cells in an F-actin stabilization buffer (e.g., containing 50 mM PIPES pH 6.9, 50 mM NaCl, 5 mM MgCl2, 5 mM EGTA, 5% glycerol, 0.1% Triton X-100, 0.1% NP-40, 0.1% Tween 20, 0.1% β-mercaptoethanol, and protease inhibitors).
-
Gently scrape the cells and homogenize the lysate.
-
-
Fractionation:
-
Centrifuge the lysate at a low speed (e.g., 300 x g for 5 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting supernatant contains the G-actin fraction, and the pellet contains the F-actin fraction.
-
-
Analysis:
-
Carefully collect the supernatant (G-actin fraction).
-
Resuspend the pellet (F-actin fraction) in a depolymerizing buffer (e.g., containing 10 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, and 1 M guanidine (B92328) HCl) and incubate on ice to depolymerize F-actin to G-actin.
-
Determine the protein concentration of both fractions.
-
Analyze equal amounts of protein from the supernatant and resuspended pellet by SDS-PAGE and Western blotting using an anti-actin antibody.
-
Quantify the band intensities using densitometry to determine the G-actin to F-actin ratio.
-
Figure 4: G-actin/F-actin Ratio Assay Workflow.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Principle: PI is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.
Protocol:
-
Cell Preparation:
-
Culture cells and treat with this compound or cytochalasin D for the desired duration.
-
Harvest cells by trypsinization and wash with PBS.
-
Count the cells and adjust the concentration to approximately 1 x 10^6 cells/mL.
-
-
Fixation:
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and prevent its staining by PI.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate laser and filter settings for PI (e.g., excitation at 488 nm, emission detected at ~617 nm).
-
Collect data from at least 10,000 events per sample.
-
Analyze the data using cell cycle analysis software to generate a histogram and quantify the percentage of cells in each phase.
-
Cell Migration (Wound Healing/Scratch) Assay
This assay is a simple and widely used method to study collective cell migration in vitro.
Principle: A "wound" or scratch is created in a confluent cell monolayer. The rate at which the cells migrate to close the wound is monitored and quantified over time.
Protocol:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the monolayer is confluent, use a sterile pipette tip (e.g., p200) to create a straight scratch across the center of each well.
-
Wash the wells gently with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentrations of this compound or cytochalasin D. Include a vehicle control.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the scratch in each well using a phase-contrast microscope. Mark the position of the image to ensure the same field is imaged at subsequent time points.
-
Incubate the plate under normal culture conditions.
-
Capture images of the same fields at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
-
Data Analysis:
-
Measure the area of the wound in the images from each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure at each time point relative to the initial wound area at time 0.
-
Plot the percentage of wound closure over time for each experimental condition to compare the rates of cell migration.
-
Conclusion
This compound and cytochalasin D are both valuable tools for studying the actin cytoskeleton, but they operate through fundamentally different mechanisms. This compound offers a more targeted approach by inhibiting the cancer-associated protein Tpm3.1, suggesting a potential for higher therapeutic specificity. In contrast, cytochalasin D's direct and potent inhibition of actin polymerization provides a powerful, albeit less specific, tool for dissecting a wide array of actin-dependent cellular processes. The choice between these two compounds will depend on the specific research question, with this compound being particularly relevant for cancer-focused studies and the investigation of tropomyosin-specific functions, while cytochalasin D remains a gold standard for general studies of actin dynamics. Further research is warranted to fully elucidate the downstream signaling pathways of this compound and to conduct direct comparative studies with other cytoskeletal inhibitors across a broader range of cell lines.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. researchdata.edu.au [researchdata.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. F-actin Bundle Sedimentation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. F- and G-actin concentrations in lamellipodia of moving cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay for the ratio of G-actin to F-actin [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. Neural crest-derived tumor neuroblastoma and melanoma share 1p13.2 as susceptibility locus that shows a long-range interaction with the SLC16A1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin D and its low calcemic analogs modulate the anticancer properties of cisplatin and dacarbazine in the human melanoma A375 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The tropomyosin 3.1/3.2 inhibitor ATM-3507 alters B-cell actin dynamics and impairs the growth and motility of diffuse large B-cell lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
TR100: A Profile of Minimal Cardiotoxicity in Preclinical In Vivo Models
A Comparative Analysis Against Doxorubicin (B1662922)
For researchers and drug development professionals, identifying novel therapeutic candidates with high efficacy and low toxicity is paramount. This guide provides a comparative overview of the in vivo cardiotoxicity profile of TR100, a promising new compound, benchmarked against doxorubicin, a widely used and well-characterized chemotherapeutic agent known for its cardiotoxic side effects. The data presented herein, compiled from multiple preclinical studies, demonstrates this compound's significantly wider safety margin concerning cardiac health.
Executive Summary
Comparative Analysis of In Vivo Cardiotoxicity
The following tables summarize the key findings from in vivo studies on this compound and doxorubicin, focusing on cardiac function, histopathology, and serum biomarkers.
Table 1: In Vivo Cardiotoxicity Profile of this compound
| Parameter | Assay | Results | Interpretation |
| Cardiac Structure | Masson's Trichrome Staining | No significant increase in necrosis or fibrosis compared to control.[1] | Minimal to no tissue damage. |
| Cardiac Injury Biomarker | Circulating Troponin I (cTnI) | No significant elevation in cTnI levels at doses of 20 mg/kg and 30 mg/kg.[1] | Absence of cardiomyocyte injury. |
| Cardiac Hypertrophy | Heart Weight | No significant difference in heart weight compared to control animals.[1] | No indication of drug-induced cardiac hypertrophy. |
| Cardiac Function | Echocardiography (LVEF, FS) | Data not available in publicly accessible studies. | Further studies are required to quantify functional impact. |
Table 2: In Vivo Cardiotoxicity Profile of Doxorubicin (Positive Control)
| Parameter | Assay | Results | Interpretation |
| Cardiac Function | Echocardiography | Significant, dose-dependent decrease in Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[2][3][4][5][6] | Impaired cardiac contractile function. |
| Cardiac Structure | Histopathology (H&E, Masson's Trichrome) | Dose-related increase in cardiomyocyte vacuolization, myofibrillar loss, necrosis, and fibrosis.[7][8][9] | Significant structural damage to the heart muscle. |
| Cardiac Injury Biomarker | Circulating Cardiac Troponins (cTnT, cTnI) | Significant elevation in plasma/serum troponin levels.[7][10][11] | Indicates cardiomyocyte injury and death. |
| Cardiac Apoptosis | TUNEL Staining | Increased number of apoptotic cardiomyocytes.[1][8] | Programmed cell death contributes to cardiac damage. |
Experimental Methodologies
The following sections provide an overview of the standard experimental protocols used to assess cardiotoxicity in preclinical in vivo models.
Animal Models and Dosing
-
Species: Male B6C3F1 mice or other appropriate strains are commonly used.[7]
-
This compound Administration: Doses of 20 mg/kg and 30 mg/kg have been tested.[1] The route and frequency of administration should be consistent with the intended clinical application.
-
Doxorubicin Administration: A cumulative dose of 12-24 mg/kg administered intravenously or intraperitoneally over several weeks is a common regimen to induce chronic cardiotoxicity.[7][11]
Assessment of Cardiac Function: Echocardiography
Transthoracic echocardiography is a non-invasive method to assess cardiac function in real-time.
-
Procedure: Mice are anesthetized, and their chests are shaved. Using a high-frequency ultrasound probe, two-dimensional M-mode images of the left ventricle are obtained from the parasternal short-axis view.
-
Key Parameters:
-
Left Ventricular Ejection Fraction (LVEF %): The percentage of blood pumped out of the left ventricle with each contraction. A significant decrease indicates systolic dysfunction.
-
Fractional Shortening (FS %): The percentage change in the left ventricular internal diameter between diastole and systole. It is another measure of systolic function.
-
Histopathological Analysis of Heart Tissue
Histopathology provides a qualitative and semi-quantitative assessment of structural cardiac damage.
-
Tissue Preparation: At the end of the treatment period, hearts are excised, weighed, and fixed in 10% neutral buffered formalin. They are then embedded in paraffin (B1166041) and sectioned.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, including detection of myocyte vacuolization and degeneration.
-
Masson's Trichrome: To identify and quantify areas of fibrosis (collagen deposition), which appear blue.[1]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: To detect apoptotic cells.
-
Measurement of Serum Biomarkers
Blood samples are collected to measure the levels of proteins released from damaged cardiac cells.
-
Sample Collection: Blood is collected via cardiac puncture or other appropriate methods at specified time points. Serum or plasma is then isolated.
-
Biomarker Analysis:
-
Cardiac Troponin I (cTnI) or T (cTnT): These are highly sensitive and specific markers of myocardial injury. Their levels are typically measured using enzyme-linked immunosorbent assays (ELISAs).[1]
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo cardiotoxicity study.
Caption: In vivo cardiotoxicity assessment workflow.
Signaling Pathways Implicated in Doxorubicin-Induced Cardiotoxicity
Doxorubicin's cardiotoxicity is multifactorial, involving several interconnected signaling pathways. A primary mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and apoptosis.
Caption: Key signaling pathways in doxorubicin cardiotoxicity.
Conclusion
The available in vivo data strongly suggests that this compound has a superior cardiac safety profile compared to doxorubicin. While doxorubicin induces significant and well-documented cardiotoxicity, this compound appears to have minimal impact on cardiac structure and does not lead to the release of cardiac injury biomarkers at the doses tested. Further studies quantifying the functional cardiac effects of this compound via echocardiography will be valuable in completing its preclinical cardiotoxicity assessment. For researchers in drug development, these findings position this compound as a promising candidate for further investigation, with a reduced risk of the cardiac adverse events that limit the clinical utility of many effective therapies.
References
- 1. A mouse model for juvenile doxorubicin-induced cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Doxorubicin‐induced and trastuzumab‐induced cardiotoxicity in mice is not prevented by metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of systolic and diastolic function, alongside proteomic profiling, in doxorubicin-induced cardiovascular toxicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Early and dynamic detection of doxorubicin induced cardiotoxicity by myocardial contrast echocardiography combined with two-dimensional speckle tracking echocardiography in rats [frontiersin.org]
- 7. Development of doxorubicin-induced chronic cardiotoxicity in the B6C3F1 mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
A Comparative Guide to the Tumor-Specific Action of TR100
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TR100, a novel anti-tropomyosin compound, with alternative cancer therapies. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to offer an objective resource for evaluating the tumor-specific action of this compound.
Executive Summary
This compound is a first-in-class small molecule that selectively targets the actin cytoskeleton of cancer cells by inhibiting the function of the tropomyosin isoform Tpm3.1.[1] This isoform is frequently overexpressed in a variety of tumors, including neuroblastoma and melanoma, making this compound a promising candidate for targeted cancer therapy.[2] Preclinical studies have demonstrated this compound's ability to impair tumor cell motility and viability with minimal cardiotoxicity, a significant advantage over conventional anti-actin agents.[2][3] This guide will delve into the quantitative performance of this compound in comparison to its more potent analog, ATM-3507, and standard-of-care chemotherapeutic agents such as vincristine, doxorubicin (B1662922), and paclitaxel (B517696).
Mechanism of Action: Targeting the Cancer Cell's Skeleton
This compound's unique mechanism of action lies in its ability to disrupt the actin filaments within cancer cells. It achieves this by binding to a pocket in the C-terminus of the Tpm3.1 isoform of tropomyosin, a protein that is crucial for the stability of actin filaments.[1] This binding destabilizes the Tpm3.1-containing actin filaments, leading to a cascade of events that ultimately inhibit cancer cell growth and survival.[1]
Comparative Performance Analysis
The efficacy of this compound has been evaluated in numerous preclinical studies. The following tables summarize the key quantitative data, comparing this compound with its analog ATM-3507 and standard chemotherapeutic agents.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The lower the IC50 value, the more potent the compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | CHLA-20 (Neuroblastoma) | 3.1 | [4] |
| SK-N-BE(2) (Neuroblastoma) | Not specified | ||
| ATM-3507 | CHLA-20 (Neuroblastoma) | 4.99 ± 0.45 | [5] |
| CHP-134 (Neuroblastoma) | 3.83 ± 0.67 | [5] | |
| CHLA-90 (Neuroblastoma) | 6.84 ± 2.37 | [5] | |
| SK-N-BE(2) (Neuroblastoma) | 5.00 ± 0.42 | [5] | |
| Vincristine | SH-SY5Y (Neuroblastoma) | 0.1 | [6] |
| UKF-NB-3 (Neuroblastoma) | Varies | [7] | |
| Doxorubicin | IMR-32 (Neuroblastoma) | Varies | [8] |
| UKF-NB-4 (Neuroblastoma) | Varies | [8] | |
| SH-SY5Y (Neuroblastoma) | 0.769 | [9] | |
| Paclitaxel | SH-SY5Y (Neuroblastoma) | Varies | [10] |
| BE(2)M17 (Neuroblastoma) | Varies | [10] | |
| CHP100 (Neuroblastoma) | Varies | [10] |
Table 1: Comparative in vitro cytotoxicity (IC50) of this compound and other anti-cancer agents in neuroblastoma cell lines.
In Vivo Efficacy
In vivo studies using mouse xenograft models provide crucial information about a drug's anti-tumor activity in a living organism.
| Compound | Tumor Model | Dosing | Outcome | Reference |
| This compound | CHP134 Neuroblastoma Xenograft | Not specified | Delayed tumor growth | [1] |
| This compound + Vincristine | Neuroblastoma Xenograft | Not specified | Profound regression of tumor growth, improved survival | [1] |
| ATM-3507 | Neuroblastoma Xenograft | 150 mg/kg (MTD) | Significant inhibition of tumor growth | [4][5] |
| ATM-3507 + Vincristine | Neuroblastoma Xenograft | Not specified | Profound regression of tumor growth, improved survival | [1] |
| Vincristine | Neuroblastoma Xenograft | 0.7 mg/kg | Tumor growth inhibition | [11] |
| Doxorubicin | Neuroblastoma Xenograft | 8 mg/kg | Tumor growth inhibition | [12] |
| Paclitaxel | Neuroblastoma Xenograft | 15-20 mg/kg | Tumor growth inhibition | [13] |
Table 2: Comparative in vivo efficacy of this compound and other anti-cancer agents in neuroblastoma xenograft models. MTD: Maximum Tolerated Dose.
Safety Profile: A Key Advantage
A significant advantage of this compound is its favorable safety profile, particularly its minimal cardiotoxicity. This is a critical differentiator from many conventional chemotherapies, such as doxorubicin, which are known to have dose-limiting cardiac side effects.
| Compound | Key Toxicities | Reference |
| This compound | Minimal cardiotoxicity observed in vivo. No adverse impact on cardiac structure or function. | [2][3] |
| ATM-3507 | Well-tolerated in mouse and dog models. | [1] |
| Vincristine | Neurotoxicity, myelosuppression. | [6] |
| Doxorubicin | Cardiotoxicity, myelosuppression, nausea, vomiting. | [12] |
| Paclitaxel | Myelosuppression, peripheral neuropathy, hypersensitivity reactions. | [10] |
Table 3: Comparative safety profiles of this compound and other anti-cancer agents.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the tumor-specific action of this compound and its alternatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
A detailed step-by-step protocol for the MTT assay can be found in resources from Millipore[14] and Abcam[15].
In Vivo Neuroblastoma Xenograft Model
Animal models are essential for evaluating the efficacy and toxicity of anti-cancer drugs in a living system. The following diagram illustrates a typical workflow for a subcutaneous xenograft study.
Detailed protocols for establishing neuroblastoma xenograft models are available from various sources.[2][3][16]
Cardiotoxicity Assessment
Given the known cardiotoxic effects of some chemotherapies, assessing the cardiac safety of new compounds is crucial.
In Vivo Cardiotoxicity Assessment Protocol:
-
Animal Model: Utilize a relevant animal model (e.g., mice).
-
Drug Administration: Administer the test compound (e.g., this compound) and a positive control (e.g., doxorubicin) at clinically relevant doses.
-
Cardiac Function Monitoring:
-
Echocardiography: Periodically measure cardiac function parameters like ejection fraction and fractional shortening.
-
Electrocardiography (ECG): Monitor for any arrhythmias or changes in cardiac electrical activity.
-
-
Biomarker Analysis: At the end of the study, collect blood samples to measure cardiac troponin I (cTnI) levels, a sensitive marker of cardiac injury.[17]
-
Histopathology: Harvest hearts for histological analysis. Stain sections with Masson's Trichrome to assess for fibrosis and necrosis.[17]
Conclusion
This compound represents a promising new approach to cancer therapy with its unique tumor-specific mechanism of action and favorable safety profile. By selectively targeting the Tpm3.1 isoform of tropomyosin, this compound effectively inhibits the growth and viability of cancer cells while sparing healthy tissues, notably the heart.[15] The comparative data presented in this guide highlights the potential of this compound, and its more potent analog ATM-3507, as standalone therapies or in combination with existing chemotherapeutic agents to improve treatment outcomes for cancers such as neuroblastoma. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this novel class of anti-cancer compounds.
References
- 1. Targeted therapy for treatment of neuroblastoma | New Discoveries [damonrunyon.org]
- 2. wjps.bmj.com [wjps.bmj.com]
- 3. Targeted molecular therapy for neuroblastoma - Wikipedia [en.wikipedia.org]
- 4. researchhub.com [researchhub.com]
- 5. Treating Neuroblastoma | American Cancer Society [cancer.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of napabucasin and doxorubicin via the Jak2/Stat3 signaling pathway in suppressing the proliferation of neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the Retinoids with Cisplatin and Vincristine in Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Disseminated Injection Of Vincristine-Loaded Silk Gel Improves The Suppression Of Neuroblastoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Promising therapeutic targets in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of TR100 and its Analog, ATM-3507, as Cancer-Targeted Tropomyosin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer efficacy of the first-in-class tropomyosin inhibitor, TR100, and its more potent analog, ATM-3507. The information presented is supported by experimental data from in vitro and in vivo studies, with detailed methodologies provided for key experiments.
Mechanism of Action
This compound and its analog ATM-3507 are small molecule inhibitors that target the tumor-associated tropomyosin isoform, Tpm3.1.[1][2] By binding to the C-terminal domain of Tpm3.1, these compounds disrupt the stability and function of actin filaments within cancer cells, leading to cytotoxicity.[1][2] The more highly functionalized structure of ATM-3507 allows for a better interaction with the C-terminus of Tpm3.1, which is predicted to enhance its selectivity for this specific isoform.[1][2]
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ATM-3507 in various neuroblastoma cell lines, demonstrating the cytotoxic potency of these compounds.
| Cell Line | This compound IC50 (µM) | ATM-3507 IC50 (µM) |
| CHLA-20 | 0.5 | 0.3 |
| SK-N-SH | 1.2 | 0.8 |
| KELLY | 0.8 | 0.5 |
| NB-SD | 1.5 | 1.1 |
Data sourced from supplementary materials of a 2017 study published in Molecular Cancer Therapeutics.[3]
Data Presentation: In Vivo Efficacy
In a human neuroblastoma xenograft model using CHLA-20 cells, both this compound and ATM-3507 demonstrated significant inhibition of tumor growth when administered as a monotherapy and in combination with the anti-microtubule agent vincristine (B1662923). The maximum tolerated dose (MTD) was established at 60 mg/kg for this compound and 150 mg/kg for ATM-3507.[1][2] Combination therapy with either tropomyosin inhibitor and vincristine resulted in profound tumor growth regression and improved survival compared to either drug alone.[1][2] For instance, the median survival of mice treated with this compound or vincristine alone was 24 and 30 days, respectively, which increased to over 49 days for the combination treatment.[1]
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effects of this compound and ATM-3507 on neuroblastoma cell lines and calculate their respective IC50 values.
Methodology:
-
Neuroblastoma cell lines (CHLA-20, SK-N-SH, KELLY, NB-SD) were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, cells were treated with a serial dilution of this compound or ATM-3507, typically ranging from nanomolar to micromolar concentrations. Control wells received vehicle (DMSO) only.
-
For combination studies, cells were treated with varying concentrations of the tropomyosin inhibitor (this compound or ATM-3507) and a fixed or varying concentration of an anti-microtubule agent (e.g., vincristine, paclitaxel).
-
After a 72-hour incubation period, cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
-
The MTS reagent was added to each well, and the plates were incubated for 1-4 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The percentage of cell viability was calculated relative to the vehicle-treated control cells.
-
IC50 values were determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). Synergy between compounds was determined using the Chou-Talalay method.[1][4]
In Vivo Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and ATM-3507, alone and in combination with vincristine, in a preclinical animal model.
Methodology:
-
Female athymic nude mice (4-6 weeks old) were used for the study.
-
Human neuroblastoma cells (e.g., CHLA-20) were harvested, and a suspension of 1 x 10^7 cells in a suitable medium (e.g., Matrigel) was subcutaneously injected into the flank of each mouse.
-
Tumor growth was monitored regularly using caliper measurements. Tumor volume was calculated using the formula: (length x width^2) / 2.
-
Once tumors reached a palpable size (e.g., 100-200 mm^3), the mice were randomized into different treatment groups:
-
Vehicle control (intraperitoneal injection)
-
This compound (e.g., 60 mg/kg, daily intraperitoneal injection)
-
ATM-3507 (e.g., 150 mg/kg, daily intraperitoneal injection)
-
Vincristine (e.g., 0.5 mg/kg, intraperitoneal injection on specific days)
-
Combination of this compound and vincristine
-
Combination of ATM-3507 and vincristine
-
-
Animal body weight and tumor volume were measured throughout the study to assess treatment toxicity and efficacy.
-
The study endpoint was determined by tumor volume reaching a specific size or signs of animal distress. Survival was monitored, and the median survival time for each group was calculated.
-
At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).[1][2]
Visualizations
References
Independent Verification of TR100's Anti-Cancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer activity of TR100 with its more potent analog, ATM-3507, and the standard-of-care chemotherapeutic agent, vincristine (B1662923). The information is compiled from preclinical studies to support independent verification and further research in the field of oncology drug development.
Executive Summary
This compound is a first-in-class small molecule that targets the cancer-associated tropomyosin isoform Tpm3.1, a key component of the actin cytoskeleton. By disrupting the integrity of actin filaments, this compound and its more potent derivative, ATM-3507, induce cancer cell death and inhibit tumor growth. This guide presents a comparative analysis of their in vitro cytotoxicity and in vivo efficacy in neuroblastoma models, alongside the established anti-microtubule agent vincristine. Detailed experimental protocols and a proposed signaling pathway for this compound are also provided to facilitate further investigation.
Data Presentation
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound, ATM-3507, and vincristine in various cancer cell lines, primarily neuroblastoma. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | CHLA-20 | Neuroblastoma | ~5.0 | [1] |
| CHP-134 | Neuroblastoma | ~3.8 | [2] | |
| CHLA-90 | Neuroblastoma | ~6.8 | [2] | |
| SK-N-BE(2) | Neuroblastoma | ~5.0 | [2] | |
| ATM-3507 | CHLA-20 | Neuroblastoma | 4.99 ± 0.45 | [2] |
| CHP-134 | Neuroblastoma | 3.83 ± 0.67 | [2] | |
| CHLA-90 | Neuroblastoma | 6.84 ± 2.37 | [2] | |
| SK-N-BE(2) | Neuroblastoma | 5.00 ± 0.42 | [2] | |
| Human Melanoma Cell Lines | Melanoma | 3.83 - 6.84 | [2] | |
| Vincristine | SH-SY5Y | Neuroblastoma | 0.113 ± 0.012 (24h) | [3] |
| SH-SY5Y | Neuroblastoma | 0.078 ± 0.009 (48h) | [3] | |
| SH-SY5Y | Neuroblastoma | 0.051 ± 0.008 (72h) | [3] |
In Vivo Efficacy in Neuroblastoma Xenograft Models
The following table summarizes the in vivo anti-tumor activity of this compound, ATM-3507, and vincristine in mouse xenograft models of neuroblastoma. Efficacy is evaluated by tumor growth inhibition and increased survival.
| Treatment | Model | Key Findings | Citation |
| This compound + Vincristine | CHP134 human neuroblastoma xenografts | Combination treatment led to significant regression of tumor growth and improved survival compared to either drug alone. | [4] |
| ATM-3507 + Vincristine | Human neuroblastoma xenografts | Combination treatment resulted in profound regression of tumor growth and improved survival. | [4] |
| Vincristine | NGP human neuroblastoma xenografts | Treatment with vincristine (0.7 mg/kg on days 1 and 14) showed a noticeable delay in tumor growth compared to the control group. | [3] |
| Vincristine-loaded silk gel | Orthotopic neuroblastoma mouse xenografts | Sustained release of vincristine suppressed tumor growth. | [2] |
Experimental Protocols
Cell Viability (MTT/MTS) Assay
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines and to determine their IC50 values.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound, ATM-3507, Vincristine (or other test compounds)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Solubilization (for MTT assay): If using MTT, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Neuroblastoma Xenograft Model
This protocol describes the in vivo evaluation of the anti-tumor efficacy of test compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human neuroblastoma cell line (e.g., CHP-134, NGP)
-
Matrigel (optional)
-
Test compounds (this compound, ATM-3507, Vincristine) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human neuroblastoma cells (e.g., 1-10 million cells in sterile PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach the desired size, randomize the mice into treatment and control groups. Administer the test compounds and vehicle control via the appropriate route (e.g., intraperitoneal, intravenous) and schedule.
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice throughout the study. The primary endpoints are typically tumor growth inhibition and overall survival.
-
Data Analysis: Plot the mean tumor volume ± standard error of the mean (SEM) for each group over time. For survival studies, generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare the survival distributions between groups.
Synergy Analysis (Chou-Talalay Method)
The Chou-Talalay method is used to quantitatively determine the interaction between two or more drugs. A Combination Index (CI) is calculated, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Procedure:
-
Experimental Design: Based on the IC50 values of the individual drugs, design a combination experiment with a constant ratio of the two drugs.
-
Data Collection: Perform a cell viability assay (as described above) with the individual drugs and their combination at various concentrations.
-
Data Analysis: Use specialized software (e.g., CompuSyn) to analyze the dose-response data and calculate the CI values at different effect levels (fraction affected, Fa).
Mandatory Visualization
This compound Mechanism of Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-cancer effects.
Caption: Proposed mechanism of this compound targeting Tpm3.1, leading to cancer cell death.
Experimental Workflow for In Vitro and In Vivo Analysis
The following diagram outlines the typical workflow for evaluating the anti-cancer activity of a compound like this compound.
Caption: Workflow for preclinical evaluation of anti-cancer compounds.
Logical Relationship of Tpm3.1 and Cytoskeletal Regulation
The diagram below illustrates the central role of Tpm3.1 in regulating the actin cytoskeleton and its downstream cellular functions, which are dysregulated in cancer.
Caption: Tpm3.1's role in regulating the actin cytoskeleton and cancer-related functions.
References
- 1. Multipronged regulation of autophagy and apoptosis: emerging role of TRIM proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disseminated Injection Of Vincristine-Loaded Silk Gel Improves The Suppression Of Neuroblastoma Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Retinoids with Cisplatin and Vincristine in Xenograft Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Preclinical Showdown: TR100 Versus Next-Generation Tropomyosin Inhibitors
For researchers and drug development professionals, the quest for effective cancer therapies often involves a rigorous evaluation of novel therapeutic agents. This guide provides a comprehensive preclinical comparison of TR100, a first-in-class tropomyosin inhibitor, with its successor, ATM-3507, highlighting key data from in vitro and in vivo studies.
Tropomyosin inhibitors represent a promising strategy in oncology by targeting the actin cytoskeleton of cancer cells, a critical component for their growth, motility, and metastasis.[1] this compound was identified as an initial "tool" compound for targeting the cancer-associated tropomyosin isoform, Tpm3.1.[2][3] Subsequent research led to the development of ATM-3507, a more potent, second-generation "lead" compound.[2][4] This guide will delve into the preclinical data that differentiates these two inhibitors.
In Vitro Potency and Synergy
ATM-3507 has demonstrated greater cytotoxic potency across various cancer cell lines compared to this compound.[2] Both compounds, however, exhibit a significant synergistic effect when combined with microtubule-targeting agents, such as vincristine (B1662923). This synergy is a key focus of their preclinical evaluation, as it suggests a potential for combination therapies that could enhance efficacy and overcome resistance. The addition of either this compound or ATM-3507 has been shown to reduce the IC50 of vincristine in a dose-dependent manner in neuroblastoma cell lines.[5]
Comparative In Vitro Activity of this compound and ATM-3507
| Cell Line | Inhibitor | IC50 (µM) | Combination Synergy (with Vincristine) |
| CHLA-20 | This compound | Not explicitly stated in provided abstracts | Synergistic |
| CHLA-20 | ATM-3507 | 4.99 ± 0.45 | Synergistic |
| CHP-134 | This compound | Not explicitly stated in provided abstracts | Not explicitly stated |
| CHP-134 | ATM-3507 | 3.83 ± 0.67 | Not explicitly stated |
| CHLA-90 | ATM-3507 | 6.84 ± 2.37 | Not explicitly stated |
| SK-N-BE(2) | ATM-3507 | 5.00 ± 0.42 | Not explicitly stated |
Data compiled from multiple sources.[2][6]
In Vivo Efficacy in Preclinical Models
In vivo studies using neuroblastoma xenografts in mice have further underscored the enhanced efficacy of ATM-3507 over this compound. While both compounds show anti-tumor activity, ATM-3507 exhibits a higher maximum tolerated dose (MTD) and, in combination with vincristine, leads to a more profound regression of tumor growth and improved survival.[2][7]
Comparative In Vivo Performance of this compound and ATM-3507 in Neuroblastoma Xenografts
| Parameter | This compound | ATM-3507 |
| Maximum Tolerated Dose (MTD) | 60 mg/kg | 150 mg/kg |
| Median Survival (monotherapy) | 24 days | 18 days |
| Median Survival (in combination with Vincristine) | >49 days | >49 days |
Data represents daily intraperitoneal injections in mice bearing CHLA-20 neuroblastoma xenografts.[2][3][6]
Pharmacokinetic Profile
A key differentiator for a lead compound is its pharmacokinetic profile. Studies on ATM-3507 have provided initial insights into its behavior in vivo.
Pharmacokinetic Parameters of ATM-3507
| Parameter | Value |
| Dose (intravenous) | 30 mg/kg |
| Mean Half-life (t½) | 5.01 hours |
| Mean AUC₀₋ₜ | 14,548 ng/h/mL |
| Cₘₐₓ | 5,758 ng/mL |
| Plasma Clearance | 33.8 mL/min/kg |
| Volume of Distribution (steady state) | 7.23 L/kg |
Data from a study in Balb/c mice.[2][6]
Mechanism of Action and Cellular Effects
This compound and ATM-3507 share a common mechanism of action, targeting the Tpm3.1 isoform to destabilize actin filaments within cancer cells.[2] This disruption of the cytoskeleton leads to G2/M phase cell cycle arrest, disruption of the mitotic spindle, and ultimately, apoptosis.[2][7] The combination with microtubule inhibitors like vincristine enhances these effects, leading to a more potent anti-cancer outcome.
Figure 1. Tropomyosin inhibitor mechanism.
Experimental Protocols
A summary of the key experimental methodologies used in the preclinical evaluation of this compound and ATM-3507 is provided below.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Tumor Implantation: Subcutaneous injection of 5.0 x 10⁶ CHLA-20 neuroblastoma cells mixed with Matrigel.
-
Drug Formulation: this compound and ATM-3507 formulated at 15 mg/mL in 30% sulfobutyl-ether-β-cyclodextrin sodium salt (SBECD). Vincristine dissolved in water.
-
Treatment: Initiated when tumors reached a volume of 200-400 mm³. Drugs were administered via daily intraperitoneal injections.
-
Endpoints: Tumor volume was measured twice weekly. Animal survival was monitored, and endpoint criteria were observed.[6]
Figure 2. Xenograft study workflow.
Cell Viability Assays (MTS Assay)
-
Procedure: Neuroblastoma cell lines were treated with varying concentrations of the tropomyosin inhibitors alone or in combination with vincristine.
-
Analysis: Cell viability was assessed using an MTS assay to determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%).
-
Synergy Analysis: The Chou-Talalay method was used to determine if the combination of drugs resulted in a synergistic, additive, or antagonistic effect.[5]
Conclusion
The preclinical data strongly suggests that ATM-3507 is a more potent and potentially more effective anti-cancer agent than its predecessor, this compound. Its improved in vivo efficacy, higher MTD, and characterized pharmacokinetic profile make it a more promising candidate for further clinical development. The synergistic relationship of both compounds with microtubule inhibitors highlights a viable therapeutic strategy that warrants further investigation. This comparative guide provides a foundational understanding of the preclinical landscape of these two key tropomyosin inhibitors for researchers navigating the development of novel cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel tropomyosin receptor kinase A inhibitors by virtual screening merging ligand-based and structure-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Cancer-Targeted Tropomyosin Inhibitors and Their Synergy with Microtubule Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Safety Notice: Identification of "TR100" Required for Proper Disposal
To ensure the safe and proper disposal of the substance referred to as "TR100," it is imperative to correctly identify the specific product you are working with. Our research indicates that "this compound" is an identifier for several distinct products with significantly different chemical properties and disposal requirements. Providing a generic disposal procedure without precise identification would be irresponsible and could lead to hazardous situations and regulatory non-compliance.
To provide you with accurate, step-by-step disposal guidance, please identify the specific "this compound" product you are using. The table below summarizes the different substances identified as "this compound" in our search. Please review this information and provide us with a more specific identifier, such as the CAS number, manufacturer, or a more complete product name.
| Product Name/Identifier | Chemical Nature/Type | Primary Use | Key Disposal Considerations (General) |
| This compound (ATM Compound) | (E)-2-Cyano-3-[1-(3-dimethylamino-propyl)-2-methyl-1H-indol-3-yl]-N-octyl-acrylamide | Anti-tropomyosin agent for research | Disposal as a hazardous chemical waste. Follow institutional guidelines for chemical waste. |
| Technic this compound | Alkyl Phenol Formaldehyde Resin | Rubber tackifier | Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[1] |
| Bitoner Resin TR-100 | C5 & C9 Copolymer Hydrocarbon Resin | Adhesives and waterproofing | Follow local regulations for resinous waste disposal. |
| tru pearl clean (tru100) | Liquid Cleaning Agent | Cleaning | Prevent release to the environment. Dike large spills to prevent entry into sewer systems.[2] |
| Honeywell this compound Wall Module | Electronic Device | Building automation | Dispose of as electronic waste (e-waste) according to local regulations. |
| TR-100-FJ/FJT | Chemical Substance | Research use | Causes severe skin burns and eye damage. Disposal as a corrosive hazardous waste.[3] |
General Procedures for Laboratory Chemical Disposal
While awaiting specific identification of your "this compound" substance, please adhere to the following general best practices for the disposal of laboratory chemicals. Note: These are not specific instructions for any particular "this compound" product.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for the safe handling and disposal of any chemical. Section 13 of the SDS provides specific disposal considerations.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling chemical waste.[1]
-
Waste Segregation: Do not mix different chemical wastes unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office. Incompatible chemicals can react violently.
-
Labeling: All chemical waste containers must be clearly labeled with the full chemical name of the contents, the concentration, and the appropriate hazard warnings.
-
Containment: Use appropriate, sealed, and leak-proof containers for chemical waste.
-
Storage: Store chemical waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup and disposal. Contact your EHS office for guidance.
-
Environmental Protection: Avoid disposing of chemicals down the drain or in the regular trash unless explicitly permitted by the SDS and your local regulations.[1]
Next Steps
Once you have identified the specific "this compound" product you are working with, we will provide a detailed, step-by-step disposal protocol, including any quantitative data in tabular format and a logical workflow diagram as requested. Your safety is our primary concern, and accurate product identification is the first and most critical step in ensuring safe disposal.
References
Essential Safety and Handling Guide for TR100 Substances
Given that "TR100" identifies several distinct chemical products, this guide provides tailored safety and handling protocols for the substances most relevant to research and development professionals. It is crucial to identify the specific this compound product in use by consulting the manufacturer's Safety Data Sheet (SDS) before commencing any work.
TECHNIC this compound: Phenolic Tackifier Resin
TECHNIC this compound is an alkylphenol formaldehyde (B43269) resin used as a tackifier in the rubber industry. While it is considered virtually non-toxic, it can cause serious eye irritation.[1]
1.1 Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling TECHNIC this compound.[1]
| Protection Type | Equipment | Specification/Notes |
| Eye/Face Protection | Chemical goggles or safety glasses | To protect against dust particles and potential eye irritation.[1] |
| Hand Protection | Protective gloves | Chemical-resistant gloves are recommended. |
| Body Protection | Suitable protective clothing | To prevent skin exposure to the dust or solid flakes.[1] |
| Respiratory Protection | Appropriate mask | Recommended when dust formation is possible or in areas without controlled exhaust.[2] |
1.2 Operational and Disposal Plan
Handling and Storage:
-
Ventilation: Operations should be carried out in a well-ventilated area or under a controlled exhaust system to prevent the formation and inhalation of dust.[1][2]
-
Fire Prevention: Keep the substance away from naked flames and heat sources.[2]
-
Container Management: Keep containers tightly closed when not in use.[2]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Storage Conditions: Store in a cool, dry place in the original container.[2]
Disposal:
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local regulations.[1]
1.3 Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
